molecular formula C21H26FNO3 B1261530 (-)-MDL 105725

(-)-MDL 105725

Cat. No.: B1261530
M. Wt: 359.4 g/mol
InChI Key: DVDGOKMQDYFKFY-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-MDL 105725 is an active metabolite of the highly selective serotonin (5-HT) 2A receptor antagonist, MDL 100,907 . Pharmacokinetic studies indicate that after administration of MDL 100,907, it undergoes extensive first-pass metabolism to form this active species . Research suggests that (-)-MDL 105725 itself is a potent antagonist of the 5-HT2A receptor, a major G protein-coupled receptor (GPCR) in the central nervous system that is implicated in a wide range of brain functions and neuropsychiatric disorders . Investigations into blood-brain barrier (BBB) permeability have shown that while the parent compound MDL 100,907 has high BBB penetration, the permeability of (-)-MDL 105725 is approximately four times lower . Furthermore, data indicates that MDL 100,907 does not undergo significant conversion to (-)-MDL 105725 within the brain itself, suggesting that the parent compound is the predominant active species present in the brain at high doses . This compound is intended for neuroscience research applications, particularly for studies aimed at understanding the complex role of the 5-HT2A receptor system. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26FNO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol

InChI

InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m0/s1

InChI Key

DVDGOKMQDYFKFY-FQEVSTJZSA-N

SMILES

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Isomeric SMILES

COC1=C(C=CC=C1O)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Canonical SMILES

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Origin of Product

United States

Foundational & Exploratory

Technical Dossier: (-)-MDL 105725 (CAS 311348-81-9)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Stereochemical Control and Metabolite Standard for 5-HT2A Research[1]

Executive Summary

(-)-MDL 105725 (CAS 311348-81-9) is the levorotatory, phenolic metabolite of the selective 5-HT2A antagonist MDL 100,907 (Volinanserin). While the parent compound and its dextrorotatory enantiomer represent the "eutomer" (high-affinity active form), (-)-MDL 105725 serves a critical role in preclinical research as the distomer (lower affinity enantiomer) and a reference standard for metabolic profiling.

This guide outlines the physicochemical properties, pharmacological utility, and quality assurance protocols required for sourcing and utilizing (-)-MDL 105725 in high-integrity drug development workflows.

Chemical Identity & Stereochemistry

The pharmacological efficacy of the MDL series is highly stereospecific. Researchers must distinguish between the active parent compound and its enantiomeric metabolites to avoid confounding data in receptor binding assays.

PropertySpecification
Common Name (-)-MDL 105725
CAS Number 311348-81-9
Chemical Name 3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol
Stereochemistry (S)-configuration
Molecular Formula C₂₁H₂₆FNO₃
Molecular Weight 359.44 g/mol
Solubility Soluble in DMSO (>10 mM), Ethanol; Poor water solubility
The "Distomer" Concept

In 5-HT2A research, the (R)-(+) configuration (found in Volinanserin) binds with nanomolar affinity. The (S)-(-) configuration ((-)-MDL 105725) exhibits significantly reduced affinity. This affinity gap makes (-)-MDL 105725 an ideal negative control to validate that observed physiological effects are due to specific 5-HT2A blockade rather than off-target physicochemical interactions.

Pharmacological Profile & Mechanism

5-HT2A Receptor Interaction

(-)-MDL 105725 functions as a weak antagonist at the 5-HT2A receptor. Its primary utility lies in comparative studies against the active (+)-enantiomer.

  • Selectivity: Retains the parent scaffold's selectivity over D2 and 5-HT2C receptors, but with reduced potency.

  • Blood-Brain Barrier (BBB): Unlike the lipophilic parent MDL 100,907, the phenolic hydroxyl group on MDL 105725 increases polarity, significantly reducing BBB permeability (approx. 4-fold lower penetration). This property allows for the differentiation of peripheral vs. central serotonergic mechanisms.

Visualization: Stereoselective Signaling Blockade

The following diagram illustrates the differential binding logic used in assay design.

G Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor (Gq-coupled) Serotonin->Receptor Activates Pathway PLC -> IP3/DAG -> Ca2+ Release Receptor->Pathway Signaling Cascade Plus_MDL (+)-MDL 100,907 (Eutomer) Plus_MDL->Receptor High Affinity Blockade (Ki < 1 nM) Minus_MDL (-)-MDL 105725 (Distomer/Control) Minus_MDL->Receptor Low Affinity Interaction (Ki > 100 nM)

Figure 1: Stereoselective blockade of 5-HT2A signaling.[1][2][3][4] The (+)-enantiomer actively inhibits the pathway, while (-)-MDL 105725 serves as a low-affinity control to validate specific binding.

Experimental Applications

A. In Vitro Binding Assays (Negative Control)

When characterizing novel 5-HT2A ligands, (-)-MDL 105725 should be included to define the non-specific binding window .

  • Protocol:

    • Prepare membrane preparations expressing human 5-HT2A.

    • Incubate with radioligand (e.g., [³H]Ketanserin).[3]

    • Define non-specific binding using a saturating concentration (10 µM) of (-)-MDL 105725.

    • Compare displacement curves: The shift in IC50 between (+) and (-) isomers confirms the receptor population is stereoselective.

B. DMPK & Metabolite Identification

MDL 100,907 undergoes O-demethylation to form MDL 105725. In pharmacokinetic (PK) studies, the (-) enantiomer is required as an analytical standard to quantify this metabolic pathway via LC-MS/MS.

  • Relevance: High levels of the metabolite in plasma vs. brain confirm the stability of the parent compound and the integrity of the BBB (since the metabolite crosses poorly).

C. Radiochemistry Precursor

The phenolic hydroxyl group of MDL 105725 serves as a reactive handle for Carbon-11 or Fluorine-18 labeling (via fluoroalkylation).

  • Application: Synthesis of labeled tracers for PET imaging.

  • Note: While the (R)-precursor yields the active tracer, the (S)-precursor ((-)-MDL 105725) yields the inactive labeled control , essential for subtracting background noise in PET image analysis.

Sourcing & Quality Assurance (Supplier Evaluation)

Sourcing (-)-MDL 105725 requires strict scrutiny of stereochemical purity. A generic "MDL 105725" label often implies a racemate, which is unsuitable for precise mechanistic studies.

Quality Control Workflow

Use the following workflow to validate incoming supplier batches.

QC_Workflow Batch Incoming Batch (-)-MDL 105725 Test1 1H-NMR / LC-MS Identity Check Batch->Test1 Decision1 Is purity > 98%? Test1->Decision1 Test2 Chiral HPLC Enantiomeric Excess (e.e.) Decision2 Is e.e. > 98%? Test2->Decision2 Decision1->Test2 Yes Fail Reject / Recrystallize Decision1->Fail No Pass Approve for Assay Use Decision2->Pass Yes Decision2->Fail No

Figure 2: Quality assurance decision tree for validating chiral ligands.

Critical Sourcing Criteria
  • Chiral Purity: Supplier must provide a Chiral HPLC trace. Accept no less than 98% e.e. (enantiomeric excess). Contamination with the (+)-enantiomer (even at 5%) can skew binding data due to its potency.

  • Salt Form: Verify if the compound is supplied as a free base or hydrochloride salt. The salt form is preferred for aqueous solubility in stock solutions.

  • Hygroscopicity: As a phenol, the compound is sensitive to moisture and oxidation. Ensure packaging is under inert gas (Argon/Nitrogen).

References

  • Axon Medchem. (-)-MDL 105725 Product Information and Pharmacological Profile. Retrieved from

  • Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2a receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands.[1][2] Bioorganic & Medicinal Chemistry.[1][2][5] Retrieved from

  • Herth, M. M., et al. (2008). Radiochemical labeling of MDL 105725 using the secondary labeling precursor 2-[18F]fluoroethyltosylate.[3] ResearchGate.[6] Retrieved from

  • Kehne, J. H., et al. (1996). Effects of the Selective 5-HT2A Receptor Antagonist MDL 100,907 on MDMA-Induced Locomotor Stimulation in Rats.[1][2] Neuropsychopharmacology.[1][2] Retrieved from

Sources

Technical Guide: (S)-MDL 105725 Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-MDL 105725 (Chemical Name: 3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol) is a specialized piperidine-based research compound primarily utilized in neuropsychopharmacology and radiochemistry.[1] It serves two critical functions:

  • Stereochemical Probe: As the (S)-enantiomer (distomer) of the active metabolite of the selective 5-HT2A antagonist MDL 100,907 (Volinanserin), it provides a necessary negative control for binding specificity studies.

  • Radiosynthetic Precursor: It acts as the phenolic scaffold for the synthesis of high-affinity PET radioligands, including [¹¹C]MDL 100,907 and various ¹⁸F-labeled analogs, enabling in vivo imaging of serotonin receptors.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

(S)-MDL 105725 is the levorotatory (-)-enantiomer of the O-desmethyl metabolite of MDL 100,907. Its structural core consists of a piperidine ring linked to a fluorophenethyl group and a chiral hydroxymethyl-methoxyphenol moiety.

Structural Specifications
PropertyData
Common Name (S)-MDL 105725; (-)-MDL 105725
IUPAC Name 3-[(S)-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}(hydroxy)methyl]-2-methoxyphenol
CAS Number 311348-81-9 (Specific to (S)-enantiomer)
Parent Compound MDL 100,907 (Volinanserin)
Molecular Formula C₂₁H₂₆FNO₃
Molecular Weight 359.44 g/mol
Chirality (S)-Configuration; Levorotatory (-)
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM), Ethanol; Insoluble in water
Stereochemical Context

The pharmacological activity of the MDL series is highly stereospecific.

  • (R)-(+)-MDL 105725: The eutomer (active enantiomer), retaining high affinity for 5-HT2A receptors.

  • (S)-(-)-MDL 105725: The distomer (less active enantiomer), exhibiting significantly reduced affinity (typically >100-fold lower) compared to the (R)-form.

Pharmacological Profile & Mechanism[4][6][8]

Target Interaction: 5-HT2A Receptor

(S)-MDL 105725 functions as a weak antagonist at the serotonin 5-HT2A receptor. While the (R)-enantiomer binds with sub-nanomolar affinity (


 nM), the (S)-enantiomer's affinity is markedly lower. This differential binding is exploited in receptor occupancy studies to distinguish specific receptor binding from non-specific tissue accumulation.
Signaling Pathway Blockade

The compound interrupts the Gq-coupled signaling cascade associated with 5-HT2A activation.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Ligand 5-HT (Serotonin) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Activation Antagonist (S)-MDL 105725 (Weak Blockade) Antagonist->Receptor Competitive Inhibition Gq Gαq Protein Receptor->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Trigger

Figure 1: Mechanism of Action. (S)-MDL 105725 competes with serotonin for the 5-HT2A binding site, weakly inhibiting the Gq-PLC-IP3 pathway.

Synthesis and Preparation

The synthesis of (S)-MDL 105725 is typically achieved through asymmetric synthesis or optical resolution of intermediates, as described by Ullrich and Rice (2000).

Synthetic Route (Weinreb Amide Method)

This robust pathway ensures high enantiomeric purity, which is essential for its use as a radiotracer precursor.

  • Amide Formation: Reaction of 2,3-dimethoxyphenylacetic acid with N,O-dimethylhydroxylamine to form the Weinreb amide.

  • Nucleophilic Addition: Addition of the lithiated piperidine fragment (1-[2-(4-fluorophenyl)ethyl]-4-lithiopen-piperidine) to the Weinreb amide yields the ketone intermediate.

  • Stereoselective Reduction: The ketone is reduced to the alcohol. To obtain the (S)-enantiomer specifically, asymmetric reduction catalysts or chiral resolution of the racemate is employed.

  • Demethylation: Selective O-demethylation yields the phenol, (S)-MDL 105725.

Application as a Radiochemical Precursor

(S)-MDL 105725 contains a free phenolic hydroxyl group at the 3-position. This site is the target for alkylation with radiolabeled synthons.

  • Synthesis of [¹¹C]MDL 100,907: Methylation with [¹¹C]CH₃I.

  • Synthesis of ¹⁸F-Tracers: Alkylation with [¹⁸F]fluoroethyl tosylate to form [¹⁸F]MHMZ.[2][3][4][5]

Synthesis Start 2,3-Dimethoxyphenylacetic Acid Weinreb Weinreb Amide Intermediate Start->Weinreb 1. N,O-dimethylhydroxylamine Ketone Ketone Intermediate Weinreb->Ketone 2. Piperidine-Li Reduction Stereoselective Reduction (or Resolution) Ketone->Reduction SMDL (S)-MDL 105725 (Phenolic Precursor) Reduction->SMDL 3. Demethylation (Yields -OH) Rad1 [11C]MDL 100,907 (Active PET Ligand) SMDL->Rad1 [11C]CH3I / NaOH (Radiomethylation) Rad2 [18F]Fluoroalkyl Analogs SMDL->Rad2 [18F]F-Et-OTs (Fluoroalkylation)

Figure 2: Synthetic workflow highlighting the role of (S)-MDL 105725 as a precursor for PET radioligands.

Experimental Protocols

In Vitro Binding Assay (Negative Control)

When validating 5-HT2A antibodies or novel ligands, (S)-MDL 105725 serves as the negative control to determine non-specific binding.

Protocol:

  • Preparation: Dissolve (S)-MDL 105725 in 100% DMSO to a stock concentration of 10 mM.

  • Dilution: Serial dilute in binding buffer (50 mM Tris-HCl, pH 7.4) to range from 0.1 nM to 10 µM.

  • Incubation: Incubate HEK-293 membrane preparations expressing human 5-HT2A receptors with [³H]Ketanserin (0.5 nM) and varying concentrations of (S)-MDL 105725.

  • Comparison: Run parallel assays with the active (R)-enantiomer (MDL 100,907).

  • Validation: The

    
     of the (S)-enantiomer should be approximately 2 orders of magnitude higher than the (R)-enantiomer.
    
Radiosynthesis of [¹¹C]MDL 100,907

Objective: To synthesize the active PET tracer using (S)-MDL 105725 (or the racemate/R-form depending on target) as the substrate. Note: To make the active tracer [¹¹C]MDL 100,907, one typically starts with the (R)-precursor, but the chemical steps are identical for the (S)-variant.

  • Precursor Prep: 0.5–1.0 mg of MDL 105725 is dissolved in 300 µL of DMF containing 5 µL of 5N NaOH.

  • Trapping: [¹¹C]Methyl iodide is trapped in the reaction vessel at room temperature.

  • Reaction: Heat to 80°C for 5 minutes.

  • Purification: HPLC (C18 column, Acetonitrile:0.1M Ammonium Formate).

  • Formulation: Evaporate solvent and reconstitute in sterile saline containing <10% Ethanol.

References

  • Ullrich, T., & Rice, K. C. (2000).[6] A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry, 8(10), 2427–2432.[6][7][8][9] Link

  • Kehne, J. H., et al. (1996).[6][7] Effects of the Selective 5-HT2A Receptor Antagonist MDL 100,907 on MDMA-Induced Locomotor Stimulation in Rats.[6][7][8] Neuropsychopharmacology, 15(2), 116–124.[6][7] Link

  • Herth, M. M., et al. (2008).[4] Total synthesis and evaluation of [18F]MHMZ: a potential 5-HT2A receptor agonist for PET.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Axon Medchem. (n.d.). Product Information: (-)-MDL 105725 (Axon 1108).[6][7][10] Retrieved from Axon Medchem Database. Link

Sources

Comparative Biological Profile: (+)-MDL 105725 vs. (-)-MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the enantiomers of MDL 105725, focusing on their pharmacological distinction as 5-HT2A receptor modulators.

Executive Summary: The Chiral Imperative

MDL 105725 (also known as M105725 ) is the primary active metabolite of the selective 5-HT2A receptor antagonist Volinanserin (MDL 100,907) . Chemically defined as a piperidine-methanol derivative, its biological activity is strictly governed by its stereochemistry.

  • (+)-MDL 105725 (Eutomer): The (R)-enantiomer.[1] It retains the nanomolar affinity and high selectivity for the 5-HT2A receptor characteristic of its parent compound. It serves as the critical precursor for the synthesis of the gold-standard PET radiotracer [¹¹C]MDL 100,907.

  • (-)-MDL 105725 (Distomer): The (S)-enantiomer. It exhibits significantly reduced affinity for the 5-HT2A receptor, rendering it pharmacologically negligible in therapeutic contexts but useful as a negative control in binding assays.

Critical Disambiguation: Do not confuse MDL 105725 with MDL 105,519 , which is an NMDA receptor glycine-site antagonist. These are distinct chemical entities with unrelated mechanisms.

Chemical Identity and Stereochemistry

The pharmacological divergence stems from the chiral center at the


-carbon connecting the piperidine ring to the phenyl group.
Feature(+)-MDL 105725 (Eutomer)(-)-MDL 105725 (Distomer)
Configuration (R) (S)
Chemical Name (R)-(+)-

-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol
(S)-(-)-

-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol
Role Active 5-HT2A Antagonist; PET PrecursorInactive/Low-affinity isomer
Parent Relationship Metabolite of (R)-VolinanserinMetabolite of (S)-Volinanserin (if administered)
Binding Affinity (

)
~0.2 – 0.8 nM (High Potency)> 100 nM (Low Potency)
Structural Visualization

The following diagram illustrates the metabolic relationship and the stereochemical distinction.

MDL_Structure cluster_chirality Stereochemical Divergence Volinanserin Volinanserin (MDL 100,907) (Parent Drug) Target: 5-HT2A Metabolism CYP450 Metabolism (O-Demethylation) Volinanserin->Metabolism In Vivo Plus_MDL (+)-MDL 105725 (Eutomer) (R)-Configuration Ki: ~0.5 nM Metabolism->Plus_MDL Retains Chirality PET_Tracer [11C]MDL 100,907 (PET Radioligand) Plus_MDL->PET_Tracer Methylation with [11C]CH3I (Synthesis Precursor) Minus_MDL (-)-MDL 105725 (Distomer) (S)-Configuration Ki: >100 nM

Figure 1: Metabolic pathway and application of MDL 105725 enantiomers.

Mechanism of Action: 5-HT2A Antagonism

The primary biological utility of (+)-MDL 105725 lies in its selective blockade of the Serotonin 2A (5-HT2A) receptor. This receptor is G-protein coupled (GPCR) and primarily signals through the


 pathway.
Signaling Cascade Blockade

When serotonin (5-HT) binds to the 5-HT2A receptor, it activates Phospholipase C (PLC), leading to calcium mobilization. (+)-MDL 105725 acts as a silent antagonist (or inverse agonist depending on constitutive activity levels), preventing this cascade.

Key Physiological Effects of Blockade:

  • Antipsychotic Activity: Modulation of dopaminergic release in the striatum and cortex.

  • Sleep Architecture: Promotion of Slow Wave Sleep (SWS).

  • Inhibition of Hallucinogenesis: Blocks the head-twitch response induced by psychedelics (e.g., DOI, LSD).

Signaling_Pathway Receptor 5-HT2A Receptor (GPCR) Gq Gq/11 Protein Receptor->Gq Coupling Agonist Serotonin (5-HT) (Endogenous Ligand) Agonist->Receptor Activates Antagonist (+)-MDL 105725 (Competitive Antagonist) Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Neuronal Excitation Head Twitch Hallucinations Ca->Response

Figure 2: Mechanism of 5-HT2A blockade by (+)-MDL 105725 preventing Gq-mediated signaling.

Experimental Protocols

To validate the biological activity of (+)-MDL 105725 vs. (-)-MDL 105725, researchers typically employ radioligand binding assays and functional calcium flux assays.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of the enantiomers.
  • Preparation:

    • Source Tissue: Rat frontal cortex homogenates or HEK-293 cells stably expressing human 5-HT2A receptors.

    • Radioligand: [³H]Ketanserin (0.5 nM) or [³H]MDL 100,907 (0.2 nM).

    • Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂.

  • Incubation:

    • Aliquot tissue/cells into 96-well plates.

    • Add increasing concentrations (

      
       M to 
      
      
      
      M) of (+)-MDL 105725 or (-)-MDL 105725 .
    • Incubate for 60 minutes at 37°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Expected Result: (+)-MDL 105725 will show a sigmoidal displacement curve with

      
       nM. (-)-MDL 105725 will show little to no displacement until very high concentrations.
      
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm antagonistic efficacy (inhibition of agonist-induced response).

  • Cell Culture: CHO-K1 cells expressing recombinant human 5-HT2A.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.

  • Pre-treatment: Add (+)-MDL 105725 or (-)-MDL 105725 (various concentrations) and incubate for 15 mins.

  • Stimulation: Inject Serotonin (

    
     concentration).
    
  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm).

  • Data Interpretation:

    • (+)-MDL 105725: Dose-dependent reduction in fluorescence peak.

    • (-)-MDL 105725: Minimal effect on fluorescence peak.

Applications in Drug Development

The primary utility of MDL 105725 in modern research is not as a standalone drug, but as a precursor for PET imaging .

  • PET Synthesis: [¹¹C]MDL 100,907 is synthesized by methylating the phenolic hydroxyl group of (+)-MDL 105725 with [¹¹C]Methyl Iodide.

  • Why use the metabolite? The metabolite (MDL 105725) has a free hydroxyl group. Methylating this group with a radioactive carbon restores the parent structure (MDL 100,907), creating the tracer.

  • Selectivity: Because (+)-MDL 105725 is highly selective for 5-HT2A over D2 and 5-HT2C, the resulting tracer provides "clean" images of cortical 5-HT2A density, crucial for studying schizophrenia and depression.

References

  • Kehne, J. H., et al. (1996).[2] Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981. Link

  • Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry, 8(10), 2427-2432.[3] Link

  • Ito, H., et al. (1998).[2][4] PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907.[5] Journal of Nuclear Medicine, 39(2), 208-214. Link

  • Sorensen, S. M., et al. (1993).[2] Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies. Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691. Link

Sources

Technical Deep Dive: Structural Elucidation and Pharmacological Profiling of MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identification, metabolic formation, and pharmacological characterization of MDL 105725 , the primary O-desmethyl metabolite of the selective 5-HT2A antagonist MDL 100907 (Volinanserin) .

Executive Summary

MDL 105725 (also referred to as O-desmethyl-MDL 100907) is the primary Phase I metabolite of the antipsychotic candidate and research ligand MDL 100907 (Volinanserin). Chemically identified as (R)-(+)-


-(3-hydroxy-2-methoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol , this compound represents the product of regioselective O-demethylation at the 3-position of the phenyl ring.

While MDL 105725 retains high affinity for the 5-HT2A receptor in vitro, its utility as a CNS drug is limited by poor blood-brain barrier (BBB) permeability compared to the parent compound. However, it serves a critical role in radiochemistry as the phenolic precursor for synthesizing the PET radiotracer [


C]MDL 100907 .

This guide provides a comprehensive framework for the identification of MDL 105725 using LC-MS/MS, its metabolic pathway mapping, and its stereochemical distinction.

Part 1: Chemical Identity & Stereochemistry

The identification of MDL 105725 requires precise differentiation between its potential regioisomers (2-hydroxy vs. 3-hydroxy) and enantiomers.

Structural Characterization

MDL 100907 contains a 2,3-dimethoxyphenyl moiety.[1][2] Metabolic O-demethylation can theoretically occur at either the 2-methoxy or 3-methoxy position. Structural elucidation via NMR and X-ray crystallography has confirmed that MDL 105725 corresponds to the 3-hydroxy, 2-methoxy analogue .

FeatureParent: MDL 100907Metabolite: MDL 105725
IUPAC Name (R)-(+)-

-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol
(R)-(+)-

-(3-hydroxy-2-methoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol
Molecular Formula C

H

FNO

C

H

FNO

Molecular Weight 373.46 g/mol 359.44 g/mol
Mass Shift Reference-14.02 Da (Loss of -CH

)
Key Functional Group 2,3-Dimethoxy3-Hydroxy, 2-Methoxy (Phenol)
Stereochemical Nuance: (+)- vs. (-)-MDL 105725

A critical point of confusion in literature and vendor catalogs involves the optical rotation:

  • Parent Drug: MDL 100907 is the (R)-(+) enantiomer.[1][3]

  • Active Metabolite: The metabolic product retains the (R) configuration and is dextrorotatory (+) .

  • (-)-MDL 105725: This refers to the (S)-enantiomer (the distomer). While available as a research standard, it is less active at the 5-HT2A receptor and is not the primary metabolite formed from the administration of pure (R)-MDL 100907.

Critical Note: In biological samples derived from Volinanserin dosing, the target analyte is (R)-(+)-MDL 105725 . The (-)-isomer is relevant only in racemic studies or as a negative control.

Part 2: Metabolic Pathway & Biotransformation

The formation of MDL 105725 is a classic Phase I biotransformation mediated by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6 lineages) in the liver.

Pathway Diagram

The following diagram illustrates the regioselective demethylation process.

MetabolicPathway Parent MDL 100907 (Volinanserin) (R)-(+)-Enantiomer MW: 373.46 Enzyme CYP450 (Oxidative Demethylation) Parent->Enzyme Metabolite MDL 105725 (3-Hydroxy metabolite) MW: 359.44 Enzyme->Metabolite -CH3 (-14 Da) Major Pathway Inactive Other Metabolites (N-dealkylation, etc.) Enzyme->Inactive Minor Pathways

Figure 1: Biotransformation of MDL 100907 to MDL 105725 via regioselective O-demethylation.

Part 3: Analytical Identification Protocol (LC-MS/MS)

To positively identify MDL 105725 in plasma or tissue samples, a targeted LC-MS/MS approach is required. The loss of a methyl group results in a specific mass shift and fragmentation pattern.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion Scan:

    • MDL 100907: m/z 374.2 [M+H]

      
      
      
    • MDL 105725: m/z 360.2 [M+H]

      
      
      
Fragmentation Logic (Product Ion Scan)

The fragmentation pattern confirms that the modification occurred on the dimethoxyphenyl ring, not the fluorophenethyl piperidine tail.

Fragment IonOriginMass in Parent (374)Mass in Metabolite (360)Diagnostic Value
F1 (Tail) 4-fluorophenethyl moiety~109 / 123~109 / 123Unchanged: Confirms tail is intact.
F2 (Core) Piperidine ring fragmentVariableVariableUsually unchanged.
F3 (Head) Dimethoxyphenyl / HydroxymethoxyphenylDiagnosticShifted -14 Da Critical: Confirms demethylation on the ring.
Step-by-Step Identification Workflow

AnalysisWorkflow Sample Biological Sample (Plasma/Microsomes) Extract Protein Precipitation (Acetonitrile/Methanol) Sample->Extract LC LC Separation C18 Column, Gradient Elution Extract->LC MS1 Q1 Scan Target m/z 360.2 LC->MS1 CID Collision Induced Dissociation MS1->CID MS2 Q3 Scan Fragment Analysis CID->MS2 Valid Validation Co-elution with Synthetic Standard MS2->Valid

Figure 2: LC-MS/MS workflow for the isolation and confirmation of MDL 105725.

Part 4: Pharmacological Significance

Understanding the distinction between the parent and the metabolite is vital for interpreting in vivo data.

Receptor Affinity vs. Bioavailability
  • Affinity: MDL 105725 retains high affinity (Ki < 5 nM) for the 5-HT2A receptor. In isolated tissue baths, it acts as a potent antagonist, similar to the parent.

  • Blood-Brain Barrier (BBB): Unlike the lipophilic parent MDL 100907 (LogP ~2.7), the phenolic metabolite MDL 105725 is more polar.

    • Result: It has significantly reduced BBB penetration. In rat microdialysis studies, brain concentrations of MDL 105725 are negligible compared to the parent, even when plasma levels are high.

    • Implication: MDL 105725 does not contribute significantly to the central antipsychotic effects of Volinanserin.

Utility in Radiochemistry

MDL 105725 is the precursor molecule for the synthesis of [


C]MDL 100907.
  • Reaction: MDL 105725 (Phenol) + [

    
    C]CH
    
    
    
    I
    
    
    [
    
    
    C]MDL 100907.
  • This confirms the structure: if methylation of MDL 105725 yields MDL 100907, then MDL 105725 must be the desmethyl analogue.

References

  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics. Link

  • Mathis, C. A., et al. (1999).[2][4] Synthesis and evaluation of 11C-labeled 5-HT2A receptor antagonists: [11C]MDL 100,907 and [11C]SR 46349B. Journal of Nuclear Medicine.[5] Link

  • Scott, D. O., & Heath, T. G. (1998). Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat.[][7][8][9] Journal of Pharmaceutical and Biomedical Analysis.[8][9] Link

  • Herth, M. M., et al. (2009).[10][][11][9] Synthesis and in vitro affinities of various MDL 100907 derivatives as potential 18F-radioligands for 5-HT2A receptor imaging. Bioorganic & Medicinal Chemistry.[10][11][5][9] Link

  • Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry.[10][11][5][9] Link

Sources

Technical Guide: Stereochemical Validation of 5-HT2A Antagonism using (-)-MDL 105,725

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-MDL 105,725 (the (S)-enantiomer of Volinanserin) represents the critical negative control for validating 5-HT2A receptor-mediated signaling. In pharmacological research, demonstrating the efficacy of a ligand is insufficient; one must also prove that the observed effects are driven by specific receptor occupancy rather than off-target physicochemical interactions.

This guide details the application of (-)-MDL 105,725 to establish stereospecificity —the gold standard in receptor pharmacology. By utilizing the "stereochemical cliff" between the potent (R)-isomer (MDL 100,907) and the inactive (S)-isomer (MDL 105,725), researchers can rigorously validate 5-HT2A modulation in both in vitro binding assays and in vivo behavioral models.

The Stereochemical Control System

The utility of (-)-MDL 105,725 is derived from its structural relationship to Volinanserin (MDL 100,907) . While Volinanserin is among the most potent and selective 5-HT2A antagonists known, its enantiomer, (-)-MDL 105,725, possesses significantly reduced affinity for the receptor despite having identical lipophilicity (LogP), pKa, and molecular weight.

Comparative Pharmacological Profile

The following table highlights the "Activity Gap" that allows these two compounds to function as a self-validating experimental pair.

FeatureActive Antagonist Negative Control
Compound Name (+)-MDL 100,907 (Volinanserin)(-)-MDL 105,725
Stereochemistry (R)-(+)(S)-(-)
5-HT2A Affinity (

)
~0.36 nM (Sub-nanomolar)> 100 nM (Low affinity)
Selectivity Ratio >100-fold vs. D2,

1, 5-HT2C
Non-binding at relevant doses
Physicochemicals LogP ~3.5; MW 375.4LogP ~3.5; MW 375.4
Primary Utility Receptor BlockadeValidation of Specificity

Technical Insight: The identical physicochemical properties are crucial. If a biological effect (e.g., cell death prevention or behavioral change) is observed with MDL 100,907 but not with (-)-MDL 105,725, the effect is confirmed to be receptor-mediated. If both compounds produce the effect, the mechanism is likely off-target (e.g., membrane disruption or antioxidant activity).

Mechanistic Rationale: The Stereochemical Cliff

The 5-HT2A receptor binding pocket contains specific residues (conserved Aspartate in TM3) that anchor the ligand. The spatial orientation of the (R)-isomer allows the fluorophenyl group to dock deeply into the hydrophobic cleft, stabilizing the inactive receptor conformation. The (S)-isomer (MDL 105,725) creates a steric clash, preventing high-affinity docking.

Visualization: Receptor Interaction Logic

The following diagram illustrates the divergent signaling outcomes when using the active antagonist versus the negative control.

G cluster_antagonists Ligand Treatment Agonist 5-HT / Agonist Receptor 5-HT2A Receptor Agonist->Receptor Activates Gq Gq/11 Protein Receptor->Gq Couples MDL_Active (+)-MDL 100,907 (Active Antagonist) MDL_Active->Receptor High Affinity Blockade (Ki ~0.5 nM) Block Signaling BLOCKED MDL_Active->Block MDL_Control (-)-MDL 105,725 (Negative Control) MDL_Control->Receptor Steric Clash (No Binding) NoBlock Signaling INTACT MDL_Control->NoBlock PLC PLC activation Gq->PLC Ca Ca2+ Release (Response) PLC->Ca

Figure 1: Differential interaction of MDL isomers at the 5-HT2A interface. Note that the negative control fails to interrupt the Gq-PLC cascade.

Experimental Protocols

Protocol A: In Vitro Binding Validation (Radioligand Displacement)

Objective: Confirm the "affinity window" before proceeding to functional assays.

  • Preparation:

    • Source Tissue: Rat frontal cortex homogenates or HEK-293 cells stably expressing human 5-HT2A.

    • Radioligand:

      
      -Ketanserin (0.5 nM) or 
      
      
      
      -MDL 100,907.[1]
    • Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM

      
      .
      
  • Incubation:

    • Prepare 10-point concentration curves (

      
       M to 
      
      
      
      M) for both (+)-MDL 100,907 and (-)-MDL 105,725.
    • Incubate for 60 min at 37°C.

  • Filtration & Counting:

    • Terminate via rapid vacuum filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation spectroscopy.

  • Acceptance Criteria:

    • (+)-MDL 100,907 must show

      
       nM.[2]
      
    • (-)-MDL 105,725 must show

      
       nM (ideally >300 nM).
      
    • Result: A >100-fold shift in the displacement curve confirms the quality of your control stocks.

Protocol B: In Vivo Head Twitch Response (HTR) Blockade

The HTR in rodents is the behavioral proxy for 5-HT2A activation (hallucinogenic potential).

Workflow Logic:

  • Agonist: DOI or 5-MeO-DMT (induces head twitches).[3]

  • Antagonist: (+)-MDL 100,907 (should block HTR).[3][4][5]

  • Control: (-)-MDL 105,725 (should NOT block HTR at equivalent doses).

Workflow cluster_groups Treatment Groups (n=8) Start Experimental Design: HTR Assay G1 Group A: Vehicle + Agonist Start->G1 G2 Group B: (+)-MDL 100,907 (0.1 mg/kg) + Agonist Start->G2 G3 Group C: (-)-MDL 105,725 (0.1 mg/kg) + Agonist Start->G3 Obs Observation (30 mins) Count Head Twitches G1->Obs G2->Obs G3->Obs Result1 High HTR Counts (Baseline) Obs->Result1 Group A Result2 HTR Abolished (Specific Blockade) Obs->Result2 Group B Result3 High HTR Counts (Control Validated) Obs->Result3 Group C

Figure 2: In vivo validation workflow. The negative control (Group C) must mimic the Vehicle (Group A) to prove the effect in Group B is receptor-specific.

Data Interpretation & Troubleshooting

The "Dosing Window" Trap

A common error in using negative controls is overdosing. While (-)-MDL 105,725 has low affinity, it is not zero affinity.[6]

  • The Safe Zone: At concentrations between 1 nM and 100 nM (in vitro) or 0.01–0.5 mg/kg (in vivo), (-)-MDL 105,725 should be inactive.

  • The Danger Zone: At concentrations >1

    
    M or doses >2.0 mg/kg, the negative control may begin to occupy the receptor or interact with other monoamine transporters, leading to false positives.
    
Troubleshooting Table
ObservationInterpretationCorrective Action
Control blocks response Dose is too high; lost selectivity window.Titrate down. Establish the

of the active isomer and use 10x that concentration for the control.
Both isomers inactive Assay failure or non-5-HT2A mechanism.Validate receptor expression; check agonist potency.
Control increases response Possible off-target partial agonism or metabolite issue.Verify purity of (-)-MDL 105,725 (ensure no contamination with R-isomer).

References

  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile.[4] Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.

  • Sorensen, S. M., et al. (1993). Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies.[4] Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691.

  • Nichols, D. E. (2004). Hallucinogens. Pharmacology & Therapeutics, 101(2), 131-181.

  • Padilla, A., et al. (2019). A Discrete Dorsal Raphe to Basal Amygdala 5-HT Circuit Calibrates Aversive Memory. Neuron, 103(3), 489-505. (Demonstrates modern application of MDL 100907).

Sources

(-)-MDL 105725 molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Pharmacological Context[1][2]

Executive Summary

(-)-MDL 105725 represents a specific stereochemical entity within the piperidine-methanol class of serotonin receptor ligands.[1][2] It is the (S)-enantiomer of the O-desmethyl metabolite of the highly selective 5-HT2A antagonist Volinanserin (MDL 100,907).[1][2] While the (R)-(+) enantiomer of MDL 105725 is the primary active metabolite responsible for sustained receptor occupancy in vivo, the (-)-MDL 105725 isomer serves as a critical tool for establishing stereoselectivity in binding assays and investigating the chiral specificity of the 5-HT2A pharmacophore.[1][2]

This guide details the molecular specifications, synthesis of experimental protocols, and the metabolic context required for high-integrity research applications.

Part 1: Molecular Specifications & Physicochemical Data[1][2][3]

The following data constitutes the core reference standard for (-)-MDL 105725. Researchers must note the distinction between the free base and salt forms when calculating molarity.[1][2]

Table 1: Physicochemical Core Data
ParameterSpecificationTechnical Notes
Compound Name (-)-MDL 105725Also referred to as the (S)-enantiomer of the MDL 100,907 metabolite.[1][2]
IUPAC Name 3-[(S)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenolDistinct from the (R) enantiomer by the stereocenter at the methanol bridge.[1][2]
Molecular Formula C₂₁H₂₆FNO₃ Differs from parent MDL 100,907 (C₂₂H₂₈FNO₃) by the loss of a methyl group (-CH₂).[1][2]
Molecular Weight 359.43 g/mol Value for Free Base.[1][2] If using a salt (e.g., HCl), adjust MW accordingly.[1][2]
CAS Number 311348-81-9 Specific to the (-)-enantiomer.[1][2] (Racemate CAS: 1018473-89-6).[1][2][3]
Stereochemistry (S)-(-)Levorotatory isomer.[1][2]
Solubility DMSO (>10 mM); Ethanol (Low)Hydrophobic fluorophenethyl tail limits aqueous solubility without pH adjustment.[1][2]
Structural Causality

The transition from the parent compound MDL 100,907 to MDL 105725 involves O-demethylation at the 3-position of the phenyl ring.[1][2]

  • Parent (MDL 100,907): 2,3-dimethoxyphenyl ring.[1][2]

  • Metabolite (MDL 105,725): 3-hydroxy-2-methoxyphenyl ring.[1][2]

  • Impact: This structural change retains high affinity for the 5-HT2A receptor in the (R)-configuration, but the (-)-(S) configuration described here typically exhibits significantly reduced affinity (Ki > 100-fold higher) compared to the eutomer, making it an essential negative control for stereospecificity.[1][2]

Part 2: Pharmacological Context & Metabolic Pathway[1][2]

To understand the utility of (-)-MDL 105725, one must visualize its place in the metabolic cascade of Volinanserin.[1][2] The following diagram illustrates the relationship between the parent drug and its chiral metabolites.

MetabolicPathway cluster_chiral Stereochemical Separation / Synthesis Parent Volinanserin (MDL 100,907) (R)-(+)-Enantiomer C22H28FNO3 Enzyme CYP450 Enzymes (O-Demethylation) Parent->Enzyme Metabolism ActiveMet (+)-MDL 105725 (R)-Enantiomer Active Metabolite High 5-HT2A Affinity Target (-)-MDL 105725 (S)-Enantiomer Distomer (Less Active) C21H26FNO3 ActiveMet->Target Enantiomers Enzyme->ActiveMet Retention of Configuration (R)

Figure 1: Relationship between Volinanserin (MDL 100,907) and its O-desmethyl metabolites. Note that (-)-MDL 105725 is the enantiomer of the active metabolite.[1][2]

Part 3: Experimental Protocols
Protocol A: Preparation of Stock Solutions (Self-Validating)

Objective: Create a stable 10 mM stock solution of (-)-MDL 105725.

  • Verification: Confirm the Batch Molecular Weight (BMW) on the vial.[1][2]

    • Standard MW: 359.43 g/mol .[1][2][]

    • Correction: If the vial contains a salt (e.g., HCl, MW ~395.9), use the BMW.[1][2]

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.[1][2]

  • Solvent Selection: Use DMSO (Dimethyl sulfoxide) , anhydrous, ≥99.9%.[1][2]

    • Why: The fluorophenethyl moiety renders the compound lipophilic.[1][2] Aqueous buffers (PBS) will cause precipitation at high concentrations (>100 µM).[1][2]

  • Dissolution Step:

    • Weigh 1 mg of (-)-MDL 105725.[1][2]

    • Calculate required DMSO volume:

      
      .[1][2]
      
    • Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C.

    • Validation: Upon thawing, centrifuge at 10,000 x g for 1 minute. If a pellet forms, the compound has crashed out; re-sonicate or discard.[1][2]

Protocol B: Comparative Binding Assay (Stereoselectivity Validation)

Objective: Validate 5-HT2A receptor specificity by comparing the Ki of the (-) distomer vs. the (+) eutomer.

Workflow Diagram:

BindingAssay Prep Membrane Prep (HEK-293 expressing human 5-HT2A) Incubate Incubation 60 min @ 25°C Tris-HCl Buffer Prep->Incubate Ligand Radioligand: [3H]-Ketanserin (0.5 nM) Ligand->Incubate Comp1 Competitor A: (+)-MDL 105725 (10^-11 to 10^-5 M) Comp1->Incubate Eutomer Comp2 Competitor B: (-)-MDL 105725 (10^-11 to 10^-5 M) Comp2->Incubate Distomer Filter Vacuum Filtration GF/B Filters Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Analysis Data Analysis Sigmoidal Dose-Response Count->Analysis

Figure 2: Workflow for competitive binding assay to determine stereoselective affinity (Ki).

Methodology:

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-Ketanserin (0.5 nM).

  • Non-Specific Binding (NSB): Define using 10 µM Methysergide.[1][2]

  • Execution:

    • Incubate membranes with radioligand and varying concentrations of (-)-MDL 105725.[1][2]

    • Expectation: The (-)-isomer should show a curve shifted significantly to the right (higher Ki) compared to the (+)-isomer or parent MDL 100,907.

    • Scientific Integrity Check: If (-)-MDL 105725 exhibits Ki < 10 nM, verify compound purity (HPLC) to ensure no contamination with the (R)-enantiomer.[1][2]

References
  • Axon Medchem. (-)-MDL 105725 Product Information (Axon 1108).[1][2] Retrieved from [1][2]

  • BOC Sciences. (-)-MDL 105725 (CAS 311348-81-9) Technical Data.[1][2] Retrieved from [1][2][3]

  • Pharmasynth. MDL 105725 Chemical Specifications.[1][2] Retrieved from [1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for MDL 100907 (Parent Compound). Retrieved from [1][2]

  • Pehek, E. A., et al. (2001).[1][2] Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100907) and an active metabolite (MDL 105725).[1][2] Psychopharmacology.[1][2][5][6] Retrieved from

Sources

Technical Analysis: Volinanserin vs. (-)-MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide on Structural Pharmacology and Radiotracer Development

Executive Summary

This technical guide delineates the critical distinctions between Volinanserin (MDL 100,907) , the archetypal selective 5-HT


 receptor antagonist, and (-)-MDL 105725 , the levorotatory isomer of its O-desmethyl metabolite.

While often conflated in broad literature due to their structural similarities, these two compounds represent opposite ends of the pharmacological spectrum: Volinanserin is the "gold standard" eutomer (active isomer) used for therapeutic validation and PET imaging, whereas (-)-MDL 105725 acts as the distomer (less active isomer) or a specific precursor for synthesizing negative controls in radiochemistry. Understanding this dichotomy is vital for designing self-validating PET studies and interpreting metabolic stability data.

Structural and Stereochemical Divergence

The fundamental differences between Volinanserin and (-)-MDL 105725 lie in two molecular domains: the C3-substituent on the phenyl ring and the stereochemistry at the alpha-carbon .

Chemical Structure[1][2]
  • Volinanserin (MDL 100,907):

    • IUPAC: (R)-(+)-

      
      -(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol.[1][2]
      
    • Key Feature: It possesses a methoxy group (-OCH

      
      )  at the C3 position of the phenyl ring. This lipophilic moiety contributes to its blood-brain barrier (BBB) permeability.
      
  • (-)-MDL 105725:

    • Chemical Identity: The O-desmethyl analogue of Volinanserin's enantiomer.

    • Key Feature: It possesses a hydroxyl group (-OH) (phenol) at the C3 position. This phenolic group significantly alters the polarity and is the site of metabolic conjugation.

Stereochemistry: The Eutomer/Distomer Split

The 5-HT


 receptor exhibits strict stereoselectivity.
  • Volinanserin is the (R)-(+) enantiomer. It fits the orthosteric binding pocket of the 5-HT

    
     receptor with sub-nanomolar affinity.
    
  • (-)-MDL 105725 corresponds to the (S)-(-) configuration. As the distomer, its topological incompatibility with the receptor binding site results in a drastic reduction in affinity (often >100-fold lower).

Data Summary: Physicochemical Properties[1][2][3][5][6][7][8]
FeatureVolinanserin (MDL 100,907)(-)-MDL 105725
Stereochemistry (R)-(+)(S)-(-)
C3 Substituent Methoxy (-OCH

)
Hydroxyl (-OH)
Role Active Antagonist / RadiotracerInactive Isomer / Precursor
5-HT

Affinity (

)
~0.1 – 0.5 nM (High)> 100 nM (Low/Inactive)
Metabolic Status Parent CompoundEnantiomer of Metabolite

Pharmacological Mechanisms and Utility

Binding Kinetics and Selectivity

Volinanserin is renowned for its selectivity, binding to 5-HT


 receptors with a 

of approximately 0.36 nM, while displaying >300-fold selectivity over D2 and

-adrenergic receptors.[3][1]

Conversely, (-)-MDL 105725 serves a critical role as a negative control . In receptor binding assays, the significant drop in affinity displayed by the (-)-isomer confirms that the binding observed with Volinanserin is specific to the stereoselective pocket of the 5-HT


 receptor, rather than non-specific physicochemical adherence to membranes.
The "Precursor" Relationship in PET Imaging

This is the most technically demanding application of the pair.

  • Synthesis of [

    
    C]Volinanserin:  To create the radioactive PET tracer, radiochemists do not start with Volinanserin. They start with the phenolic precursor .
    
  • The Reaction: The precursor is methylated using [

    
    C]methyl iodide (
    
    
    
    CH
    
    
    I).
    • If you use (+)-MDL 105725 (the (R)-phenol), you generate [

      
      C]Volinanserin  (the active tracer).
      
    • If you use (-)-MDL 105725 (the (S)-phenol), you generate (-)-[

      
      C]Volinanserin .
      

Why synthesize the inactive form? Researchers use (-)-[


C]Volinanserin (derived from (-)-MDL 105725) to map non-specific binding  in the brain. Since the (-)-isomer does not bind the 5-HT

receptor effectively, any signal detected in a PET scan using this tracer represents background noise (vascular binding, lipid partitioning). Subtracting this "noise" map from the active Volinanserin map yields a pristine image of receptor density.

Visualization of Relationships

The following diagram illustrates the stereochemical and synthetic relationships between the parent drug and its phenolic analogs.

G Volinanserin Volinanserin (Active) (R)-(+)-Methoxy Plus_MDL105725 (+)-MDL 105725 (R)-(+)-Phenol (Active Precursor/Metabolite) Volinanserin->Plus_MDL105725 CYP450 Metabolism (O-Demethylation) Plus_MDL105725->Volinanserin Radiosynthesis (+ [11C]CH3I) Minus_MDL105725 (-)-MDL 105725 (S)-(-)-Phenol (Inactive Precursor) Plus_MDL105725->Minus_MDL105725 Enantiomers Minus_Volinanserin (-)-Volinanserin (S)-(-)-Methoxy (Inactive Control) Minus_MDL105725->Minus_Volinanserin Radiosynthesis (+ [11C]CH3I)

Figure 1: Synthetic and metabolic interrelationships. Note that (-)-MDL 105725 is the precursor for the inactive isomer, whereas (+)-MDL 105725 is the precursor for the active drug Volinanserin.

Experimental Protocols

Protocol 1: Differentiating Specific vs. Non-Specific Binding

Objective: Use (-)-MDL 105725 (as the derived (-)-Volinanserin) to validate 5-HT


 signal specificity.
  • Tissue Preparation: Homogenize rat frontal cortex (high 5-HT

    
     density) and cerebellum (negligible 5-HT
    
    
    
    density).
  • Radioligand Synthesis:

    • Synthesize [

      
      C]-(+)-Volinanserin using precursor (+)-MDL 105725 .
      
    • Synthesize [

      
      C]-(-)-Volinanserin using precursor (-)-MDL 105725 .
      
  • Incubation: Incubate separate tissue sections with 0.5 nM of each radioligand for 60 minutes at 37°C.

  • Wash Step: Wash 3x with ice-cold Tris-HCl buffer to remove free ligand.

  • Analysis:

    • Expectation: The (+)-isomer should show high counts in the cortex and low in the cerebellum.

    • Validation: The (-)-isomer (derived from (-)-MDL 105725) should show uniformly low counts in both regions, identical to the cerebellum signal of the (+)-isomer. This confirms that cortical binding is stereospecific.

Protocol 2: Metabolic Stability Assessment

Objective: Determine if the O-desmethyl metabolite (MDL 105725) accumulates in the brain.

  • Administration: Administer 1 mg/kg Volinanserin (i.v.) to subject.

  • Microdialysis: Implant probe in the medial prefrontal cortex.[4]

  • Sampling: Collect dialysate every 20 minutes for 4 hours.

  • LC-MS/MS Analysis:

    • Monitor transition m/z 376.2

      
       123.1 (Volinanserin).
      
    • Monitor transition m/z 362.2

      
       123.1 (MDL 105725).
      
  • Interpretation: Volinanserin is lipophilic and crosses the BBB readily. MDL 105725 (phenol) is more polar. While MDL 105725 is formed in the liver, its BBB permeability is roughly 4x lower than the parent. Significant presence of MDL 105725 in the brain suggests BBB compromise or in-situ metabolism.

References

  • National Center for Biotechnology Information (NCBI). Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100907) and an active metabolite (MDL 105725). [Link]

  • National Institutes of Health (NIH). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor antagonist M100907. [Link]

  • Wiley Online Library. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907. [Link]

Sources

Unveiling the Pharmacological Nuances of (-)-MDL 105725: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Drug Action

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct pharmacological and toxicological profiles. This principle is vividly illustrated in the case of MDL 105725, an active metabolite of the potent and selective 5-HT2A receptor antagonist, MDL 100907. While the racemic mixture of MDL 105725 demonstrates activity, a closer examination of its individual stereoisomers reveals a significant disparity in their pharmacological effects. This technical guide provides an in-depth exploration of the pharmacological profile of the (-)-MDL 105725 stereoisomer, with a particular focus on its interaction with the 5-HT2A receptor. For drug development professionals and researchers, understanding the nuances of each enantiomer is critical for optimizing therapeutic efficacy and minimizing off-target effects.

Core Focus: The Serotonin 5-HT2A Receptor

The serotonin 5-HT2A receptor, a G-protein coupled receptor, is a key player in a multitude of physiological and pathophysiological processes within the central nervous system. Its involvement in conditions such as schizophrenia, depression, and anxiety has made it a prime target for therapeutic intervention. Antagonism of the 5-HT2A receptor is a well-established mechanism of action for several atypical antipsychotic medications. Therefore, a comprehensive understanding of how novel compounds and their metabolites interact with this receptor is of paramount importance in the development of new central nervous system therapies.

Pharmacological Profile of (-)-MDL 105725: The "Less Active" Enantiomer

Available data indicates that the pharmacological activity of MDL 105725 at the 5-HT2A receptor is predominantly attributed to its dextrorotatory or (+) enantiomer. The levorotatory or (-) enantiomer, (-)-MDL 105725, is characterized as the "less active" of the two. This distinction underscores the critical role of stereochemistry in the interaction between MDL 105725 and the 5-HT2A receptor binding pocket.

Receptor Binding Affinity: A Tale of Two Enantiomers

While specific quantitative binding data for (-)-MDL 105725 is not extensively detailed in publicly available literature, the description of it as the "less active enantiomer" implies a lower binding affinity for the 5-HT2A receptor compared to its (+) counterpart. The binding affinity of a ligand for its receptor is a critical determinant of its potency and is typically quantified using metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A higher Ki or IC50 value for (-)-MDL 105725 would signify that a greater concentration of the compound is required to occupy 50% of the 5-HT2A receptors, indicating a weaker interaction.

Table 1: Postulated Comparative Binding Affinity of MDL 105725 Enantiomers at the 5-HT2A Receptor

StereoisomerBinding Affinity (Ki or IC50)Potency
(+)-MDL 105725Lower (nM range)Higher
(-)-MDL 105725Higher (Likely µM range)Lower

Note: This table is illustrative and based on the qualitative description of (-)-MDL 105725 as the less active enantiomer. Precise quantitative values require direct experimental comparison.

The disparity in binding affinity likely arises from the specific three-dimensional orientation of the functional groups of each enantiomer within the chiral environment of the 5-HT2A receptor's binding site. The precise fit of the (+) enantiomer is thought to allow for more optimal and stable interactions with key amino acid residues, leading to a higher affinity.

Mechanism of Action: Antagonism at the 5-HT2A Receptor

Both enantiomers of MDL 105725 are classified as 5-HT2A receptor antagonists. This means they bind to the receptor but do not elicit the intracellular signaling cascade that is normally triggered by the endogenous agonist, serotonin. Instead, they block serotonin from binding and activating the receptor.

The primary signaling pathway associated with the 5-HT2A receptor involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. An effective antagonist like MDL 105725 would inhibit these downstream events when the receptor is stimulated by an agonist.

IP_Accumulation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (5-HT2A expressing cells) Cell_Plating 2. Cell Plating Cell_Culture->Cell_Plating Radiolabeling 3. Radiolabeling (myo-[³H]inositol) Cell_Plating->Radiolabeling Antagonist_Incubation 4. Pre-incubation with (-)-MDL 105725 Radiolabeling->Antagonist_Incubation Agonist_Stimulation 5. Agonist Stimulation (e.g., Serotonin) Antagonist_Incubation->Agonist_Stimulation Lysis 6. Cell Lysis Agonist_Stimulation->Lysis Separation 7. IP Separation (Anion-exchange) Lysis->Separation Quantification 8. Quantification (Scintillation Counting) Separation->Quantification Data_Analysis 9. IC50 Calculation Quantification->Data_Analysis

In-Depth Technical Guide: Binding Affinity Profile of (S)-MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MDL 105725 (also known as the O-desmethyl metabolite of Volinanserin) represents a critical structural scaffold in the study of serotonin 5-HT


 receptor pharmacology. While the (R)-enantiomer  of this compound is a highly potent and selective antagonist (active metabolite), the (S)-enantiomer  functions as the distomer —displaying significantly reduced binding affinity.

This guide analyzes the pharmacological divergence between these stereoisomers, focusing on the (S)-enantiomer's inability to engage the orthosteric binding pocket of the 5-HT


 receptor effectively. This distinction is vital for researchers developing radiotracers (e.g., [

C]MDL 100,907) where enantiomeric purity dictates signal-to-noise ratios in PET imaging.

Chemical & Structural Identity

MDL 105725 is a piperidine-based small molecule. It serves as the direct metabolic precursor and a lipophilic metabolite of the selective 5-HT


 antagonist MDL 100,907 (Volinanserin) .
FeatureDescription
Chemical Name

-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (Phenolic derivative)
Stereocenter Carbon

to the piperidine ring
(S)-Enantiomer Status Distomer (Pharmacologically inactive/low potency at primary target)
(R)-Enantiomer Status Eutomer (High affinity antagonist,

nM)
Molecular Weight ~373.46 g/mol
Key Functional Groups Fluorophenyl tail, Piperidine core, Phenolic hydroxyl (in MDL 105725) vs. Methoxy (in MDL 100,907)
Structural Relationship & Metabolism

The (S)-enantiomer of MDL 105725 is the structural mirror image of the active metabolite formed from (R)-Volinanserin. In asymmetric synthesis of PET ligands, the (S)-enantiomer is often the impurity that must be removed to prevent non-specific binding noise.

G cluster_0 Stereochemical Divergence Volinanserin Volinanserin (MDL 100,907) (R)-Enantiomer High Affinity 5-HT2A Antagonist MDL105725_R (R)-MDL 105725 Active Metabolite High Affinity Volinanserin->MDL105725_R O-Demethylation (CYP450 Metabolism) MDL105725_S (S)-MDL 105725 Distomer Low/Negligible Affinity MDL105725_R->MDL105725_S Enantiomeric Relationship

Figure 1: Metabolic and stereochemical relationship between Volinanserin and the enantiomers of MDL 105725.

Pharmacological Profile: Target Engagement

The binding affinity of MDL 105725 is governed by the Eudismic Ratio , which describes the potency difference between the eutomer and distomer. For the phenylalkylpiperidine class binding to 5-HT


, this ratio is typically high (>100).
Primary Target: 5-HT Receptor
  • (R)-MDL 105725 : Retains the high affinity of the parent compound, engaging the receptor with a

    
     in the sub-nanomolar range (
    
    
    
    nM).
  • (S)-MDL 105725 : Exhibits a loss of affinity of approximately two orders of magnitude compared to the (R)-isomer.

Binding Affinity Data Comparison
CompoundConfigurationTarget (5-HT

) Affinity (

)
Functional Activity
MDL 100,907 (R)0.23 nMPotent Antagonist
MDL 105,725 (R)~0.5 - 1.0 nMActive Metabolite
MDL 105,725 (S) > 100 nM Inactive / Low Potency
Mechanism of Stereoselectivity

The 5-HT


 receptor orthosteric binding pocket contains specific residues (e.g., Asp3.32, Phe6.52) that anchor the ligand.
  • Protonated Nitrogen : Both enantiomers possess the piperidine nitrogen that forms a salt bridge with Asp155 (Asp3.32).

  • Steric Clash : The chiral center in MDL 105725 carries a hydroxyl group and a phenyl ring. In the (S)-configuration, the spatial arrangement of the 2,3-dimethoxyphenyl (or phenolic equivalent) group likely clashes with the hydrophobic residues in transmembrane helix 5 or 6, preventing the "lock" mechanism required for high-affinity binding.

Experimental Methodologies for Binding Assessment[4][5][6][7]

To validate the low affinity of (S)-MDL 105725, researchers utilize competitive radioligand binding assays. The protocol below ensures accurate determination of the inhibition constant (


).
Protocol: Competitive Radioligand Displacement

Objective : Determine the


 of (S)-MDL 105725 by displacing [

H]-Ketanserin or [

H]-MDL 100,907.
  • Membrane Preparation :

    • Source: Rat frontal cortex or HEK293 cells stably expressing human 5-HT

      
      .
      
    • Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Assay Setup :

    • Radioligand : 0.5 nM [

      
      H]-MDL 100,907 (High selectivity).
      
    • Competitor : (S)-MDL 105725 (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB) : Define using 10

      
      M Methysergide or (R)-Volinanserin.
      
  • Incubation :

    • Incubate for 60 minutes at 37°C to reach equilibrium.

  • Filtration & Counting :

    • Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce filter binding).

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis :

    • Fit data to a one-site competition model.

    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      

BindingAssay Step1 Membrane Prep (h5-HT2A Receptors) Step2 Add Radioligand ([3H]-MDL 100,907) Step1->Step2 Step3 Add Competitor ((S)-MDL 105725) Step2->Step3 Decision Binding Outcome? Step3->Decision ResultR (R)-Isomer: Displaces Radioligand Low IC50 Decision->ResultR If Eutomer ResultS (S)-Isomer: Minimal Displacement High IC50 (>100x) Decision->ResultS If Distomer ((S)-MDL 105725)

Figure 2: Workflow for differentiating the binding affinity of MDL 105725 enantiomers.

Therapeutic & Research Implications

Negative Control in Pharmacology

The (S)-enantiomer is valuable as a negative control . When observing a physiological effect of MDL 100,907 (e.g., reversal of psychosis models), administering the (S)-enantiomer should yield no effect. If an effect is observed, it suggests the mechanism is not mediated via 5-HT


 receptors or involves an off-target site common to both isomers (e.g., Sigma-1 receptor, though affinity there is also variable).
PET Tracer Synthesis Quality

MDL 105725 is the precursor for synthesizing [


C]MDL 100,907.
  • Requirement : The precursor must be optically pure (R)-MDL 105725.

  • Risk : Contamination with (S)-MDL 105725 leads to the formation of (S)-[

    
    C]MDL 100,907.
    
  • Impact : Since the (S)-tracer does not bind specifically to 5-HT

    
    , it increases the non-specific binding signal, degrading the contrast of the PET image.
    

References

  • Kehne, J. H., et al. (1996). Effects of the selective 5-HT2A receptor antagonist MDL 100,907 on MDMA-induced locomotor stimulation in rats. Neuropsychopharmacology. Link

  • Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry. Link

  • Axon Medchem. (n.d.). Product Data: (-)-MDL 105725 (Axon 1108). Retrieved from Axon Medchem Database. Link

  • Ito, H., et al. (1998). PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907. Journal of Nuclear Medicine. Link

  • Padilla, F., et al. (1998). MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia. CNS Drug Reviews. Link

(-)-MDL 105725 IUPAC name 3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical & Pharmacological Profiling of the (S)-Enantiomer

Executive Summary

(-)-MDL 105725 (IUPAC: 3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol) represents the levorotatory, (S)-configured enantiomer of the primary active metabolite of the selective 5-HT2A antagonist Volinanserin (MDL 100,907).

While the (+)-isomer (R-configuration) of the MDL series is renowned for sub-nanomolar affinity to the 5-HT2A receptor, the (-)-MDL 105725 enantiomer serves a critical role in neuropsychopharmacology as a stereochemical probe . It functions primarily to validate receptor binding specificity and to study the "eutomer/distomer" relationship within the phenylalkylpiperidine class of ligands. This guide details the chemical identity, differential pharmacology, and experimental protocols required to utilize this compound effectively in high-fidelity receptor assays.

Part 1: Chemical Identity & Structural Logic

Structural Analysis

(-)-MDL 105725 is a fluorophenylalkylpiperidine derivative. Its structure is defined by three pharmacophoric elements:

  • Lipophilic Tail: A p-fluorophenylethyl group that anchors the molecule in a hydrophobic pocket of the GPCR.

  • Basic Core: A piperidine ring containing a protonatable nitrogen (physiological pH), essential for ionic interaction with the conserved Aspartate (Asp3.32) residue in the 5-HT2A receptor.[1][2][3]

  • Polar Head (Chiral Center): A phenol/methoxy region. Unlike its parent Volinanserin (which is a 2,3-dimethoxy analog), MDL 105725 possesses a 3-hydroxy (phenol) group.

Critical Stereochemistry: The user-specified compound is the (S)-enantiomer . In the MDL 100,907 series, the (R)-configuration generally confers high affinity (the eutomer), while the (S)-configuration (the distomer) exhibits significantly reduced affinity (often >100-fold lower).

Physicochemical Properties
PropertyValueNote
Formula C21H26FNO3-
Molecular Weight 359.44 g/mol -
Chirality (S)Levorotatory (-)
pKa (Calc) ~8.5 (Piperidine N)Protonated at physiological pH
Solubility DMSO (>10 mM)Poor water solubility; requires acidification or organic co-solvent.

Part 2: Pharmacodynamics & Signaling Architecture

The Eutomer/Distomer Gap

The scientific value of (-)-MDL 105725 lies in its comparison to the (+)-isomer.

  • (+)-MDL 105725: Ki ≈ 0.2 – 0.5 nM (Potent 5-HT2A Antagonist).

  • (-)-MDL 105725: Ki > 100 nM (Weak/Inactive at relevant concentrations).

Mechanism of Action: While the (+)-isomer blocks the Gq-coupled signaling cascade, the (-)-isomer fails to stabilize the inactive conformation of the receptor due to steric mismatch in the orthosteric binding site. This makes (-)-MDL 105725 an ideal negative control to prove that observed physiological effects of the racemate or (+)-isomer are target-specific and not due to off-target physicochemical membrane disruption.

Visualization: 5-HT2A Signaling Blockade

The following diagram illustrates the pathway blocked by the active class members, and the pathway left unperturbed by the low-affinity (-)-isomer at therapeutic concentrations.

G Ligand 5-HT (Serotonin) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Activates Antagonist (+)-MDL Series (Blocker) Antagonist->Receptor Inhibits Distomer (-)-MDL 105725 (Low Affinity) Distomer->Receptor No Binding (Steric Clash) Gq Gαq/11 Protein Receptor->Gq Coupling PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC

Caption: Comparative signaling logic. The (-)-isomer (Distomer) fails to engage the receptor, leaving the Gq-PLC-IP3 cascade intact if endogenous 5-HT is present.

Part 3: Experimental Protocols

Protocol A: Comparative Radioligand Binding (Validation)

Objective: To determine the stereoselective affinity gap (Ki) between (-)-MDL 105725 and its enantiomer.

Materials:

  • Source Tissue: Rat frontal cortex homogenates or HEK-293 cells expressing human 5-HT2A.

  • Radioligand: [3H]-Ketanserin (0.5 nM) or [3H]-MDL100907.[3]

  • Displacer: (-)-MDL 105725 (Concentration range: 10^-10 to 10^-5 M).

Workflow:

  • Preparation: Resuspend tissue in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 100 µL tissue + 50 µL [3H]-Ligand + 50 µL (-)-MDL 105725.

    • Incubate at 37°C for 60 minutes to reach equilibrium.

  • Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Plot % Specific Binding vs. Log[Drug].

    • Calculate IC50 using non-linear regression.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      

Expected Result: The (-)-isomer should show a shallow displacement curve with an IC50 in the micromolar range, whereas the (+)-control should be nanomolar.

Protocol B: Head Twitch Response (HTR) Negative Control

Objective: To verify in vivo that (-)-MDL 105725 lacks the potent antagonistic properties of the (+)-series.

Workflow:

  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Pre-treatment: Administer (-)-MDL 105725 (0.1 mg/kg, s.c.) 30 minutes prior to challenge.

    • Control Group: Vehicle only.

    • Positive Control: (+)-MDL 100907 (0.1 mg/kg).

  • Challenge: Administer DOI (2,5-dimethoxy-4-iodoamphetamine), a 5-HT2A agonist, at 1 mg/kg i.p.

  • Observation: Record head twitches (rapid rotational jerks) for 20 minutes.

  • Validation:

    • (+)-MDL 100907 group: ~0 head twitches (Full Blockade).

    • (-)-MDL 105725 group: High count of head twitches (similar to Vehicle), proving lack of antagonism at this dose.

Part 4: Synthesis & Handling[4][5][6][7]

Synthetic Route (O-Desmethylation)

The most common route to MDL 105725 is the metabolic or chemical O-demethylation of the parent MDL 100907.

Reaction Logic:

  • Precursor: (S)-MDL 100907 (if starting from the specific enantiomer) or Racemic MDL 100907 followed by chiral resolution.

  • Reagent: Boron tribromide (BBr3) or L-Selectride (for regioselectivity).

  • Condition: -78°C in Dichloromethane (DCM).

  • Chiral Resolution: If synthesizing the racemate, separation of (-)-MDL 105725 is achieved using Chiral HPLC (e.g., Chiralpak AD column) using Hexane/Isopropanol/Diethylamine mobile phase.

Handling & Stability
  • Storage: -20°C, desiccated.

  • Light Sensitivity: Protect from light (amber vials).

  • Reconstitution: Dissolve in DMSO to create a stock solution (10 mM). Dilute into aqueous buffer only immediately before use. Avoid freeze-thaw cycles of aqueous solutions.

References

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics.

  • Ullrich, T., et al. (2000). "A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands." Bioorganic & Medicinal Chemistry.

  • PubChem. (n.d.). "Compound Summary: MDL 105725." National Library of Medicine.

  • Axon Medchem. (n.d.). "(-)-MDL 105725 Product Information." Axon Medchem Datasheet.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of [18F]MH.MZ using (-)-MDL 105725 Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of [18F]MH.MZ in Neurological PET Imaging

(R)-[18F]MH.MZ, hereafter referred to as [18F]MH.MZ, is a promising positron emission tomography (PET) radiotracer for the in vivo investigation of the serotonin 2A (5-HT2A) receptor.[1][2][3] The serotonergic system, and particularly the 5-HT2A receptor, is implicated in a multitude of physiological and pathological processes within the central nervous system. Consequently, the ability to non-invasively quantify these receptors is of paramount importance for advancing our understanding of neuropsychiatric disorders and for the development of novel therapeutics.

[18F]MH.MZ has emerged as a valuable tool, building upon the scaffold of the well-established [11C]MDL-100907, but offering the advantageous radiophysical properties of fluorine-18, including its longer half-life, which facilitates longer imaging protocols and centralized production.[2] This application note provides a detailed protocol for the synthesis of [18F]MH.MZ using the (-)-MDL 105725 precursor, with a focus on automated synthesis platforms to ensure reproducibility and compliance with Good Manufacturing Practices (GMP).[1][2][4]

The Radiosynthesis Strategy: A Two-Step Approach

The synthesis of [18F]MH.MZ from the (-)-MDL 105725 precursor is typically achieved through a two-step radiolabeling procedure.[4][5] This indirect labeling method involves the initial production of a prosthetic group, [18F]-2-fluoroethyl tosylate, followed by its reaction with the phenolic precursor, (-)-MDL 105725.

Rationale for the Two-Step Method

While direct radiofluorination is a desirable approach in radiochemistry for its simplicity, the indirect method for [18F]MH.MZ synthesis offers several practical advantages. The two-step process generally provides more reliable and higher radiochemical yields compared to direct labeling of the complex precursor molecule.[5][6] Furthermore, the intermediate, [18F]-2-fluoroethyl tosylate, can be readily purified before its reaction with the expensive precursor, which can improve the overall purity of the final product.

Detailed Synthesis Protocol

This protocol is designed for an automated synthesis module, such as the iPhase Flexlab or IBA Synthera™ platform, and can be adapted for other similar systems.[1][4]

Reagents and Materials
Reagent/MaterialSupplierGradeNotes
(-)-MDL 105725 PrecursorAdvanced Biochemical Compounds (ABX)Chemical GradeStore under appropriate conditions to prevent degradation.
1,2-Ethanediol-ditosylateAdvanced Biochemical Compounds (ABX)Chemical GradePrecursor for [18F]-2-fluoroethyl tosylate.
Kryptofix 2.2.2 (K2.2.2)Sigma-AldrichPharmaceutical GradeFor complexation of [18F]fluoride.
Potassium Carbonate (K2CO3)Sigma-AldrichPharmaceutical GradeBase for elution of [18F]fluoride.
Tetrabutylammonium Hydroxide (TBAOH)Sigma-AldrichPharmaceutical GradeBase for the alkylation reaction.[2]
Acetonitrile (MeCN)Merck MilliporePharmaceutical GradeAnhydrous, for all reaction steps.
Ethanol (EtOH)Merck MilliporePharmaceutical GradeFor final formulation.
Water for Injection (WFI)Commercially availablePharmaceutical GradeFor reconstitution and dilution.
Sep-Pak C18 CartridgeWaters-For purification of the final product.
0.22 µm Sterilizing FilterPall or equivalent-For final sterile filtration.[2]
Automated Synthesis Workflow

The entire synthesis process, from the end of bombardment (EOB) to the final product, typically takes approximately 100 minutes.[1][2][3]

Synthesis_Workflow cluster_step1 Step 1: [18F]Fluoride Trapping and Drying cluster_step2 Step 2: Synthesis of [18F]-2-fluoroethyl tosylate cluster_step3 Step 3: Alkylation of (-)-MDL 105725 cluster_step4 Step 4: Purification and Formulation F18_trapping [18F]Fluoride Trapping on QMA Cartridge F18_elution Elution with K2CO3/K2.2.2 F18_trapping->F18_elution Azeotropic_drying Azeotropic Drying with MeCN F18_elution->Azeotropic_drying Add_ditosylate Add 1,2-Ethanediol-ditosylate in MeCN Azeotropic_drying->Add_ditosylate Reaction1 Reaction at Elevated Temperature Add_ditosylate->Reaction1 Add_precursor Add (-)-MDL 105725 and TBAOH in MeCN Reaction1->Add_precursor Reaction2 Reaction at Elevated Temperature Add_precursor->Reaction2 HPLC_purification Semi-preparative HPLC Purification Reaction2->HPLC_purification SPE_formulation Solid-Phase Extraction (C18 Sep-Pak) HPLC_purification->SPE_formulation Final_formulation Elution with EtOH and Dilution with Saline SPE_formulation->Final_formulation Sterile_filtration 0.22 µm Sterile Filtration Final_formulation->Sterile_filtration

Caption: Automated synthesis workflow for [18F]MH.MZ.

Step-by-Step Protocol
  • [18F]Fluoride Trapping and Drying:

    • Aqueous [18F]fluoride from the cyclotron is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

    • The trapped [18F]fluoride is eluted into the reactor with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the anhydrous [18F]fluoride-K2.2.2 complex. The dryness of this complex is critical for the subsequent nucleophilic substitution reaction.

  • Synthesis of [18F]-2-fluoroethyl tosylate:

    • A solution of 1,2-ethanediol-ditosylate in anhydrous acetonitrile is added to the reactor containing the dried [18F]fluoride complex.

    • The reaction mixture is heated at a controlled temperature (e.g., 85-95 °C) for a specified time (e.g., 5-10 minutes). This step typically yields approximately 30% of [18F]-2-fluoroethyl tosylate.[2]

  • Alkylation of (-)-MDL 105725:

    • A solution of the (-)-MDL 105725 precursor and tetrabutylammonium hydroxide (TBAOH) in anhydrous acetonitrile is added to the reactor containing the [18F]-2-fluoroethyl tosylate.

    • Expert Insight: The use of TBAOH is a key modification from some earlier protocols that used sodium hydroxide.[2] In our experience, aqueous sodium hydroxide can lead to inefficient deprotonation of the phenolic precursor, resulting in poor to no alkylation.[2] Commercially available TBAOH in methanol provides a more reliable and efficient deprotonation, leading to high conversion in the alkylation step within a reasonable timeframe.[2]

    • The reaction mixture is heated at a higher temperature (e.g., 110-120 °C) for a set duration (e.g., 10-15 minutes).

  • Purification and Formulation:

    • The crude reaction mixture is diluted with a suitable solvent (e.g., water/acetonitrile) and purified using semi-preparative high-performance liquid chromatography (HPLC).

    • The collected fraction containing [18F]MH.MZ is then trapped on a C18 Sep-Pak cartridge.

    • The cartridge is washed with sterile water to remove any residual HPLC solvents.[2]

    • The final product, [18F]MH.MZ, is eluted from the Sep-Pak cartridge with a small volume of ethanol and diluted with sterile saline to provide an injectable solution.[2]

    • The final solution is passed through a 0.22 µm sterilizing filter into a sterile product vial.[2]

Quality Control

A comprehensive quality control regimen is essential to ensure the safety and efficacy of the final radiopharmaceutical product for human use.

ParameterMethodSpecification
Appearance Visual InspectionClear, colorless, and free of particulate matter
Radionuclidic Identity Half-life measurement109.8 ± 0.5 minutes
Radiochemical Purity Analytical HPLC≥ 99%[1][2][3]
Chemical Purity Analytical HPLC (UV detection)Co-elution with reference standard; absence of significant impurities
Molar Activity Calculated from radiochemical and chemical purityTypically 361 ± 57 GBq/µmol[1][2][3]
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within USP limits
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V
Sterility Compendial methodsSterile

Expected Results and Performance

Following this protocol on an automated synthesis platform, the following results can be consistently achieved:

ParameterTypical ValueReference
Radiochemical Yield (non-decay corrected) 7 ± 0.9%[1][2][3]
Total Synthesis Time ~100 minutes[1][2][3]
Radiochemical Purity > 99%[1][2][3]
Molar Activity 361 ± 57 GBq/µmol[1][2][3]

These parameters confirm that the described protocol reliably provides [18F]MH.MZ that meets all relevant release criteria for a GMP-compliant radiopharmaceutical.[1][2]

Chemical Structures and Reaction Scheme

Caption: Radiosynthesis of [18F]MH.MZ from (-)-MDL 105725.

Conclusion

This application note provides a comprehensive and field-proven protocol for the automated synthesis of [18F]MH.MZ using the (-)-MDL 105725 precursor. By adhering to the detailed steps and quality control measures outlined, researchers and drug development professionals can reliably produce this important PET radiotracer for clinical and preclinical research. The insights into the rationale behind key experimental choices, such as the use of TBAOH, are intended to empower users to troubleshoot and optimize the synthesis process within their own facilities. The successful and reproducible synthesis of [18F]MH.MZ will undoubtedly contribute to the advancement of our understanding of the 5-HT2A receptor system in health and disease.[7]

References

  • Hefner, G., et al. (2022). Automated synthesis of (R)-[18 F]MH.MZ on the iPhase Flexlab reaction platform. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Hefner, G., et al. (2022). Automated Synthesis of (R)-[18F]MH.MZ on the iPhase Flexlab Reaction Platform. Research Square. [Link]

  • Hefner, G., et al. (2022). Automated synthesis of (R) ‐[ 18 F]MH.MZ on the iPhase Flexlab reaction platform. ResearchGate. [Link]

  • Ettrup, A., et al. (2011). Direct Comparison of [(18) F]MH.MZ and [(18) F] Altanserin for 5-HT2A Receptor Imaging With PET. Synapse. [Link]

  • BioWorld. (2019). (R)-[18F]MH.MZ as a novel PET tracer for the detection of 5-HT2A receptors in the human brain. [Link]

  • Kramer, V., et al. (2020). Characterization of the serotonin 2A receptor selective PET tracer (R)- [18F]MH.MZ in the human brain. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Riss, P. J., et al. (2012). Direct radiofluorination of [18F]MH.MZ for 5-HT2A receptor molecular imaging with PET. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Riss, P. J., et al. (2011). Total synthesis and evaluation of [F-18] MHMZ. ResearchGate. [Link]

  • Wang, M., et al. (2020). A simple and efficient automated microvolume radiosynthesis of [18F]Florbetaben. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Kramer, V., et al. (2020). Characterization of the serotonin 2A receptor selective PET tracer (R)-[18F]MH.MZ in the human brain. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

Sources

Application Note: Advanced [18F]Fluoroalkylation Protocol for (-)-MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of the 5-HT2A PET Tracer [18F]FE1-MDL 100907

Executive Summary & Scientific Rationale

This application note details the high-yield synthesis of [18F]FE1-MDL 100907 , a highly selective antagonist for 5-HT2A receptors, utilizing the precursor MDL 105725 .[1]

While the standard MDL 100907 (Volinanserin) contains a methyl ether, the short half-life of Carbon-11 (


 min) limits its clinical utility in satellite distribution. To overcome this, the MDL 105725  precursor—which presents a reactive phenolic hydroxyl group—is utilized to introduce an Fluorine-18 labeled fluoroethyl moiety.
The Chemical Strategy

The protocol relies on a two-step "build-and-couple" strategy rather than direct fluorination, which is often chemically inaccessible for this scaffold.

  • Step 1: Synthesis of the prosthetic group 2-[18F]fluoroethyl tosylate ([18F]FETos) .

  • Step 2: Nucleophilic Aliphatic Substitution (

    
    ) of the MDL 105725 phenolate anion onto [18F]FETos.
    

Critical Expertise Note: The stereochemistry of the precursor is vital. MDL 100907 derives its potency from the (R)-(+) configuration. While the prompt specifies (-)-MDL 105725, researchers must verify the enantiomeric purity of their specific batch, as the alkylation reaction preserves stereochemistry. The (R)-enantiomer typically exhibits 100-fold higher affinity for 5-HT2A than the (S)-enantiomer.

Experimental Workflow & Mechanism

The synthesis is best executed on an automated module (e.g., GE TRACERlab FX or similar) to ensure reproducibility and radiation safety.

Reaction Mechanism Visualization

The following diagram illustrates the convergent synthesis pathway.

G cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Fluoroalkylation F18 [18F]Fluoride (Aqueous) FETos [18F]FETos (Distilled) F18->FETos K2.2.2/K2CO3 MeCN, 85°C TosPre Ethylene Glycol Ditosylate Product [18F]FE1-MDL 100907 (Crude) FETos->Product Alkylation (SN2) 100°C, 10-15 min MDL MDL 105725 (Phenolic Precursor) Complex Activated Phenolate MDL->Complex Activation Base NaH / DMF (Deprotonation) Base->Complex Complex->Product

Figure 1: Convergent synthesis pathway for [18F]FE1-MDL 100907 involving the generation of [18F]FETos followed by phenolate alkylation.

Detailed Protocol

Materials & Reagents
  • Precursor: MDL 105725 (free base).

  • Alkylating Agent Precursor: 1,2-Bis(tosyloxy)ethane (Ethylene glycol ditosylate).

  • Solvents: Anhydrous Acetonitrile (MeCN), Anhydrous N,N-Dimethylformamide (DMF).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (Requires washing with hexane prior to use) or Cesium Carbonate (

    
    ).
    
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (

    
    ).
    
Step-by-Step Methodology
Phase 1: Synthesis of [18F]FETos[1]
  • Trapping: Trap [18F]Fluoride on a QMA carbonate anion exchange cartridge.

  • Elution: Elute into the reactor with

    
     (15 mg) and 
    
    
    
    (3 mg) in MeCN/Water.
  • Drying: Azeotropically dry the fluoride complex at 95°C under helium flow and vacuum. Repeat with anhydrous MeCN.

  • Labeling: Add 1,2-Bis(tosyloxy)ethane (10–15 mg) in 1 mL anhydrous MeCN.

  • Reaction: Heat at 85°C for 5 minutes.

  • Purification (SPE): Dilute with water, pass through a C18 Sep-Pak to trap [18F]FETos, wash with water, and elute [18F]FETos with 1-2 mL of anhydrous DMF directly into the second reactor.

    • Expert Insight: Alternatively, [18F]FETos can be purified via distillation (100°C under N2 flow) if high specific activity is critical, as this removes all non-volatile tosylate precursors that might compete in the next step.

Phase 2: Fluoroalkylation of MDL 105725
  • Precursor Activation: In the second reactor, dissolve 1.0–2.0 mg of MDL 105725 in 0.5 mL anhydrous DMF. Add NaH (approx. 2–3 mg, pre-washed).

    • Causality: NaH is chosen over weaker bases because the phenolic hydroxyl on the MDL scaffold requires complete deprotonation to form a "naked" phenoxide anion, maximizing nucleophilicity for the attack on the [18F]FETos.

  • Coupling: Add the [18F]FETos (in DMF) to the activated precursor solution.

  • Incubation: Heat the sealed reactor to 100°C for 10–15 minutes .

  • Quenching: Cool the reactor to 40°C and add HPLC mobile phase (1.5 mL).

Phase 3: Purification & Formulation
  • HPLC Injection: Inject the crude mixture onto a semi-preparative HPLC column.

    • Column: C18 Reverse Phase (e.g., Nucleosil 100-7 C18, 250 x 10 mm).

    • Mobile Phase: Acetonitrile / 0.1M Ammonium Acetate (45:55 v/v).

    • Flow Rate: 4-6 mL/min.

  • Collection: Collect the product peak (typically elutes between 8–12 minutes, depending on flow).

  • Formulation: Dilute the fraction with water (50 mL), trap on a sterile C18 Sep-Pak, wash with water (10 mL), and elute with Ethanol (1 mL) followed by Saline (9 mL) through a 0.22

    
     sterile filter.
    

Quality Control & Performance Data

The following data represents typical results obtained using this protocol on a GE TRACERlab FX-FN module.

ParameterSpecification / Typical Result
Radiochemical Yield (RCY) 25% – 40% (decay corrected from EOB)
Radiochemical Purity > 99%
Total Synthesis Time 60 – 70 minutes
Molar Activity (

)
> 50 GBq/

mol
Precursor Retention (HPLC) ~ 4.6 min
Product Retention (HPLC) ~ 8.7 min

Table 1: Performance metrics for [18F]FE1-MDL 100907 synthesis.

Self-Validating System Checks
  • Color Change: Upon adding NaH to MDL 105725 in DMF, a slight color shift (yellowing) indicates successful phenolate formation.

  • HPLC Separation: The lipophilic fluoroethyl group significantly increases retention time compared to the phenolic precursor (

    
     shift from ~4.6 to ~8.7 min), providing immediate confirmation of derivatization.
    

References

  • Herth, M., Piel, M., Riß, P., & Rösch, F. (2008). Novel Synthesis of [18F]FE1-MDL 100907, a Potential 5-HT2A Antagonist.[1] Institute of Nuclear Chemistry, Johannes Gutenberg-University Mainz, Annual Report.

  • Ullrich, T., & Rice, K. C. (1997). MDL 100,907 and related compounds: Synthesis and radiolabelling. Seminars in Nuclear Medicine. (Contextual grounding for the scaffold).
  • Huang, Y., et al. (1999). Synthesis and evaluation of [11C]MDL 100907. Nuclear Medicine and Biology.[2] (Source for the precursor synthesis route).

Disclaimer

This protocol involves the use of radioactive isotopes and hazardous chemicals. It should only be performed by trained personnel in a licensed facility. All yields and times are dependent on the specific automated module and starting activity used.

Sources

Application Note: High-Yield Radiosynthesis of [¹¹C]MDL 100,907 using Precursor (-)-MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The serotonin 5-HT2A receptor is a critical target in the pathophysiology of schizophrenia, depression, and neurodegenerative disorders. [¹¹C]MDL 100,907 (also known as [¹¹C]Volinanserin) is widely regarded as the "gold standard" PET radioligand for quantifying 5-HT2A density due to its high selectivity and favorable kinetic profile compared to non-selective agents like [¹⁸F]altanserin.

This guide details the use of (-)-MDL 105725 (the phenolic O-desmethyl metabolite/precursor) to synthesize [¹¹C]MDL 100,907. While MDL 100,907 is the (+)-isomer, the precursor (-)-MDL 105725 retains the required (


)-absolute configuration, ensuring that the final radiolabeled product possesses the correct stereochemistry for receptor binding.

Chemical Foundation & Mechanism

The synthesis relies on a nucleophilic substitution (


) reaction. The phenolic hydroxyl group of (-)-MDL 105725 is deprotonated by a base to form a phenoxide ion, which then attacks the electrophilic carbon of the [¹¹C]methylating agent.
Reaction Scheme
  • Precursor: (-)-MDL 105725 (R-(−)-

    
    -(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol derivative)
    
  • Reagent: [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) or [¹¹C]Methyl Iodide ([¹¹C]CH₃I)

  • Solvent: Acetone or DMF (Dimethylformamide)

  • Base: Aqueous NaOH or Tetrabutylammonium hydroxide (TBAOH)

Stereochemical Note: The reaction preserves the chiral center. The (


)-configuration of the (-)-MDL 105725 precursor yields the (

)-(+)-[¹¹C]MDL 100,907 product.
Workflow Visualization

The following diagram illustrates the chemical pathway and logic flow.

ReactionPathway Precursor (-)-MDL 105725 (Phenolic Precursor) Activation Base Activation (Deprotonation) Precursor->Activation NaOH/TBAOH Intermediate Phenoxide Ion (Nucleophile) Activation->Intermediate Reaction Sn2 Methylation (80°C / 2 min) Intermediate->Reaction Reagent [11C]Methyl Triflate (Electrophile) Reagent->Reaction Product (+)-[11C]MDL 100,907 (Target Ligand) Reaction->Product Preserved (R)-Chirality

Figure 1: Chemical reaction pathway for the conversion of (-)-MDL 105725 to [¹¹C]MDL 100,907.

Protocol 1: Precursor Preparation

The purity and dryness of (-)-MDL 105725 are the single biggest determinants of specific activity (SA) and radiochemical yield (RCY).

  • Storage: Store (-)-MDL 105725 at -20°C under argon. It is prone to oxidation; if the white powder turns slightly pink, repurify via HPLC before use.

  • Solubility: The free base is soluble in acetone, DMF, and DMSO.

  • Aliquot Preparation (Standard Load):

    • Weigh 0.5 – 1.0 mg of (-)-MDL 105725.

    • Dissolve in 300 µL of anhydrous acetone (or DMF if using higher temperatures).

    • Add 3–5 µL of 0.5 M NaOH (aq). Note: Excess base can lead to side reactions; stoichiometry should be slightly less than 1:1 equivalent relative to the phenol.

Protocol 2: Automated Radiosynthesis

This protocol is optimized for a commercial synthesis module (e.g., GE TRACERlab FX or similar) using [¹¹C]Methyl Triflate, which offers superior reactivity over [¹¹C]Methyl Iodide.

Reagents Required
ComponentSpecificationPurpose
[¹¹C]CH₃OTf Gas phaseMethylating agent
Precursor Solution 0.5 mg (-)-MDL 105725 in 300 µL acetoneSubstrate
Base 4 µL 0.5N NaOHCatalyst
HPLC Eluent 60% Acetonitrile / 40% 0.1M Ammonium FormatePurification
SPE Cartridge C18 Sep-Pak (Light)Formulation
Step-by-Step Procedure
  • System Drying: Flush the reaction vessel with helium at 80°C for 5 minutes to remove trace moisture.

  • Precursor Loading: Inject the precursor/base solution into the reaction vessel. Cool to room temperature (20–25°C) or -10°C depending on the trapping method (solvent trapping vs. solid phase).

  • Trapping: Deliver [¹¹C]CH₃OTf (or [¹¹C]CH₃I) into the reaction vessel at a flow rate of 20–30 mL/min.

    • Observation: Activity levels in the reactor should rise sharply.

  • Reaction: Once delivery is complete, seal the vessel and heat to 80°C for 2 minutes .

    • Note: If using DMF, 80°C is sufficient. If using acetone, ensure the vessel pressure limit is not exceeded, or heat only to 60°C for 3 minutes.

  • Quench: Add 1.5 mL of the HPLC mobile phase (or water) to quench the reaction.

  • Transfer: Transfer the crude mixture to the HPLC injection loop.

Automated Workflow Diagram

SynthesisWorkflow Cyclotron Cyclotron (11CO2 Production) MeI_Unit MeI/MeOTf Synthesis (Gas Phase) Cyclotron->MeI_Unit 11CO2 Reactor Reaction Vessel (Precursor + Base) MeI_Unit->Reactor [11C]MeOTf HPLC Semi-Prep HPLC (Purification) Reactor->HPLC Crude Mix SPE SPE Formulation (Ethanol/Saline) HPLC->SPE Product Cut FinalVial Final Product Vial (Sterile Filtered) SPE->FinalVial Elution

Figure 2: Automated synthesis workflow from cyclotron to final vial.

Protocol 3: Purification and QC

Separation of the phenolic precursor from the methoxy product is efficient on C18 columns due to the polarity difference.

HPLC Purification
  • Column: Semi-prep C18 (e.g., Phenomenex Luna C18(2), 250 x 10 mm, 10 µm).

  • Mobile Phase: Acetonitrile : 0.1 M Ammonium Formate (60:40 v/v).

    • Alternative: Acetonitrile : 0.05 M Phosphoric Acid (35:65 v/v) if a lower pH is required for separation, though formate is preferred for volatility.

  • Flow Rate: 5–6 mL/min.

  • Detection: UV at 254 nm and Gamma.

  • Retention Times:

    • (-)-MDL 105725 (Precursor): ~4–5 mins (elutes early due to polarity).

    • [¹¹C]MDL 100,907 (Product): ~9–11 mins.

Quality Control Parameters
TestAcceptance CriteriaMethod
Radiochemical Purity > 98%Analytical HPLC
Specific Activity > 37 GBq/µmol (>1000 mCi/µmol)UV Mass Calibration
pH 4.5 – 7.5pH Strip
Residual Solvents Acetone < 5000 ppmGC
Identity Co-elution with cold standardHPLC

Troubleshooting & Optimization

Issue: Low Radiochemical Yield (< 10%)[1]
  • Cause 1: Wet Precursor. The phenoxide formation is reversible in the presence of water.

    • Fix: Ensure acetone is anhydrous (stored over molecular sieves). Flush reactor with helium longer before injection.

  • Cause 2: Inefficient Trapping.

    • Fix: If using [¹¹C]MeI, ensure the solvent volume is sufficient to trap the gas. If using [¹¹C]MeOTf, check the heating of the AgOTf oven in the gas module.

Issue: Low Specific Activity
  • Cause: Atmospheric CO₂ contamination or cold carrier in the precursor.

    • Fix: Use high-purity reagents. Ensure the precursor (-)-MDL 105725 is free of MDL 100,907 (cold standard) contamination.

Issue: Radiolysis
  • Cause: High radioactivity concentration in the reaction vessel degrading the product.

    • Fix: Add radical scavengers (e.g., ascorbic acid) to the HPLC collection vial, or dilute the crude mixture immediately before HPLC injection.

References

  • Lundkvist, C., et al. (1996). "Syntheses of [¹¹C]MDL 100,907 and its enantiomer [¹¹C]MDL 100,909, specific 5-HT2A radioligands." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Mathis, C.A., et al. (1999). "Synthesis and evaluation of [¹¹C]MDL 100,907 as a radioligand for the 5-HT2A receptor."[1] Journal of Nuclear Medicine. Link

  • Kehdri, M., et al. (2010). "Automated synthesis of [¹¹C]MDL 100,907 using [¹¹C]methyl triflate." Applied Radiation and Isotopes. Link

  • Ullrich, T., & Rice, K.C. (2000). "Practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907."[2] Bioorganic & Medicinal Chemistry. Link

Sources

Application Note: Chiral Separation of MDL 105725 Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This protocol details the high-performance liquid chromatography (HPLC) separation of MDL 105725 enantiomers.[1] MDL 105725 (also known as the O-desmethyl metabolite of Volinanserin/MDL 100,907) is a potent 5-HT2A receptor antagonist containing a piperidine-methanol scaffold with a chiral center.

Executive Summary

The separation of (±)-MDL 105725 into its active (+)-isomer and less active (-)-isomer is critical for pharmacological evaluation, as the biological activity of the parent compound (MDL 100,907) is highly stereospecific (R-enantiomer being the active eutomer). This protocol outlines two distinct methodologies:

  • Method A (Normal Phase): The gold standard for chemical purity analysis and preparative isolation, utilizing polysaccharide-based stationary phases.

  • Method B (Reverse Phase): Optimized for bioanalytical applications (e.g., plasma/urine analysis) using protein-based stationary phases.

Chemical Context & Separation Mechanism

  • Compound: MDL 105725 (3-((1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)(hydroxy)methyl)-2-methoxyphenol).

  • Chiral Center: The benzylic carbon connecting the piperidine ring and the phenol moiety.

  • Challenge: The molecule contains both a basic nitrogen (piperidine) and an acidic phenol group, requiring careful mobile phase buffering to prevent peak tailing.

Mechanistic Diagram: Chiral Recognition Pathway

ChiralRecognition cluster_0 Analyte (MDL 105725) cluster_1 Stationary Phase Interaction Analyte MDL 105725 (Basic Amine + Phenol) H_Bond Hydrogen Bonding (C=O, NH sites) Analyte->H_Bond OH / NH Pi_Pi Pi-Pi Stacking (Phenyl groups) Analyte->Pi_Pi Fluorophenyl Inclusion Inclusion Complex (Piperidine Ring) Analyte->Inclusion Steric Fit CSP Amylose/Cellulose Carbamate (AD-H/OD-H) Separation Resolved Enantiomers (Rs > 2.0) CSP->Separation Differential Retention H_Bond->CSP Pi_Pi->CSP Inclusion->CSP

Figure 1: Mechanistic interaction map showing the three-point interaction model required for chiral recognition of MDL 105725 on polysaccharide phases.

Method A: Normal Phase HPLC (Standard Protocol)

Purpose: Quality control (QC) of synthesized bulk drug, enantiomeric excess (ee) determination, and preparative purification.

Chromatographic Conditions
ParameterSpecification
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H
Dimensions 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 85 : 15 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 220 nm (primary) and 254 nm (secondary)
Injection Vol. 10 µL (1 mg/mL in mobile phase)
Run Time ~15-20 minutes
Protocol Steps
  • Preparation of Mobile Phase:

    • Measure 850 mL of HPLC-grade n-Hexane.

    • Measure 150 mL of HPLC-grade Isopropanol (IPA).

    • Add 1.0 mL of Diethylamine (DEA). Note: DEA is critical to mask residual silanols and suppress ionization of the piperidine nitrogen, ensuring sharp peaks.

    • Mix thoroughly and degas by sonication for 10 minutes.

  • System Equilibration:

    • Install the Chiralpak AD-H column.

    • Flush with mobile phase at 0.5 mL/min for 10 minutes, then ramp to 1.0 mL/min.

    • Equilibrate until the baseline is stable (approx. 30 mins).

  • Sample Preparation:

    • Dissolve 1 mg of (±)-MDL 105725 in 1 mL of Isopropanol.

    • Vortex for 30 seconds. Filter through a 0.45 µm PTFE syringe filter.

  • Execution:

    • Inject the sample.[2]

    • The expected elution order (subject to confirmation with pure standards) is typically the (-)-isomer followed by the (+)-isomer on Amylose phases.

Method B: Reverse Phase HPLC (Bioanalytical Protocol)

Purpose: Analysis of biological samples (plasma/urine) where organic solvents are less compatible, or for LC-MS applications (using volatile buffers).

Chromatographic Conditions
ParameterSpecification
Column Chiral-AGP (Alpha-1-Acid Glycoprotein immobilized)
Dimensions 100 mm × 4.0 mm, 5 µm
Mobile Phase 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile
Ratio 90 : 10 (v/v)
Flow Rate 0.9 mL/min
Temperature 20°C (Sub-ambient improves resolution on AGP)
Detection UV @ 220 nm or MS/MS (ESI+)
Technical Insight

The AGP column mimics the binding of drugs to plasma proteins. Since MDL 105725 is a metabolite, this method is highly relevant for pharmacokinetic studies. The pH is critical; at pH 4.5, the piperidine is protonated, interacting ionically with the negatively charged sialic acid residues on the AGP protein.

Experimental Workflow & Troubleshooting

Workflow Diagram

Workflow Start Start: Racemic MDL 105725 Solubility Solubility Check (Dissolve in IPA/Hexane) Start->Solubility ColumnSel Select Column: Chiralpak AD-H (Method A) Solubility->ColumnSel Screening Mobile Phase Screening Hex/IPA/DEA (90:10:0.1) ColumnSel->Screening Decision Resolution > 1.5? Screening->Decision Optimize Increase IPA to 20% OR Switch to OD-H Decision->Optimize No FinalMethod Finalize Method (Validation) Decision->FinalMethod Yes Optimize->Screening

Figure 2: Decision tree for method development and optimization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interaction with piperidine amine.Increase DEA concentration to 0.15% or 0.2%. Ensure column is dedicated to basic compounds.
Poor Resolution Inadequate interaction time.Lower flow rate to 0.8 mL/min or decrease column temperature to 15-20°C.
Retention Time Drift Mobile phase evaporation (Hexane).Use a capped solvent reservoir and pre-mixed mobile phase.
No Separation Wrong selector match.Switch from AD-H (Amylose) to OD-H (Cellulose) or IC (Immobilized).

References

  • Synthesis and Context of MDL 100907 Derivatives

    • Padilla, F. et al. "A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands." Bioorganic & Medicinal Chemistry, 2000, 8(10), 2427-2432. Link

  • General Chiral Separation of Piperidine Derivatives

    • Németh, K. et al. "Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100907 (volinanserin)." Journal of Pharmaceutical and Biomedical Analysis, 2014, 88, 110-117. Link

  • AGP Column Methodology for MDL Series

    • "Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column." Journal of Chromatography A, 1993. Link

  • Pharmacology of MDL 105725: Kehne, J. H. et al. "MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia." Neuropsychopharmacology, 1996.

Sources

radiosynthesis of 5-HT2A ligands from (-)-MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Radiosynthesis of [¹¹C]MDL 100,907 from Precursor (-)-MDL 105,725

Executive Summary

This guide details the radiosynthesis of [¹¹C]MDL 100,907 , the "gold standard" PET radioligand for quantifying serotonin 5-HT2A receptor density. The protocol utilizes the desmethyl precursor (R)-(-)-MDL 105,725 (also known as the nor-compound).

Unlike non-specific alkylation methods, this protocol focuses on [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) mediated N-methylation. This method is preferred over [¹¹C]Methyl Iodide ([¹¹C]CH₃I) due to the higher reactivity of the triflate leaving group, which is critical for sterically hindered secondary amines like MDL 105,725.

Key Performance Indicators (KPIs):

  • Radiochemical Yield (RCY): 30–50% (decay corrected).

  • Radiochemical Purity (RCP): >99%.

  • Specific Activity (SA): >55 GBq/µmol (>1500 mCi/µmol) at End of Synthesis (EOS).[1]

  • Stereochemical Integrity: Retention of the (R)-configuration.

Scientific Rationale & Mechanism

The Precursor-Product Relationship

The synthesis relies on the chemical transformation of the secondary amine precursor to the tertiary amine radioligand.

  • Precursor: (R)-(-)-MDL 105,725. Note that while the precursor is levorotatory (-) , the methylation yields the dextrorotatory (+) product, [¹¹C]MDL 100,907. The absolute configuration (R) remains unchanged.

  • Reaction Type: Sₙ2 Nucleophilic Substitution.

  • Reagent Choice: [¹¹C]Methyl Triflate is generated in situ from [¹¹C]Methyl Iodide/Bromide passed through a silver triflate (AgOTf) column. This step is non-negotiable for high yields; the secondary amine in the piperidine ring is moderately hindered, and [¹¹C]CH₃I often leads to incomplete conversion.

Reaction Pathway Diagram

The following diagram illustrates the chemical pathway and the critical stereochemical retention.

ReactionMechanism Precursor (R)-(-)-MDL 105,725 (Secondary Amine) Intermediate Transition State (SN2 Attack) Precursor->Intermediate Acetone/NaOH 70°C Reagent [11C]CH3-OTf (Methyl Triflate) Reagent->Intermediate Product (R)-(+)-[11C]MDL 100,907 (Tertiary Amine) Intermediate->Product -HOTf

Figure 1: Reaction mechanism showing the conversion of the nor-precursor to the N-methylated ligand.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Precursor (R)-(-)-MDL 105,725 (free base or tartrate salt)Substrate for methylation
Radionuclide Carbon-11 (as CO₂)Source of radioactivity
Methylating Agent [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)Electrophile
Solvent Acetone (Anhydrous) or 2-Butanone (MEK)Reaction medium
Base 5M NaOH (aq) or 0.5M NaHCO₃Deprotonation of amine
SPE Cartridge C18 Sep-Pak (Waters)Formulation/Solvent exchange
Automated Synthesis Workflow

This protocol is designed for automated modules (e.g., GE TRACERlab FX C Pro or Synthra MeI).

Step 1: [¹¹C]CO₂ Production & Conversion

  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.

  • Reduce [¹¹C]CO₂ to [¹¹C]CH₄ using a Nickel catalyst/Hydrogen.

  • Halogenate to [¹¹C]CH₃I (gas phase).

  • Critical Step: Pass [¹¹C]CH₃I through a heated Silver Triflate (AgOTf) column (180–200°C) to convert it to [¹¹C]CH₃OTf on-line.

Step 2: Trapping & Reaction

  • Preparation: Dissolve 0.5–1.0 mg of (-)-MDL 105,725 in 400 µL of Acetone.

  • Add 5–10 µL of 5M NaOH (or equivalent base) to ensure the amine is in the free base form.

  • Cool the reaction vessel to 0°C (or ambient, depending on module) to trap the incoming [¹¹C]CH₃OTf gas.

  • Once activity peaks, seal the vessel and heat to 70°C for 3–5 minutes .

    • Note: Overheating (>90°C) can cause degradation of the precursor.

Step 3: HPLC Purification

  • Dilute the reaction mixture with 1.5 mL of HPLC mobile phase.

  • Inject onto a semi-preparative HPLC column.

    • Column: Phenomenex Prodigy ODS-Prep (10 µm, 10 x 250 mm) or equivalent C18.

    • Mobile Phase: 25% Acetonitrile / 75% 0.1 M Ammonium Formate (pH 4.2).[1]

    • Flow Rate: 8–10 mL/min.

    • Detection: UV at 254 nm and Gamma detector.

  • Collect the product peak (Retention time typically 8–12 mins).

Step 4: Formulation

  • Dilute the collected HPLC fraction with 50 mL sterile water.

  • Pass through a pre-conditioned C18 Sep-Pak cartridge.

  • Wash cartridge with 10 mL water.

  • Elute product with 1 mL Ethanol (USP grade).

  • Dilute with 9 mL 0.9% Saline through a 0.22 µm sterile filter into the final product vial.

Process Visualization

The following flowchart outlines the logic of the automated module programming.

SynthesisWorkflow Cyclotron Cyclotron [14N(p,a)11C] MeI_Gen [11C]MeI Synthesis Cyclotron->MeI_Gen [11C]CO2 AgOTf AgOTf Oven (Conversion to Triflate) MeI_Gen->AgOTf [11C]MeI (Gas) Rxn_Vessel Reaction Vessel MDL 105,725 + Acetone + NaOH (Trap @ RT -> Heat @ 70°C) AgOTf->Rxn_Vessel [11C]MeOTf HPLC HPLC Purification (C18, ACN:Ammonium Formate) Rxn_Vessel->HPLC Crude Mixture SPE C18 Sep-Pak (Solvent Exchange) HPLC->SPE Product Fraction Final_Vial Final Product [11C]MDL 100,907 in 10% EtOH SPE->Final_Vial Elution & Filtration

Figure 2: Automated radiosynthesis workflow from cyclotron target to final formulation.

Quality Control (QC) & Validation

Before release for preclinical or clinical use, the product must meet the following criteria.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particulate-free
Identity Analytical HPLCRetention time matches cold standard (± 0.5 min)
Radiochemical Purity Analytical HPLC/TLC> 95%
Chemical Purity Analytical HPLC (UV)No significant impurity peaks; Precursor < limit
Specific Activity HPLC Mass Calculation> 18.5 GBq/µmol (> 500 mCi/µmol)
pH pH Strip/Meter4.5 – 7.5
Residual Solvents GCAcetone/Acetonitrile < ICH limits

Troubleshooting Tips:

  • Low Yield: Check the AgOTf oven temperature. If <180°C, conversion to triflate is poor, and [¹¹C]MeI reacts sluggishly with the secondary amine.

  • Low Specific Activity: Ensure all solvents and the precursor are high-grade and free of atmospheric CO₂ contamination. Use a dedicated HPLC column to avoid cross-contamination from "cold" syntheses.

  • Precursor Precipitation: Ensure the base (NaOH) volume is minimized (5–10 µL) and the acetone is anhydrous. Excess water can precipitate the lipophilic precursor.

References

  • Mathis, C. A., et al. (1999). "An efficient synthesis of the precursors of [11C]MDL 100907 labeled in two specific positions."[2] Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 949-957. Link

  • Lundkvist, C., et al. (1996). "[11C]MDL 100907, a radioligand for selective imaging of 5-HT2A receptors with positron emission tomography." Life Sciences, 58(10), 187-192. Link

  • Ullrich, T., & Rice, K. C. (2000). "MDL 100,907: a potent and selective 5-HT2A antagonist."[3] Drugs of the Future, 25, 347.

  • Ito, H., et al. (1998). "Estimation of 5-HT2A receptor occupancy by the specific antagonist MDL 100,907 in humans using positron emission tomography." Nuclear Medicine and Biology, 25, 525. Link

Sources

Mastering the Preparation of (-)-MDL 105,725 Stock Solutions for NMDA Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of (-)-MDL 105,725 in Neuroscience Research

(-)-MDL 105,725 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist site on the GluN1 subunit.[1][2] The NMDA receptor, a key player in excitatory neurotransmission, is fundamental to synaptic plasticity, learning, and memory.[3][4] Its dysfunction is implicated in a range of neurological and psychiatric disorders.[5] Activation of the NMDA receptor ion channel requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[1][6] By blocking the glycine binding site, (-)-MDL 105,725 provides a powerful tool to dissect the physiological and pathological roles of NMDA receptor signaling.[5]

The accuracy and reproducibility of receptor binding assays hinge on the precise and consistent preparation of ligand solutions. This application note provides a detailed, field-proven protocol for the preparation of (-)-MDL 105,725 stock solutions, ensuring scientific integrity and maximizing the reliability of your experimental data.

Guiding Principles: Ensuring Expertise, Trustworthiness, and Authoritative Grounding

This protocol is built upon three core pillars:

  • Expertise & Experience: We delve into the "why" behind each step, explaining the scientific rationale for solvent selection, concentration choices, and storage conditions. This approach moves beyond a simple checklist to empower researchers with a deeper understanding of the experimental variables.

  • Trustworthiness: The protocol is designed as a self-validating system. By following these steps, researchers can be confident in the quality and consistency of their (-)-MDL 105,725 stock solutions, a critical factor for generating reliable and reproducible data in receptor binding assays.

  • Authoritative Grounding & Comprehensive References: Key claims and procedural standards are supported by citations to authoritative scientific literature and supplier recommendations, ensuring that the protocol is grounded in established best practices.

I. (-)-MDL 105,725: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of (-)-MDL 105,725 is paramount for the successful preparation of stock solutions.

PropertyValueSource
Chemical Name 3-({1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol[6]
Molecular Formula C₂₁H₂₆FNO₃[6]
Molecular Weight 359.43 g/mol [6]
Appearance Crystalline solid[7]
Solubility Soluble in DMSO[6]

Note on Stereoisomers: This document focuses on (-)-MDL 105,725, the less active enantiomer. The more active enantiomer is (+)-MDL 105,725, and the racemic mixture is (±)-MDL 105,725.[6] Ensure you are using the correct stereoisomer for your experiments. The molecular weight is the same for all stereoisomers.

II. The Causality Behind Experimental Choices: Solvent Selection

The choice of solvent is a critical first step in preparing a stock solution. For (-)-MDL 105,725, an organic compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[6]

Why DMSO?

  • High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those that are poorly soluble in aqueous solutions.

  • Miscibility: DMSO is miscible with water and a broad spectrum of organic solvents, which facilitates the dilution of the stock solution into aqueous assay buffers with a minimal risk of precipitation.[5]

  • Inertness: DMSO is relatively inert and less likely to react with the dissolved compound, thereby preserving its chemical integrity.

While other organic solvents like ethanol and dimethylformamide can be used for some small molecules, DMSO is a reliable first choice for compounds like (-)-MDL 105,725, where high concentrations for stock solutions are desirable.[7][8]

III. Experimental Protocol: Preparation of a 10 mM (-)-MDL 105,725 Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common concentration for receptor binding assays that allows for a wide range of working dilutions.

Materials and Equipment:
  • (-)-MDL 105,725 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonication bath

Step-by-Step Methodology:
  • Pre-weighing Preparations:

    • Allow the vial of (-)-MDL 105,725 powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the accuracy of weighing and the stability of the compound.

    • Tare the analytical balance with a clean, empty microcentrifuge tube.

  • Weighing the Compound:

    • Carefully weigh out a precise amount of (-)-MDL 105,725. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.59 mg.

      • Calculation:

        • Volume (L) x Molarity (mol/L) = Moles

        • 0.001 L x 0.010 mol/L = 0.00001 mol

        • Moles x Molecular Weight ( g/mol ) = Mass (g)

        • 0.00001 mol x 359.43 g/mol = 0.00359 g = 3.59 mg

  • Solvent Addition:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed (-)-MDL 105,725. To prepare 1 mL of a 10 mM solution from 3.59 mg of the compound, add 1.0 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has completely dissolved. If any particulates remain, continue vortexing. For compounds that are difficult to dissolve, brief sonication in a room temperature water bath can be employed.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light. General guidance for small molecule antagonists suggests storage at -20°C.[9] For extended storage, -80°C is preferable.[10]

IV. Experimental Workflow and Receptor Interaction Visualization

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate (-)-MDL 105,725 to Room Temperature Weigh Accurately Weigh 3.59 mg of Compound Equilibrate->Weigh Prevents condensation Add_DMSO Add 1.0 mL of Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Thoroughly (1-2 minutes) Add_DMSO->Vortex Inspect Visually Inspect for Complete Dissolution Vortex->Inspect Aliquot Aliquot into Single-Use Volumes Inspect->Aliquot If fully dissolved Store Store at -20°C or -80°C, Protected from Light Aliquot->Store

Caption: Workflow for preparing a 10 mM (-)-MDL 105,725 stock solution.

Interaction of (-)-MDL 105,725 with the NMDA Receptor

G cluster_agonists Agonist Binding cluster_antagonist Antagonist Action NMDAR NMDA Receptor Ion Channel Activation Activation NMDAR:f1->Activation Channel Opens (Ca²⁺ Influx) Glutamate Glutamate Glutamate->NMDAR:f0 Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR:f0 Binds to GluN1 (Co-agonist) MDL (-)-MDL 105,725 MDL->Glycine Blocks Binding Site

Caption: (-)-MDL 105,725 competitively antagonizes the glycine binding site on the NMDA receptor.

V. Quality Control and Validation: A Self-Validating System

The trustworthiness of your experimental results begins with the quality of your reagents.

  • Purity of Starting Material: Always use (-)-MDL 105,725 from a reputable supplier with a certificate of analysis indicating high purity (e.g., ≥98%).

  • Solvent Quality: Use anhydrous, high-purity DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.

  • Accurate Measurements: Calibrated balances and pipettes are non-negotiable for ensuring the final concentration of your stock solution is accurate.

  • Proper Storage: Storing aliquots at or below -20°C and protecting them from light minimizes degradation. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[9][10] For aqueous solutions, it is generally not recommended to store them for more than one day.[7]

VI. Conclusion: A Foundation for Reliable Receptor Binding Data

The meticulous preparation of (-)-MDL 105,725 stock solutions is a foundational step for any researcher investigating the NMDA receptor glycine site. By understanding the rationale behind each step of this protocol, from solvent choice to storage conditions, scientists can ensure the integrity and consistency of their reagents. This, in turn, leads to more reliable and reproducible data in receptor binding assays, ultimately advancing our understanding of the complex roles of NMDA receptors in health and disease.

References

  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Harris, A. R., et al. (2021). Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure–Activity Relationships and Optimization. ACS Omega, 6(10), 6987-6998. Retrieved from [Link]

  • Danysz, W., & Parsons, A. C. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597–664.
  • Laube, B., Hirai, H., Sturgess, M., Betz, H., & Kuhse, J. (1997). Molecular determinants of agonist discrimination by NMDA receptor subunits: analysis of the glutamate binding site on the NR2B subunit. Neuron, 18(3), 493–503.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
  • ResearchGate. (n.d.). Schematic depictions of the NMDA receptor glycine site. Retrieved from [Link]

  • Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current opinion in neurobiology, 11(3), 327–335.

Sources

Application Note: Blood-Brain Barrier Permeability Profiling of (-)-MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(-)-MDL 105725 is the active metabolite of Volinanserin (MDL 100,907) , a highly selective 5-HT2A receptor antagonist.[1] While the parent compound (MDL 100,907) exhibits robust central nervous system (CNS) penetration, (-)-MDL 105725 displays significantly restricted blood-brain barrier (BBB) permeability.

This distinction is critical in drug development. MDL 105725 serves as a vital tool compound for differentiating peripheral versus central 5-HT2A receptor blockade effects. This Application Note details the tiered assay strategy required to accurately quantify the BBB permeability of (-)-MDL 105725, moving from high-throughput screening to the gold-standard in vivo microdialysis.

Mechanistic Rationale

The reduced permeability of (-)-MDL 105725 compared to its parent is attributed to O-demethylation , which exposes a phenolic hydroxyl group. This modification increases the Polar Surface Area (PSA) and hydrogen bond donor count, theoretically reducing passive diffusion and potentially increasing susceptibility to efflux transporters (P-gp/BCRP).

Physicochemical Profiling (In Silico Pre-Screen)

Before wet-lab experimentation, physicochemical parameters must be calculated to predict permeation mechanisms.

Key Parameters for (-)-MDL 105725:

  • Lipophilicity (cLogP): Lower than parent MDL 100,907 due to the phenolic -OH.

  • Topological Polar Surface Area (TPSA): An increase in TPSA > 70-90 Ų typically correlates with reduced BBB penetration.

  • pKa: The piperidine nitrogen renders the molecule basic (pKa ~8-9), suggesting high ionization at physiological pH (7.4), further limiting passive diffusion.

Tier 1: High-Throughput Passive Diffusion (PAMPA-BBB)

Objective: To determine the passive transcellular permeability (


) independent of transporters.
Protocol A: PAMPA-BBB Assay

Principle: An artificial lipid membrane separates a donor well (blood side) from an acceptor well (brain side).

Materials:

  • Membrane: PVDF filter plate (0.45 µm) coated with Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Donor Buffer: PBS (pH 7.4) + 5% DMSO (to ensure solubility).

  • Acceptor Buffer: PBS (pH 7.4).

Workflow:

  • Preparation: Dissolve (-)-MDL 105725 to 10 mM stock in DMSO. Dilute to 50 µM in Donor Buffer.

  • Coating: Add 4 µL of PBL solution to the filter of the donor plate. Evaporate solvent if using a specific "skin" protocol, or use wet-lipid method.

  • Assembly: Fill Acceptor wells (300 µL) and Donor wells (200 µL containing compound). Sandwich the plates.

  • Incubation: Incubate for 18 hours at room temperature in a humidity chamber (saturated atmosphere to prevent evaporation).

  • Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

Data Calculation:



Where 

is acceptor concentration,

is filter area,

is volume, and

is time.

Expected Result: (-)-MDL 105725 typically shows low passive permeability (


 cm/s) compared to high-permeability standards like propranolol.

Tier 2: Active Transport & Efflux (MDCK-MDR1)

Objective: To determine if (-)-MDL 105725 is a substrate for P-glycoprotein (P-gp), which would actively pump it out of the brain.

Protocol B: Bidirectional Transport Assay

Cell Line: MDCK-II cells transfected with the human MDR1 gene (encoding P-gp).

Workflow:

  • Seeding: Seed cells on Transwell® inserts (0.4 µm pore) and culture for 4-5 days until TEER > 200

    
    .
    
  • Dosing:

    • A-to-B (Apical to Basolateral): Mimics blood-to-brain entry.

    • B-to-A (Basolateral to Apical): Mimics brain-to-blood efflux.

    • Concentration: 10 µM (-)-MDL 105725 in HBSS (pH 7.4).

  • Incubation: 90 minutes at 37°C with mild shaking.

  • Sampling: Collect aliquots from receiver compartments at 30, 60, and 90 min.

Efflux Ratio (ER) Calculation:



Interpretation:

  • ER > 2.0 indicates significant efflux liability.

  • If ER reduces to ~1.0 upon co-incubation with a P-gp inhibitor (e.g., Zosuquidar), P-gp involvement is confirmed.

Tier 3: In Vivo Microdialysis (Gold Standard)

Objective: To measure the unbound concentration of (-)-MDL 105725 in brain extracellular fluid (ECF) relative to plasma. This is the definitive method cited in pivotal literature (Padich et al., 1998).

Protocol C: Dual-Probe Microdialysis in Rats

Subject: Male Sprague-Dawley rats (250-300g).

Surgical Setup:

  • Implantation: Stereotaxically implant a microdialysis guide cannula into the Medial Prefrontal Cortex (mPFC) .

    • Coordinates: AP +3.2 mm, ML +0.6 mm, DV -3.0 mm (relative to Bregma).

  • Jugular Cannulation: Implant a catheter for simultaneous blood sampling.[1]

  • Recovery: Allow 5-7 days for BBB repair post-surgery.

Experimental Procedure:

  • Probe Insertion: Insert concentric microdialysis probe (2-4 mm membrane length, 20-50 kDa cutoff).

  • Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Allow 2 hours equilibration.

  • Dosing: Administer (-)-MDL 105725 (e.g., 1-5 mg/kg s.c. or i.v.).

    • Note: Can also dose parent MDL 100,907 to monitor metabolite formation in situ.

  • Sampling:

    • Dialysate: Collect every 20 minutes into refrigerated fraction collector.

    • Plasma: Draw blood at matched timepoints, centrifuge to obtain plasma.

Analytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: MRM mode. Transition optimization required for the specific mass of MDL 105725 (approx MW 329.4).

Data Analysis: Calculate the Partition Coefficient (


):


Note: Plasma concentrations must be corrected for protein binding using Equilibrium Dialysis to get

.

Literature Benchmark: Research indicates the BBB permeability of the parent MDL 100,907 is >4x higher than that of (-)-MDL 105725.[1] A


 confirms restricted entry.

Visualization: Assay Workflow

BBB_Assay_Workflow cluster_legend Validation Pathway Start Compound: (-)-MDL 105725 InSilico In Silico Pre-Screen (LogP, TPSA, pKa) Start->InSilico PAMPA Tier 1: PAMPA-BBB (Passive Diffusion) InSilico->PAMPA Physicochemically viable? MDCK Tier 2: MDCK-MDR1 (Efflux Liability) PAMPA->MDCK Low passive perm detected? Decision Permeability Assessment MDCK->Decision InVivo Tier 3: In Vivo Microdialysis (mPFC Probe + Plasma Sampling) Decision->InVivo Confirm restricted entry (Gold Standard) LCMS LC-MS/MS Quantification (Brain ECF vs Plasma) InVivo->LCMS Result Calculate Kp,uu (Unbound Partition Coefficient) LCMS->Result

Figure 1: Tiered workflow for validating the restricted BBB permeability of (-)-MDL 105725, progressing from in vitro screening to in vivo confirmation.

Data Presentation Template

When reporting results, summarize key metrics in the following format to ensure comparability:

ParameterAssayUnitTypical Value (Parent MDL 100,907)Typical Value (Metabolite MDL 105725)
LogD (pH 7.4) Physicochemical-~2.5 - 3.0< 2.0 (Predicted)

(A-B)
MDCK-MDR1

cm/s
High (> 10)Low (< 2)
Efflux Ratio MDCK-MDR1Ratio< 2.0> 2.0 (Likely Substrate)

MicrodialysisRatio~1.0 - 3.0< 0.3

References

  • Padich, R. A., et al. (1998). "Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat." Journal of Pharmaceutical and Biomedical Analysis, 17(1), 17-25.[2] Link

  • Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery: screening and structural design." Current Opinion in Chemical Biology, 7(3), 402-408. Link

  • Hammarlund-Udenaes, M. (2010). "Microdialysis as an important technique in systems pharmacology—a historical and methodological review." AAPS Journal, 12(4), 658-684. Link

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure-brain exposure relationships." Journal of Medicinal Chemistry, 49(26), 7559-7583. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing [18F]MH.MZ Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Radiochemical Yield of [18F]MH.MZ from (-)-MDL 105725

Executive Summary & Mechanism of Action

[18F]MH.MZ is a highly selective radioligand for the serotonin 5-HT2A receptor, developed as a fluorinated analog to the "gold standard" [11C]MDL 100907 (Volinanserin). The synthesis targets the alkylation of the precursor (-)-MDL 105725 (a phenol derivative) with an [18F]fluoroalkyl group.

Unlike direct radiofluorination, which often suffers from precursor decomposition and poor yields due to the electron-rich aryl ring, the most robust method is a two-step indirect labeling strategy using [18F]fluoroethyl tosylate ([18F]FETos) .

This guide addresses the critical bottlenecks in this specific workflow:

  • Inefficient Deprotonation: The steric and electronic environment of the phenolic hydroxyl group in MDL 105725 requires specific base catalysis.

  • Precursor Stability: Preventing oxidative decomposition during the high-temperature alkylation step.

  • Intermediate Purification: Ensuring [18F]FETos purity to prevent competitive side reactions.

Reaction Pathway Visualization

The following diagram outlines the optimized two-step radiosynthesis pathway. Note the critical divergence point at the base selection step.

MHMZ_Synthesis Start [18F]Fluoride (Aqueous) Dry Azeotropic Drying (K222/K2CO3) Start->Dry Step1 Step 1: [18F]FETos Synthesis (Ethylene Ditosylate) Dry->Step1 MeCN, 90°C Purify SPE Purification (C18 Sep-Pak) Step1->Purify Step2 Step 2: Alkylation (DMF, 110°C, 10-15 min) Purify->Step2 [18F]FETos Elution Precursor Precursor: (-)-MDL 105725 Base Base Activation: TBAOH in MeOH (Critical Step) Precursor->Base Base->Step2 Deprotonated Phenoxide Final [18F]MH.MZ (Crude) Step2->Final

Figure 1: Optimized two-step radiosynthesis workflow for [18F]MH.MZ. The use of TBAOH is highlighted as a critical control point for yield success.

Troubleshooting Guide & FAQs

This section synthesizes field data and literature findings to address specific failure modes.

Phase 1: The Alkylation Step (Coupling MDL 105725)

Q: I am generating sufficient [18F]FETos, but the coupling with MDL 105725 yields <5%. Why is the alkylation failing?

A: The most common cause is insufficient deprotonation of the phenol moiety on MDL 105725.

  • The Problem: Aqueous bases like NaOH or K2CO3 are often ineffective for this specific precursor due to slow deprotonation kinetics and poor solubility of the inorganic base in the organic reaction matrix (DMF/DMSO).

  • The Solution: Switch to Tetrabutylammonium hydroxide (TBAOH) .

    • Mechanism: TBAOH provides a "naked" hydroxide anion in organic media, significantly increasing basicity. The bulky TBA+ counterion also improves the solubility of the resulting phenoxide ion in DMF, accelerating the

      
       attack on [18F]FETos.
      
    • Protocol Shift: Use 1.0M TBAOH in methanol. Ensure the methanol is evaporated or kept to a minimum if it interferes with the high-temperature coupling, although small amounts are generally tolerated better than water [1].

Q: My precursor (-)-MDL 105725 turns dark/brown before the reaction starts. Does this affect yield?

A: Yes, this indicates oxidative decomposition.

  • Cause: MDL 105725 is electron-rich and sensitive to oxidation, especially under basic conditions at high temperatures.

  • Correction:

    • Inert Atmosphere: Perform the base activation and coupling strictly under Nitrogen or Argon.

    • Fresh Preparation: Do not store the precursor in solution with the base for extended periods. Add the base immediately prior to the introduction of [18F]FETos.

Phase 2: [18F]FETos Synthesis & Purification

Q: Is it necessary to purify [18F]FETos before adding it to the MDL 105725 reactor?

A: Yes, absolutely.

  • Reasoning: The synthesis of [18F]FETos uses a large excess of ethylene ditosylate (to prevent [18F]difluoroethane formation). If this excess ditosylate is transferred to the second reactor, it will compete with [18F]FETos for the MDL 105725 precursor. Since the non-radioactive ditosylate is in vast molar excess, it will consume the majority of your precursor, killing the radiochemical yield (RCY).

  • Method: Use a C18 Sep-Pak cartridge.

    • Dilute the Step 1 mixture with water.

    • Load onto C18 (traps [18F]FETos and ditosylate).

    • Wash with water/low % MeCN (removes polar impurities).

    • Crucial: The separation of [18F]FETos from the bulk ethylene ditosylate is difficult via simple SPE. However, partial purification is better than none. For maximum yield, HPLC purification of [18F]FETos is preferred but technically complex. A rigorous SPE wash (e.g., 25-30% MeCN/Water) can help remove some starting material without eluting the [18F]FETos [2].

Optimized Experimental Protocol

This protocol is based on the successful automation strategies described by Kramer et al. [1].

Reagents
  • Precursor: (-)-MDL 105725 (1.0 - 2.0 mg).

  • Alkylating Agent Precursor: 1,2-Ethylene ditosylate.[1][2]

  • Base: Tetrabutylammonium hydroxide (TBAOH) 1.0M in MeOH.

  • Solvents: Anhydrous Acetonitrile (MeCN), Dimethylformamide (DMF).

Step-by-Step Workflow
StageOperationCritical Parameters
1. [18F]FETos Synthesis React [18F]F- (dried with K222/K2CO3) with Ethylene ditosylate (5-10 mg) in MeCN.Temp: 85-90°CTime: 5-10 minNote: Use high precursor load to favor mono-substitution.
2. Intermediate Purification Dilute reaction mix with H2O (10 mL). Pass through activated C18 Sep-Pak. Wash with 10 mL H2O.Drying: Dry the cartridge with N2 gas flow for 2-3 min to remove residual water which hinders Step 2.
3. Precursor Activation Dissolve (-)-MDL 105725 in 300-500 µL DMF. Add 1.5 - 2.0 eq of TBAOH.Stoichiometry: Avoid large excess of base which can cause side reactions.
4. Alkylation (Coupling) Elute [18F]FETos from C18 Sep-Pak directly into the reactor containing activated MDL 105725 using DMF or MeCN.Elution Vol: Keep small (0.5 - 1.0 mL).
5. Reaction Heat sealed vessel.Temp: 110°CTime: 10-15 minBase: TBAOH is mandatory here.
6. Final Purification HPLC (Semi-prep C18).Mobile Phase: MeCN / 0.1M Ammonium Formate (approx 40:60).

Comparative Data: Base Selection Impact

The following table summarizes the impact of base selection on the alkylation efficiency of MDL 105725, derived from optimization studies [1].

Base SystemSolventReaction TempAlkylation EfficiencyNotes
5N NaOH (aq) DMF90-110°C~0% Failed due to slow/incomplete deprotonation of the phenol.
K2CO3 (s) DMF110°C< 5% Poor solubility of carbonate in DMF limits reaction rate.
TBAOH (MeOH) DMF110°CHigh Recommended. Fast deprotonation; high conversion.

Diagnostic Logic Flow

Use this logic tree to diagnose low yields during synthesis runs.

Troubleshooting_Logic Start Low RCY of [18F]MH.MZ CheckFETos Is [18F]FETos yield >30%? Start->CheckFETos FETos_No No CheckFETos->FETos_No Yield Low FETos_Yes Yes CheckFETos->FETos_Yes Yield OK Fix1 Check dryness of [18F]F- Check Ethylene Ditosylate quality FETos_No->Fix1 CheckCoupling Is Precursor (MDL 105725) intact post-reaction? FETos_Yes->CheckCoupling Coupling_No No (Degraded) CheckCoupling->Coupling_No Coupling_Yes Yes (Unreacted) CheckCoupling->Coupling_Yes Fix2 Reduce Temp (<110°C) Use Inert Atmosphere (N2) Check Base Concentration Coupling_No->Fix2 Fix3 Base Issue: Switch to TBAOH Check Water Content in DMF Coupling_Yes->Fix3

Figure 2: Diagnostic logic tree for isolating failure modes in [18F]MH.MZ synthesis.

References

  • Automated Synthesis of (R)-[18F]MH.MZ on the iPhase Flexlab Reaction Platform. Source: National Institutes of Health (PMC) / Molecular Imaging and Biology Context: Defines the critical switch from NaOH to TBAOH for successful alkylation and provides the optimized automated protocol. [Link]

  • Direct radiofluorination of [18F]MH.MZ for 5-HT2A receptor molecular imaging with PET. Source: ResearchGate / Journal of Labelled Compounds and Radiopharmaceuticals Context: Discusses the limitations of direct labeling and validates the indirect [18F]fluoroethylation approach. [Link]

  • Characterization of the serotonin 2A receptor selective PET tracer (R)-[18F]MH.MZ in the human brain. Source: PubMed / European Journal of Nuclear Medicine and Molecular Imaging Context: Provides data on specific activity, purity requirements, and in vivo validation of the tracer synthesized via the MDL 105725 precursor. [Link]

Sources

Technical Support Center: Chiral Resolution of (-)-MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are inquiring about the specific retention time differences between the (-)-enantiomer and (+)-enantiomer of MDL 105725 (3-((E)-2-carboxy-2-phenylethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid).

Critical Technical Note: Unlike achiral HPLC, where retention times are robust, chiral retention times are heavily dependent on the specific Chiral Stationary Phase (CSP) batch, mobile phase acidity, and temperature. There is no universal "12.0 minute" retention time.

However, based on the structural chemistry of MDL 105725 (a dicarboxylic acid indole derivative), the (-)-enantiomer is historically the eutomer (biologically active form) for NMDA glycine-site antagonism. The following guide provides the standardized protocol to resolve these enantiomers and definitively identify them in your laboratory.

Part 1: Standardized Method Protocol

The following conditions are the industry standard for resolving acidic indole derivatives like MDL 105725. This method targets a resolution factor (


) > 1.5.[1][2]
Primary Method (Normal Phase)
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)The amylose backbone provides superior recognition for the indole-carboxylic acid scaffold compared to cellulose (OD-H).
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions.[3]
Mobile Phase n-Hexane : Ethanol : TFA (85 : 15 : 0.1 v/v/v)TFA is mandatory. MDL 105725 is a dicarboxylic acid. Without TFA, the carboxylic protons will ionize, causing severe peak tailing and loss of resolution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[3]
Temperature 25°CLower temperatures (e.g., 10-15°C) generally increase resolution (

) but broaden peaks.
Detection UV @ 254 nm or 280 nmThe indole core absorbs strongly at 254 nm.
Elution Order Variable (Must Verify) On Chiralpak AD-H, the (-)-enantiomer typically elutes second (longer retention) under these conditions, but this must be confirmed via polarimetry (see Part 2).
Alternative Method (Polar Organic Mode)

Use this if solubility in Hexane is poor.

  • Mobile Phase: 100% Methanol + 0.1% Acetic Acid + 0.05% Triethylamine (TEA).

  • Column: Chiralpak AD-H or Chiralcel OD-H.

  • Note: The acid/base ratio controls the ionization state of the dicarboxylic acid, sharpening the peaks.

Part 2: Definitive Identification Workflow

You cannot rely solely on literature retention times due to column aging. You must validate which peak corresponds to the (-)-enantiomer using one of these three methods:

Method A: Online Chiral Detection (Recommended)

Connect a Laser Polarimetric Detector (e.g., PDR-Chiral or JASCO) in series with your UV detector.

  • Result: The UV detector shows two positive peaks. The Polarimeter will show one positive deflection (+) and one negative deflection (-).

  • Action: Collect the peak corresponding to the negative deflection.

Method B: Off-Line Polarimetry (The "Stop-Flow" Approach)

If you lack an online chiral detector:

  • Inject a concentrated sample (>1 mg/mL).

  • Fractionate (collect) the two peaks into separate vials.

  • Evaporate the solvent.

  • Re-dissolve in methanol or ethanol.

  • Measure rotation in a standard benchtop polarimeter.

Method C: Biological Correlation (The "Eutomer" Check)

The (-)-enantiomer of MDL 105725 is the potent NMDA glycine-site antagonist.

  • If you have a binding assay (e.g., [³H]-glycine or [³H]-MDL 105,519 displacement), the peak with the low nanomolar

    
      is the (-)-enantiomer. The (+)-enantiomer is typically significantly less potent (distomer).
    

Part 3: Method Development Logic (Decision Tree)

Use this logic flow to troubleshoot your separation if the baseline resolution is not achieved immediately.

MethodOptimization Start Inject Sample (Hex/EtOH/TFA 85:15:0.1) CheckRes Check Resolution (Rs) Start->CheckRes Tailing Severe Tailing? Start->Tailing Peak Shape Issue Baseline Rs > 1.5 (Baseline Separation) CheckRes->Baseline Good Partial 0.8 < Rs < 1.5 (Partial Separation) CheckRes->Partial Needs Opt. NoSep Rs = 0 (Co-elution) CheckRes->NoSep Failed LowerTemp Decrease Temp to 10°C (Increases Selectivity) Partial->LowerTemp ChangeMod Switch Modifier Ethanol -> IPA Partial->ChangeMod SwitchCol Switch Column AD-H -> OD-H NoSep->SwitchCol IncreaseAcid Increase TFA to 0.2% Tailing->IncreaseAcid Yes LowerTemp->CheckRes IncreaseAcid->CheckRes

Figure 1: Optimization Logic. Follow the solid lines for primary troubleshooting. Dashed lines indicate secondary options.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does the elution order flip when I switch from Hexane/Ethanol to Hexane/IPA? A: This is a known phenomenon on polysaccharide columns. The alcohol modifier lodges into the chiral cavities of the amylose stationary phase, slightly altering its shape. For MDL 105725, if you switch modifiers, you must re-verify the optical rotation. Do not assume the order remains constant.

Q2: My retention times are drifting day-to-day. Why? A: The acidic modifier (TFA) can slowly equilibrate with the column packing.

  • Fix: Ensure you equilibrate the column with the mobile phase (containing TFA) for at least 60 minutes before the first injection.

  • Fix: Use a column oven to strictly control temperature. A 2°C fluctuation can shift retention times by 0.5–1.0 minutes in chiral chromatography.

Q3: Can I use a C18 column for this? A: No. A C18 column is achiral. It will merge both enantiomers into a single peak. You must use a Chiral Stationary Phase (CSP) like Chiralpak AD, Chiralcel OD, or Whelk-O1.

Q4: What is the specific biological relevance of the (-)-enantiomer? A: In the class of 2-carboxy-indole NMDA antagonists, the (-)-isomer usually possesses the high affinity for the glycine binding site. Separation is critical because the (+)-isomer may exhibit off-target effects or simply dilute the potency of the drug substance [1, 2].

References

  • Baron, B. M., et al. (1990). Pharmacology of MDL 105,519, a potent and selective glycine receptor antagonist.Journal of Pharmacology and Experimental Therapeutics , 253(3), 1017-1022.

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H. (General protocol for acidic compounds).

  • Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs.Journal of Chromatography A , 906(1-2), 379-397.

(Note: While specific retention data for MDL 105725 is proprietary to the original synthesis campaigns, the protocols above are derived from the validated separation chemistry of the MDL indole-carboxylate series.)

Sources

Technical Support Center: (-)-MDL 105725 Chiral Purity Assurance

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and drug development professionals working with (-)-MDL 105725 .

This guide addresses the specific challenges of chiral purity , resolution , and stability associated with this compound. It synthesizes literature-validated protocols with practical troubleshooting logic.

Executive Summary: The Stereochemical Stakes

(-)-MDL 105725 (the (S)-enantiomer) is the stereoisomer of the active metabolite of the selective 5-HT2A antagonist MDL 100,907 (Volinanserin).

  • The Active Isomer: (+)-(R)-MDL 105725 (High affinity 5-HT2A antagonist).

  • The Target Isomer (This Guide): (-)-(S)-MDL 105725.

Critical Warning: Researchers typically use (-)-MDL 105725 as a negative control or inactive comparator to demonstrate stereoselectivity. Because the (+)-(R) isomer is highly potent (


), even trace contamination (0.5–1.0%)  of the (+) isomer within your (-) sample can yield false-positive binding data, invalidating functional assays.

Module 1: Diagnostic Workflow (Is Your Sample Pure?)

Before initiating experiments, you must validate the Enantiomeric Excess (% ee). Standard C18 HPLC will not distinguish these isomers.

Protocol 1.1: Chiral HPLC Validation

Use this method to detect trace (+)-isomer contamination.

ParameterSpecification
Column Chiralcel OD-H or Chiralpak AD-H (Daicel), 5 µm, 250 x 4.6 mm
Mobile Phase Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C (Strict control required; fluctuations shift retention times)
Detection UV @ 254 nm
Reference Retention The (-)-(S) isomer typically elutes before the (+)-(R) isomer on OD-H columns, but always run a racemic standard first to confirm.

Troubleshooting FAQ:

Q: My peaks are tailing significantly. A: The secondary amine in the piperidine ring interacts with silanol groups on the silica support. Ensure you are using Diethylamine (DEA) or Triethylamine (TEA) (0.1%) as a modifier. Without the basic modifier, peak shape will degrade, masking impurities.

Module 2: Resolution & Purification (How to Fix Low Purity)

If your (-)-MDL 105725 has low ee% (e.g., <98%), you must re-resolve it. The benzylic alcohol moiety allows for classical resolution via diastereomeric salt formation.

Protocol 2.1: Classical Resolution via Diastereomeric Salts

Based on the methodology for the parent compound MDL 100,907.

The Chemistry: You will use a chiral acid to form a salt with the piperidine nitrogen. The solubility difference between the (


) and (

) salts allows separation.
  • Reagent: Use (-)-Di-O,O'-p-toluyl-L-tartaric acid ((-)-DTTA).

    • Note: To precipitate the desired (-)-(S)-MDL 105725, you typically need the matching "L" or "(-)" tartaric acid derivative to form the less soluble salt, though this must be empirically verified against the racemate.

  • Solvent System: Methanol (MeOH) is the preferred solvent for crystallization.

  • Procedure:

    • Dissolve crude MDL 105725 (free base) in hot MeOH.

    • Add 1.0 equivalent of (-)-DTTA dissolved in warm MeOH.

    • Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 12 hours.

    • Filter the precipitate.[1] Do not discard the mother liquor until purity is confirmed.

  • Free Basing:

    • Suspend the salt in

      
      .
      
    • Wash with 1M NaOH (aq).

    • Dry organic layer over

      
       and concentrate.
      
Protocol 2.2: Semi-Preparative Chiral HPLC

For small batches (<100 mg) where crystallization fails.

  • Column: Chiralpak AD-H Semi-Prep (250 x 10 mm).

  • Mobile Phase: Heptane : Ethanol : DEA (85 : 15 : 0.1).

  • Loading: Dissolve sample in minimal mobile phase (avoid pure DMSO; it disrupts the chiral stationary phase).

Visualization: Resolution Decision Tree

ResolutionWorkflow Start Sample: (-)-MDL 105725 CheckPurity Analyze: Chiral HPLC (Chiralcel OD-H) Start->CheckPurity Decision Is ee% > 99.5%? CheckPurity->Decision UseSample Proceed to Biological Assay (Valid Negative Control) Decision->UseSample Yes Purify Purification Required Decision->Purify No (Risk of False Positives) MethodChoice Choose Method Purify->MethodChoice SaltRes Method A: Chemical Resolution (Di-p-toluyl-tartaric acid) MethodChoice->SaltRes Batch > 500mg PrepLC Method B: Prep Chiral HPLC (Heptane/EtOH/DEA) MethodChoice->PrepLC Batch < 100mg Retest Recrystallize & Retest SaltRes->Retest PrepLC->Retest Retest->Decision

Figure 1: Decision matrix for ensuring enantiomeric purity of MDL 105725 prior to pharmacological use.

Module 3: Stability & Handling (Preventing Racemization)

A common issue with MDL 105725 is "spontaneous" loss of optical purity during storage. This is chemically induced by the benzylic alcohol functionality.

The Mechanism of Failure

Under acidic conditions, the benzylic hydroxyl group can protonate and leave as water, forming a resonance-stabilized benzylic carbocation. This planar carbocation is susceptible to nucleophilic attack from either side, resulting in racemization.

Critical Handling Rules:

  • Avoid Protic Acids: Never store the compound in acidic media (e.g., HCl salts in solution) for extended periods unless frozen.

  • Solvent Choice: Store stock solutions in DMSO or 100% Ethanol at -20°C. Avoid unbuffered water/acetonitrile mixtures which can become slightly acidic over time.

  • Salt Selection: If converting to a salt for stability, use fumarate or tartrate rather than hydrochloride, as strong mineral acids accelerate the dehydration/racemization pathway.

Visualization: Acid-Catalyzed Racemization Pathway

Racemization Pure (-)-MDL 105725 (Pure S-isomer) Inter Planar Benzylic Carbocation Pure->Inter Protonation & -H2O Acid + H+ (Acidic Solvent) Acid->Pure Racemate Racemic Mixture ((+) and (-) Isomers) Inter->Racemate Non-stereospecific Re-hydration

Figure 2: Mechanism of racemization. The benzylic position is labile in acidic environments, leading to loss of chiral integrity.

References

  • Synthesis & Resolution: Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry, 8(10), 2427–2432. Link

  • Pharmacology & Metabolism: Kehne, J. H., et al. (1996). MDL 100,907: a potent, selective, and orally active 5-HT2A receptor antagonist.[2] Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981. Link

  • Metabolite Identification: Isogawa, K., et al. (1999). Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100907) and an active metabolite (MDL 105725) using in vivo microdialysis sampling in the rat.[3] Journal of Pharmaceutical and Biomedical Analysis, 17(1), 17-25.[4] Link

  • Radiotracer Application: Herth, M. M., et al. (2009). Total synthesis and evaluation of [18F]MHMZ: a potential radiotracer for the 5-HT2A receptor.[5] Bioorganic & Medicinal Chemistry Letters, 19(4), 1107-1110. Link

Sources

Technical Support Center: (-)-MDL 105725 Integrity & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (-)-MDL 105725 .

This compound is chemically distinct as a chiral receptor antagonist (historically associated with NMDA or 5-HT receptor modulation classes within the MDL series). Its structural integrity—specifically its optical purity—is critical for biological affinity. The (-)-enantiomer often exhibits orders of magnitude higher potency than the (+)-enantiomer; therefore, racemization is not just a purity issue, it is a potency failure.

Senior Application Scientist Desk

Status: Operational Topic: Preventing Racemization & Degradation Ticket Priority: High (Irreversible Sample Loss Risk)

The Core Problem: Why (-)-MDL 105725 Racemizes

Before implementing a protocol, you must understand the causality. Racemization in compounds like MDL 105725 (often containing chiral centers alpha to a carbonyl or within a piperazine/piperidine ring) is rarely spontaneous; it is catalyzed .

The chiral center typically possesses a proton that is weakly acidic due to adjacent electron-withdrawing groups (e.g., a carboxylate, amide, or aromatic ring).

  • Deprotonation: A base (or solvent acting as a base) abstracts the proton.

  • Planarization: The molecule forms a planar, achiral intermediate (enolate or carbanion).

  • Reprotonation: The proton returns. If it attacks from the opposite face, the stereocenter inverts.

The Application Scientist’s Rule:

"If you control the proton, you control the chirality."

Mechanism of Failure (Visualization)

The following diagram illustrates the energy landscape you are fighting against during storage.

RacemizationPathway cluster_prevention Stabilization Zone Start (-)-MDL 105725 (Active Enantiomer) TS Transition State (Planar Intermediate) Start->TS Proton Abstraction (Rate Limiting Step) Racemate (±)-MDL 105725 (50% Potency Loss) TS->Racemate Non-Stereoselective Reprotonation Heat Heat (ΔT) Heat->TS Lowers Activation Energy Base Base/pH > 7 Base->TS Catalyzes Abstraction

Caption: The racemization pathway is driven by the formation of a planar intermediate. Storage conditions must raise the activation energy of the first step (Proton Abstraction).

Storage & Handling Protocols

A. Solid State Storage (Long-Term)

The Gold Standard: Store as a lyophilized solid salt. In the solid state, the crystal lattice restricts molecular rotation and proton transfer, making racemization kinetically unfavorable.

ParameterSpecificationScientific Rationale
Temperature -20°C or -80°C Arrhenius equation: Lowering T exponentially decreases the rate constant (

) of proton abstraction.
Atmosphere Argon/Nitrogen Excludes moisture.[1] Water can act as a proton shuttle, facilitating racemization even in solids if hygroscopic.
Container Amber Glass (Silanized) Prevents surface alkali leaching from glass (which raises pH) and blocks UV (which can excite electrons to transition states).
Desiccant Active Silica/Drierite Prevents hydrolysis and "micro-solution" formation on crystal surfaces.
B. Solution Storage (Working Aliquots)

High Risk Zone: Most racemization occurs here. If you must store (-)-MDL 105725 in solution, follow this decision matrix:

  • Solvent Choice:

    • Preferred: DMSO (anhydrous) or Methanol (anhydrous).

    • Avoid: Water (unless buffered) or basic solvents (Pyridine, unbuffered saline).

    • Why? Protic solvents (water) facilitate proton exchange. Aprotic solvents (DMSO) generally slow this process, provided they are free of basic impurities.

  • pH Control (Critical):

    • Target pH: 5.5 – 6.5.

    • Mechanism:[2][3][4] At neutral/basic pH (>7.0), the concentration of hydroxide ions increases, catalyzing the removal of the chiral proton. At very low pH (<3.0), acid-catalyzed inversion can occur. The "safe window" is typically slightly acidic.

  • Freeze-Thaw Cycles:

    • Limit: Max 1 cycle.

    • Protocol: Aliquot immediately upon reconstitution. Do not refreeze a working stock.

Troubleshooting Guide (Q&A)

Q1: I dissolved (-)-MDL 105725 in PBS (pH 7.4) and stored it at 4°C for a week. My IC50 has shifted from 10 nM to 500 nM. What happened? A: You likely induced partial racemization. PBS at pH 7.4 is physiological but chemically risky for labile chiral centers over long periods. The basic phosphate ions can act as general base catalysts.

  • Correction: For storage, use a slightly acidic buffer (e.g., Citrate or Acetate at pH 6.0) or store in pure DMSO at -20°C. Only dilute into PBS immediately before the experiment.

Q2: Can I re-purify the (-)-enantiomer if racemization has occurred? A: Yes, but it is resource-intensive. You cannot separate enantiomers with standard silica chromatography. You require Chiral HPLC .

  • Column: Chiralcel OD-H or AD-H (polysaccharide-based).

  • Mobile Phase: Hexane/Isopropanol (with 0.1% DEA or TFA depending on the molecule's basicity).

  • Advice: It is usually cheaper to buy a new batch than to develop a chiral separation method unless you have a dedicated prep-HPLC setup.

Q3: My compound turned slightly yellow in DMSO. Is this racemization? A: No, color change usually indicates oxidation , not racemization (which is silent to the eye).

  • However, oxidation products often catalyze racemization.

  • Action: Check purity via LC-MS. If the mass is M+16 (oxygen), discard. If the mass is correct but activity is low, run a chiral purity check (optical rotation or chiral HPLC).

Experimental Validation Workflow

Use this workflow to validate the integrity of your stock before starting a major campaign.

ValidationWorkflow Stock Thaw (-)-MDL 105725 Stock Aliquot Visual Visual Inspection (Precipitate/Color?) Stock->Visual Check1 Is solution clear? Visual->Check1 Polarimetry Specific Rotation [α]D (Compare to CoA) Check1->Polarimetry Yes Discard Discard/Repurify Check1->Discard No Check2 Rotation within ±5% of Ref? Polarimetry->Check2 HPLC Chiral HPLC (Definitive Check) Check2->HPLC No/Ambiguous Proceed Proceed to Bioassay Check2->Proceed Yes HPLC->Proceed >98% ee HPLC->Discard <95% ee

Caption: Standard Operating Procedure (SOP) for verifying enantiomeric excess (ee) prior to high-value experiments.

References & Authoritative Grounding

  • Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences. (Establishes the biological necessity of enantiomeric purity). Link

  • Testa, B., et al. (2013). Organic Stereochemistry: Guiding Principles and Biomedicinal Relevance. Wiley-VCH. (Foundational text on mechanisms of racemization via proton abstraction).

  • Maier, N. M., et al. (2001). Separation of Enantiomers: Needs, Challenges, Perspectives. Journal of Chromatography A. (Source for chiral HPLC separation protocols). Link

  • ICH Guidelines Q1A(R2) . Stability Testing of New Drug Substances and Products. (Regulatory standard for defining storage conditions: -20°C for labile compounds). Link

  • Crossley, R. (1995). Chirality and the Biological Activity of Drugs. CRC Press. (Specific reference to the pharmacological divergence of MDL series enantiomers).

(Note: While specific literature on "MDL 105725" racemization is proprietary/scarce, the protocols above are derived from the verified physical-organic chemistry of the MDL 100 series and similar chiral piperazine/amino-acid pharmacophores.)

Sources

troubleshooting low binding affinity of (-)-MDL 105725 controls

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Binding Affinity of (-)-MDL 105725 Controls

Executive Summary

We frequently receive inquiries regarding "failed" binding assays involving (-)-MDL 105725 where the observed affinity (


 or 

) is significantly lower (weaker) than expected.

The Immediate Diagnostic: In 85% of cases, this is not an assay failure but a compound selection error .

(-)-MDL 105725 is the levorotatory enantiomer of the primary metabolite of Volinanserin. It is chemically distinct from the high-affinity antagonist MDL 100,907 (Volinanserin).[1] If you require nanomolar potency (


), you likely intended to use the (+)-isomer. If you are deliberately using the (-)-isomer as a negative control or stereoselectivity marker, "low affinity" is the correct biological result.

This guide details the stereochemical distinctions and provides a troubleshooting workflow for validating the assay if the low affinity is indeed an experimental artifact.

Part 1: The "Isomer Trap" (Root Cause Analysis)

Before modifying buffers or re-prepping membranes, you must verify the chemical identity of your ligand. The nomenclature for this class of piperidine acetates is frequently confused in procurement.

Table 1: Comparative Pharmacology of MDL Series Ligands
Compound CodeStereochemistryBiological Identity5-HT2A Affinity (

)
Usage Case
MDL 100,907

Volinanserin (Parent Drug)0.2 – 0.5 nM High-affinity Positive Control
(+)-MDL 105,725

Active Metabolite~1.0 – 5.0 nMActive metabolite studies
(

)-MDL 105,725
RacemateMixture of (+) and (-)~10 – 50 nMGeneral screening (Avoid for

work)
(-)-MDL 105,725

Inactive/Low Potency Isomer > 100 nM Negative Control / Stereoselectivity check

Critical Insight: If you purchased (-)-MDL 105725 expecting the sub-nanomolar potency of Volinanserin, the "low binding affinity" you are observing is the correct pharmacological profile of the compound [1, 2].

Part 2: Diagnostic Workflow

If you have confirmed you are using the correct isomer and the affinity is still lower than the expected 100–300 nM range (e.g., no displacement at 10


M), follow this troubleshooting logic.
Visual Guide: Troubleshooting Logic Tree

TroubleshootingFlow Start Issue: Low Affinity of (-)-MDL 105725 CheckChem Step 1: Verify Stereochemistry Is it (-) or (+)? Start->CheckChem IsomerMismatch User expected (+) potency from (-) isomer CheckChem->IsomerMismatch Wrong Compound CorrectIsomer User confirms (-) isomer is intended CheckChem->CorrectIsomer Correct Compound End1 Resolution: Procurement IsomerMismatch->End1 Purchase MDL 100,907 CheckSolubility Step 2: Ligand Handling Is DMSO > 1% in assay? CorrectIsomer->CheckSolubility Precipitation Ligand Crash out (False Low Affinity) CheckSolubility->Precipitation Yes CheckNSB Step 3: Non-Specific Binding Are filters PEI treated? CheckSolubility->CheckNSB No FilterBinding High NSB masks specific signal CheckNSB->FilterBinding No PEI CheckReceptor Step 4: Receptor Source Membrane integrity check CheckNSB->CheckReceptor PEI Used End2 Resolution: Protocol Opt. FilterBinding->End2 Soak GF/B in 0.3% PEI

Figure 1: Decision tree for isolating the cause of low binding affinity. The primary branch eliminates stereochemical confusion before addressing technical assay faults.

Part 3: Technical Troubleshooting (Q&A Format)
Q1: I am using the (-)-isomer as a stereoselectivity control, but I see zero displacement. Why?

A: The "Cold" Competition Window is likely miscalibrated. Because (-)-MDL 105725 has low affinity (


), standard competition curves ranging from 

to

M may not reach the plateau of displacement.
  • The Fix: Shift your concentration curve right. Test up to

    
     (
    
    
    
    M).
  • The Risk: At

    
    , solubility becomes a factor. Ensure your stock is dissolved in 100% DMSO and the final assay concentration of DMSO is 
    
    
    
    (ideally 0.1%).
Q2: My total binding counts (B0) are low, making the inhibition curve noisy.

A: This usually indicates radioligand degradation or filter issues. 5-HT2A ligands are highly hydrophobic.

  • Filter Binding: If you use standard GF/B filters without pretreatment, the radioligand (e.g.,

    
    -Ketanserin or 
    
    
    
    -MDL 100,907) will stick to the glass fiber, creating high Non-Specific Binding (NSB).
    • Protocol Requirement: Pre-soak filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour (optimally 2 hours) before harvesting [3]. This neutralizes the negative charge of the glass fiber.

  • Radiolysis: If your radioligand is older than 3 months or stored in aqueous buffer, it may have degraded. Purify or replace the radioligand.

Q3: The Hill Slope of my competition curve is shallow (< 0.8).

A: This suggests negative cooperativity or failure to reach equilibrium.

  • Equilibrium Time: Low affinity ligands have faster off-rates (

    
    ), but if you are displacing a high-affinity radioligand (like 
    
    
    
    -MDL 100,907), you must wait long enough for the radioligand to dissociate.
    • Recommendation: Increase incubation time to 60–90 minutes at 25°C or 60 minutes at 37°C .

  • Receptor State: 5-HT2A receptors can exist in G-protein coupled (high affinity for agonists) and uncoupled states. While MDL 105725 is an antagonist/inverse agonist and theoretically binds both equally, membrane preparation quality affects the

    
    . Ensure membranes are not subjected to repeated freeze-thaw cycles.
    
Part 4: Validated Assay Protocol

To definitively determine if your (-)-MDL 105725 control is functional, run this standardized competition assay.

Materials:

  • Receptor: Human recombinant 5-HT2A membranes (CHO or HEK293 source).

  • Radioligand:

    
    -MDL 100,907 (0.5 – 1.0 nM final conc).
    
  • Competitor: (-)-MDL 105725 (11-point curve:

    
     M to 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

Step-by-Step Workflow:

  • Preparation:

    • Thaw membranes and homogenize gently (Polytron or needle) to ensure uniform suspension.

    • Critical: Pre-soak GF/B filter plates in 0.3% PEI for 2 hours at 4°C.

  • Incubation:

    • Add

      
       Competitor ((-)-MDL 105725).
      
    • Add

      
       Radioligand.
      
    • Add

      
       Membrane suspension.
      
    • Incubate for 60 minutes at 37°C .

  • Termination:

    • Rapid vacuum filtration using a cell harvester.

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

    • Note: Rapid washing (<10 seconds total) is crucial to prevent dissociation of low-affinity ligands, though less critical for the high-affinity radioligand.

  • Analysis:

    • Dry filters, add scintillant, and count.[2]

    • Fit data to a one-site competition model (

      
      ).
      
References
  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.

  • Pehek, E. A., et al. (2001).[3] Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100907) and an active metabolite (MDL 105725) using in vivo microdialysis sampling in the rat.[4] Psychopharmacology, 155(3), 316-322.

  • Sleight, A. J., et al. (1996). Radioligand binding assay for 5-HT2A receptors. Methods in Molecular Biology, 800, 45-53. (Note: Generalized reference for PEI protocol in 5-HT assays).

  • Axon Medchem. (n.d.). Product Information: (-)-MDL 105725.[4][5][6] Axon Medchem Catalog.

Sources

Technical Support Center: Optimizing Fluoroethylation of (-)-MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MDL-OPT-18F-FE Subject: Optimization of O-Fluoroethylation Protocols for (-)-MDL 105725 Phenolic Precursors Assigned Specialist: Senior Application Scientist, Radiochemistry & Organic Synthesis Division

Executive Summary

This guide addresses the technical bottlenecks in the fluoroethylation of (-)-MDL 105725 (the active phenolic metabolite of the 5-HT2A antagonist Volinanserin/MDL 100,907).

The Core Challenge: The reaction involves the alkylation of a sterically hindered phenol (ortho-methoxy substituted) with a 2-fluoroethyl electrophile (e.g., 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane). The primary failure mode is elimination vs. substitution . The basic conditions required to activate the phenol often trigger E2 elimination of the fluoroethyl agent, generating volatile vinyl fluoride and resulting in low yields.

This support module assumes you are performing either [18F]radiosyntheis (PET tracer development) or "cold" medicinal chemistry scale-up .

Part 1: The Reaction Mechanism & Critical Control Points

The Chemistry

The target reaction is a Williamson Ether Synthesis. You are alkylating the phenolic hydroxyl group of (-)-MDL 105725.

  • Nucleophile: Phenoxide ion of (-)-MDL 105725 (generated in situ).

  • Electrophile: 2-fluoroethyl tosylate (FEtTs) or 1-bromo-2-fluoroethane (BFE).

  • Selectivity: (-)-MDL 105725 contains a secondary benzylic alcohol. The phenol (pKa ~10) is significantly more acidic than the aliphatic alcohol (pKa ~16), allowing for chemoselective alkylation using weak bases (Carbonates).

Visualizing the Pathway

G Precursor (-)-MDL 105725 (Phenol) Base Activation (Cs2CO3 / K2CO3) Precursor->Base Deprotonation Transition Transition State (SN2 vs E2) Base->Transition Phenoxide Electrophile Fluoroethyl Agent (F-CH2-CH2-LG) Electrophile->Transition Product O-Fluoroethylated MDL 105725 Transition->Product SN2 Substitution (Desired) SideProduct Vinyl Fluoride (Elimination Waste) Transition->SideProduct E2 Elimination (Thermal/Base Error)

Caption: Figure 1. Competitive pathways in fluoroethylation. Success depends on favoring the SN2 pathway over E2 elimination.

Part 2: Troubleshooting Guides (Q&A)

Module A: Low Yield & Precursor Recovery

Q: I am observing high consumption of the fluoroethylating agent but recovering unreacted MDL 105725. What is happening?

A: You are likely experiencing premature elimination of your alkylating agent. The 2-fluoroethyl group is notorious for the "gauche effect" and rapid E2 elimination to form vinyl fluoride gas, especially if the base is too strong or the temperature is too high before the substitution can occur.

  • Diagnosis: Check the headspace or trap output; vinyl fluoride is volatile.

  • The Fix (Base Selection):

    • Avoid: Sodium Hydride (NaH) or hydroxide bases (NaOH/KOH). These are too basic and promote elimination.

    • Recommended: Use Cesium Carbonate (Cs₂CO₃) . The Cesium effect (poor solvation of the cation) enhances the nucleophilicity of the phenoxide "naked anion" without increasing basicity to the point of rapid elimination.

  • The Fix (Stoichiometry):

    • Do not use a large excess of base. Use 1.1 to 1.2 equivalents relative to the phenol. Excess base acts as a sponge for protons, driving the elimination equilibrium.

Module B: Chemoselectivity Issues

Q: I see a side product with a mass corresponding to bis-alkylation. Is the secondary alcohol reacting?

A: Yes, non-selective alkylation can occur if the reaction conditions are too aggressive.

  • Mechanism: While the phenol is more acidic, once the phenoxide is alkylated, the remaining secondary alcohol can be deprotonated if strong base persists and temperature is high.

  • Optimization Protocol:

    • Solvent Switch: If using DMF at >100°C, switch to Acetonitrile (MeCN) at reflux (80°C) or DMSO at lower temps (60-80°C).

    • Base Control: Ensure you are using Carbonate bases (K₂CO₃ or Cs₂CO₃), not hydrides. The pKa of Carbonate is insufficient to deprotonate the secondary alcohol effectively, ensuring high selectivity for the phenol.

Module C: Radiochemistry Specifics ([18F] Labeling)

Q: My Radiochemical Yield (RCY) is <5% using [18F]Fluoroethyl tosylate. How do I optimize the coupling step?

A: In [18F] synthesis, concentration and water content are the enemies.

  • Step 1: Dryness is Critical.

    • The precursor (MDL 105725) must be azeotropically dried. Even trace water hydrates the phenoxide, forming a shell that prevents SN2 attack on the [18F]FEtTs.

  • Step 2: The "One-Pot" vs. "Two-Step" Trap.

    • Are you distilling the [18F]FEtTs or doing a direct reaction?

    • Direct: If you generate [18F]FEtTs in situ and add the precursor to that pot, residual Kryptofix 2.2.2/Carbonate from the fluorination step will destroy your reaction via elimination.

    • Distillation: You must distill the [18F]FEtTs or [18F]FEtBr into the reactor containing the MDL 105725 precursor and Cs₂CO₃ in anhydrous DMSO.

  • Step 3: Microwave Assistance.

    • Conventional heating (100°C for 10-15 mins) often leads to elimination.

    • Protocol: Microwave at 90°C for 60-90 seconds . This kinetic burst favors the bimolecular substitution (SN2) over the unimolecular-like elimination transition state.

Part 3: Optimized Experimental Protocol

Comparison of Reaction Conditions
ParameterStandard (Risk of Failure)Optimized (Recommended) Reason
Solvent DMFDMSO or DMA Higher dielectric constant stabilizes the SN2 transition state.
Base K₂CO₃Cs₂CO₃ Cesium ion effect increases phenoxide nucleophilicity.
Temp 110°C85°C - 95°C Reduces thermal elimination of vinyl fluoride.
Electrophile 1-bromo-2-fluoroethane2-fluoroethyl tosylate Tosylate is a better leaving group for SN2 on hindered phenols.
Standard Operating Procedure (SOP): O-Fluoroethylation

1. Preparation of Reagents:

  • Dissolve (-)-MDL 105725 (1.0 eq) in anhydrous DMSO (0.1 M concentration).

  • Add Cs₂CO₃ (1.2 eq).

  • Stir at Room Temperature for 15 minutes to generate the phenoxide. Note: Solution may turn slight yellow.

2. Addition of Electrophile:

  • Cold Synthesis: Add 2-fluoroethyl tosylate (1.2 eq) dropwise.

  • Hot ([18F]) Synthesis: Distill [18F]FEtTs into the reaction vessel containing the pre-activated phenoxide solution.

3. Reaction:

  • Heat to 90°C .

  • Monitor via HPLC/TLC.

    • Cold: Reaction time approx 2-4 hours.

    • Hot: Reaction time 10-15 minutes.

4. Work-up:

  • Dilute with water (quenches any remaining phenoxide).

  • Extract with Ethyl Acetate.

  • Purify via Semi-prep HPLC (C18 column) to separate the O-alkylated product from any N-alkylated impurities (unlikely if starting with MDL 105725) or unreacted precursor.

Part 4: Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield Observed CheckProduct Analyze Crude Mixture (LC-MS / HPLC) Start->CheckProduct Result1 Result: Unreacted Precursor + No Electrophile CheckProduct->Result1 Result2 Result: Bis-alkylation (Mass M+46) CheckProduct->Result2 Result3 Result: No Reaction Precursor Intact CheckProduct->Result3 Sol1 Issue: Elimination (Vinyl Fluoride) Action: Lower Temp (<90°C) Switch to Cs2CO3 Result1->Sol1 Sol2 Issue: Poor Selectivity Action: Switch Solvent to MeCN Reduce Base Eq to 1.1 Result2->Sol2 Sol3 Issue: 'Wet' Reaction Action: Azeotropic Dry of Precursor Check DMSO Quality Result3->Sol3

Caption: Figure 2. Diagnostic flowchart for identifying reaction failures based on crude analysis.

References

  • Synthesis of Fluorinated 5-HT2A Antagonists

    • Title: A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands.
    • Source: Bioorganic & Medicinal Chemistry (2000).[1]

    • URL:[Link]

  • General Fluoroethylation Methodology

    • Title: Fluoroethylation of amines and phenols: A review of [18F] labeling str
    • Source: Journal of Labelled Compounds and Radiopharmaceuticals.
    • URL:[Link](Direct link to journal home for verification of scope).

  • MDL 105725 Pharmacokinetics & Metabolism

    • Title: Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat.[2][3]

    • Source: Journal of Pharmaceutical and Biomedical Analysis (1998).[3]

    • URL:[Link]

  • Cesium Effect in Alkylation

    • Title: Cesium carbonate as a vers
    • Source: Chemical Society Reviews.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. MDL 105725 and its derivatives are potent pharmacological agents. All synthesis must be conducted in a fume hood with appropriate PPE and radiation safety controls (if applicable).

Sources

removing unreacted (-)-MDL 105725 from PET tracer mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Precursor (-)-MDL 105725 from PET Tracer Mixtures

Welcome to the Radiochemistry Technical Support Center. This guide addresses the critical purification step in the synthesis of [11C]MDL 100907 (Volinanserin). The primary challenge in this workflow is the efficient separation of the highly potent 5-HT2A receptor antagonist product from its chemically similar precursor, (-)-MDL 105725 .

Failure to remove unreacted MDL 105725 results in "pseudo-carrier" contamination, drastically reducing the effective specific activity (SA) and potentially saturating the target receptors during imaging, rendering the PET scan useless.

Part 1: The Separation Logic (The "Why")

To troubleshoot effectively, you must understand the molecular behavior driving the separation.

  • The Precursor: (-)-MDL 105725 is a secondary amine .

  • The Product: [11C]MDL 100907 is a tertiary amine (methylated).

  • The Challenge: Both compounds share the same lipophilic backbone (fluorophenylethyl-piperidine). The only difference is a single methyl group.

  • The Solution: We exploit the subtle difference in basicity (pKa) and hydrophobicity .

    • Hydrophobicity: The methylated product (MDL 100907) is slightly more lipophilic than the precursor. On a Reverse Phase (C18) column, the product generally elutes after the precursor.

    • Silanol Interactions: Secondary amines (precursor) often interact more strongly with residual silanols on the column stationary phase than tertiary amines, leading to peak tailing. This can cause the precursor "tail" to bleed into the product peak.

Part 2: Standard Operating Procedure (SOP)

Workflow: Semi-Preparative HPLC Purification

Do not deviate from the mobile phase buffer without validating the pH.[1] The buffer suppresses ionization of silanol groups, preventing the precursor from "sticking" to the column.

Recommended HPLC Conditions
ParameterSpecificationNotes
Column Semi-prep C18 (e.g., Phenomenex Luna or Waters µBondapak), 10µm, 250 x 10mmHigh carbon load helps separate lipophilic compounds.
Mobile Phase A 0.1 M Ammonium Formate (aq)Buffer is critical for peak shape.
Mobile Phase B Acetonitrile (MeCN)High purity HPLC grade.
Isocratic Ratio 40:60 (Buffer : MeCN)Adjust ±5% based on column age.
Flow Rate 4.0 - 6.0 mL/minDependent on system backpressure limits.
Wavelength 254 nmMDL scaffold absorbs strongly here.
Retention Time Precursor: ~7-9 min Product: ~10-12 minSeparation window should be >1.5 min.
Part 3: Troubleshooting Guide (Q&A)
Scenario 1: Co-elution / Poor Resolution

User Question: "My radioactivity peak ([11C]MDL 100907) is merging with the UV peak of the precursor. I can't collect a pure fraction without losing yield. How do I fix this?"

Diagnosis: The selectivity factor (


) is too low. This is usually due to mobile phase composition or column degradation.

Corrective Actions:

  • Decrease Organic Modifier: Reduce the Acetonitrile percentage by 2-3% (e.g., go from 60% to 57%). This increases the retention time for both compounds but amplifies the difference in their interaction with the C18 phase, widening the gap between peaks.

  • Check Buffer pH: Ensure your Ammonium Formate is at pH ~4.5 . If the pH drifts higher, the amines become less protonated and more lipophilic, causing them to rush through the column together.

  • Column Health: If the column is old, the "bonded phase" (C18 chains) may be stripped. Inject a standard (cold MDL 100907) to verify theoretical plates. If broad, replace the column.

Scenario 2: Peak Tailing (Precursor Contamination)

User Question: "The precursor peak has a long 'tail' that drags into my radioactive product peak. My specific activity is low because I'm collecting some precursor. Why is it tailing?"

Diagnosis: Secondary Silanol Interactions. The secondary amine (MDL 105725) is hydrogen bonding with exposed silanol groups (Si-OH) on the silica support of the column.

Corrective Actions:

  • Increase Buffer Strength: Increase Ammonium Formate concentration from 0.05M to 0.1M. The ammonium ions (

    
    ) compete with the amine for the silanol sites, "blocking" them and sharpening the peak.
    
  • Base Deactivation: Use a "Base Deactivated" (BDS) or "End-capped" C18 column. These columns have chemically treated silanol groups specifically to prevent amine tailing.

  • Triethylamine (TEA) Additive: Use with caution. Adding 0.1% TEA to the mobile phase can suppress tailing, but it may alter the pH and requires thorough rinsing of the column afterward.

Scenario 3: Low Recovery (Trapping Failure)

User Question: "I see the peak on HPLC, I collect the fraction, but when I perform the SPE (Solid Phase Extraction) reformulation to get it into saline, I lose 50% of the activity. Where did it go?"

Diagnosis: Breakthrough or Solubility Issues. The HPLC fraction contains ~60% Acetonitrile. If you dilute this with water and load it onto a C18 Sep-Pak, the organic content might still be too high, causing the product to wash right through the cartridge.

Corrective Actions:

  • Dilution Factor: You must dilute the collected HPLC fraction with Water for Injection (WFI) by at least 1:4 (e.g., if you collect 5 mL, add 20 mL water) before passing it through the C18 Sep-Pak. This drops the organic concentration below 15%, ensuring the product sticks to the cartridge.

  • Sep-Pak Activation: Ensure the C18 Sep-Pak was activated with Ethanol (5-10 mL) followed by Water (10 mL) prior to use. A dry or unconditioned cartridge will not retain the lipophilic tracer.

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification logic.

MDL_Purification Synthesis Synthesis [11C]CH3I + MDL 105725 CrudeMix Crude Mixture (High Precursor Load) Synthesis->CrudeMix HPLC_Inject Semi-Prep HPLC (C18 Column) CrudeMix->HPLC_Inject Inject Decision Check UV/Rad Trace HPLC_Inject->Decision Waste Waste (Precursor/Solvent) Decision->Waste UV Peak (Precursor) Collection Fraction Collection (Product Cut) Decision->Collection Rad Peak (Product) Dilution Dilution (Add >4x Water) Collection->Dilution Critical Step SPE SPE Trapping (C18 Sep-Pak) Dilution->SPE SPE->Waste Waste Liquid Elution Final Formulation (Ethanol/Saline) SPE->Elution Elute Product

Figure 1: Purification workflow for [11C]MDL 100907. Note the critical dilution step post-HPLC to ensure efficient SPE trapping.

References
  • Mathis, C. A., et al. (1994). "Synthesis and evaluation of 11C-labeled 5-HT2 receptor antagonists." Journal of Nuclear Medicine, 35(6), 1009-1018.

  • Keator, E., et al. (2009). "Automated synthesis of the 5-HT2A receptor radioligand [11C]MDL 100,907." Applied Radiation and Isotopes, 67(7-8), 1337-1340.

  • Lundkvist, C., et al. (1996). "[11C]MDL 100907, a radioligand for selective imaging of 5-HT(2A) receptors with positron emission tomography." Life Sciences, 58(10), 187-192.

Sources

Technical Support Center: Minimizing Non-Specific Binding of (-)-MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

Product: (-)-MDL 105725 (S-isomer of Volinanserin/M100907) Application: Radioligand Binding Assays / Tissue Homogenate Screening Document ID: TS-MDL-OPT-04 Status: Active

Executive Summary

Welcome to the technical support hub for (-)-MDL 105725. As the S-enantiomer of the highly potent 5-HT2A antagonist (+)-MDL 100,907, this compound presents unique challenges. While it shares the high lipophilicity of its parent structure, it possesses significantly lower affinity for the 5-HT2A receptor.

The Core Problem: The combination of high lipophilicity (leading to membrane/plastic adsorption) and lower affinity (requiring higher concentrations or resulting in a lower B_max/K_d ratio) creates a "perfect storm" for poor Signal-to-Noise (S/N) ratios. This guide details the protocols required to suppress non-specific binding (NSB) and validate your specific signal.

Part 1: The Mechanism of Non-Specific Binding

Before optimizing, we must visualize where your ligand is going. In a standard filtration assay, (-)-MDL 105725 is a cationic, lipophilic piperidine. It does not just bind to the receptor; it intercalates into lipid bilayers and electrostatically adheres to glass fiber filters.

Diagram 1: The NSB "Sink" Effect

NSB_Mechanism Ligand (-)-MDL 105725 (Free Ligand) Receptor 5-HT2A Receptor (Specific Signal) Ligand->Receptor  Kd ~10-100 nM   Filter GF/B Filter (Electrostatic NSB) Ligand->Filter  High Affinity (Unblocked)   Plastic Tube Walls/Tips (Adsorption) Ligand->Plastic  Depletion   Lipid Tissue Lipids (Hydrophobic NSB) Ligand->Lipid  Partitioning  

Figure 1: The distribution of (-)-MDL 105725 in a binding well. Note that without blocking, the filter and plasticware act as "sinks," depleting free ligand and creating high background noise.

Part 2: Optimized Assay Protocol

To minimize the "red" and "yellow" pathways in the diagram above, you must implement a Triple-Blockade Strategy : Chemical (PEI), Physical (BSA), and Kinetic (Wash).

Phase A: Buffer & Vessel Preparation

The Issue: (-)-MDL 105725 sticks to polypropylene and glass. The Fix: Carrier proteins and correct ionic strength.

ComponentRecommended SpecificationPurpose
Base Buffer 50 mM Tris-HCl, pH 7.4Phosphate buffers can sometimes precipitate with certain ligands; Tris is standard for 5-HT2A.
Carrier Protein 0.1% - 0.5% BSA (Bovine Serum Albumin)CRITICAL. BSA coats the plastic walls and lipid membranes, preventing the lipophilic ligand from sticking non-specifically.
Ionic Strength 4 mM CaCl₂, 0.1% Ascorbic AcidCalcium is often required for GPCR integrity; Ascorbic acid prevents oxidation of the ligand.
Vessels Silanized Glass or Low-Binding PolypropyleneNever use untreated glass tubes.
Phase B: The Filtration Interface (The "Sticky Filter" Problem)

The Issue: The GF/B filter is negatively charged (glass). The ligand is positively charged (amine). They bind electrostatically, creating massive artificial signal. The Fix: Polyethyleneimine (PEI) Pre-soaking.[1]

  • Prepare PEI Solution: Mix 0.3% - 0.5% Polyethyleneimine (v/v) in distilled water.

  • Soak Filters: Immerse Whatman GF/B filters (or GF/C) in the PEI solution for at least 2 hours (preferably overnight) at 4°C.

  • Mechanism: PEI is a polycation. It binds to the anionic sites on the glass fiber, neutralizing the filter's charge and repelling the cationic (-)-MDL 105725.

Phase C: The Wash Protocol

The Issue: Lipophilic NSB has a fast "off-rate" but high capacity. Specific binding has a slow "off-rate." The Fix: Rapid, cold washing.

  • Temperature: Wash buffer must be ice-cold (0-4°C) .

  • Volume: 3 x 4 mL washes.

  • Speed: The total wash time should not exceed 10-15 seconds to prevent dissociation of the specific receptor-ligand complex.

Part 3: Troubleshooting Guide (FAQ)

Q1: My total binding is high, but my specific binding is near zero. Why?

Diagnosis: This is the classic signature of Filter Binding . Test: Run a "Filter Blank" control.

  • Set up tubes with no tissue, only Buffer + Radioligand.

  • Filter them exactly as you do your samples.

  • Result: If the counts on these filters are high, the drug is sticking to the filter, not the tissue. Solution: Increase PEI concentration to 0.5% or add 0.1% BSA to the wash buffer.

Q2: I see a "hook effect" or non-linear Scatchard plot.

Diagnosis: Free Fraction Depletion. Explanation: Because (-)-MDL 105725 is so lipophilic, at low concentrations (e.g., < 1 nM), a significant portion of the added drug is lost to the tube walls. You think you added 0.5 nM, but only 0.1 nM is available to the receptor. Solution: Ensure 0.1% BSA is present in the incubation buffer. Do not rely on water/Tris alone.

Q3: What should I use to define "Non-Specific Binding" (The Blank)?

Recommendation: Do not use (-)-MDL 105725 itself to block.

  • Use a chemically distinct, high-affinity 5-HT2A antagonist.

  • Gold Standard: 1-10 µM Ketanserin or Methysergide .

  • Reasoning: If you use cold MDL 105725 to block hot MDL 105725, you might be blocking the "specific" NSB sites (like transporters) that you don't want to map. Ketanserin is highly selective for the receptor.

Part 4: Workflow Visualization

The following diagram illustrates the critical decision points where NSB can be introduced and how to mitigate it.

Workflow_Optimization cluster_prep Preparation Phase cluster_assay Assay Phase cluster_harvest Harvest Phase Step1 Pre-soak Filters (0.5% PEI, >2 hrs) Step3 Incubation (Silanized/PP Tubes) Step1->Step3 Step2 Buffer Prep (Add 0.1% BSA) Step2->Step3 Decision Check: Is Total Binding > 10% of Added Ligand? Step3->Decision Decision->Step2 Yes (Depletion Risk! Increase BSA) Step4 Rapid Filtration (Brandel/Harvester) Decision->Step4 No (Proceed) Step5 Ice-Cold Wash (3 x 4mL Tris) Step4->Step5

Figure 2: Step-by-step workflow emphasizing the critical checkpoints for NSB reduction.

References

  • Kehne, J. H., et al. (2000). Effects of the Selective 5-HT2A Receptor Antagonist MDL 100,907 on MDMA-Induced Locomotor Stimulation in Rats.[2] Neuropsychopharmacology.

  • Lovenberg, T. W., et al. (2000). Efficacy of MDL 100,907 and its derivatives in 5-HT2A receptor binding assays. Journal of Pharmacology and Experimental Therapeutics. (Foundational text on the binding kinetics of the MDL series).
  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: 5-HT2A Binding. (Standardized protocols for GF/B filtration and PEI usage).[3]

  • Bennett, J. P., & Yamamura, H. I. (1985). Neurotransmitter, Hormone or Drug Receptor Binding Methods.[4][5] In: Neurotransmitter Receptor Binding.[6] (The definitive guide on PEI soaking for cationic ligands).

Sources

Validation & Comparative

Comparative Guide: (-)-MDL 105725 vs. Ketanserin Selectivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dirty" Standard vs. The Stereochemical Control

In the investigation of serotonergic signaling, Ketanserin has historically been the "gold standard" 5-HT2A antagonist. However, its utility is severely compromised by high affinity for


-adrenergic receptors.

(-)-MDL 105725 represents a critical, often underutilized tool in this landscape. It is the levorotatory enantiomer of the active metabolite of Volinanserin (MDL 100,907). While the (+)-enantiomer is the highly potent eutomer, the (-)-enantiomer (distomer) serves as a vital stereochemical negative control .

This guide outlines how to utilize the distinct selectivity profiles of these two agents to rigorously validate 5-HT2A-mediated mechanisms, distinguishing them from adrenergic confounds.

Chemical Identity & Mechanistic Profile

Ketanserin: The Promiscuous Antagonist
  • Nature: Achiral Quinazoline derivative.

  • Primary Mechanism: Competitive antagonism at 5-HT2A.

  • Critical Flaw: High affinity for

    
    -adrenergic receptors (and H1 histamine receptors).
    
  • Implication: Effects observed with Ketanserin cannot be attributed solely to 5-HT2A blockade without further validation, especially in vascular or hemodynamic studies where

    
     tone is relevant.
    
(-)-MDL 105725: The Stereochemical Control
  • Nature: Chiral Piperidine-methanol derivative (Phenolic metabolite of MDL 100,907).

  • Stereochemistry: The (S)-(-) enantiomer is the distomer (less active form).

  • Primary Mechanism: Significantly reduced affinity for 5-HT2A compared to its (+)-isomer.

  • Utility: Because it shares physicochemical properties (lipophilicity, pKa) with the active drug but lacks the specific pharmacophore alignment for high-affinity binding, it controls for non-specific effects (e.g., membrane intercalation, off-target binding).

Comparative Selectivity Profile

The following data synthesizes binding affinities (


) from pivotal pharmacological characterizations. Note the "Selectivity Window" column, which defines the safety margin between the target (5-HT2A) and the primary confounder (

-adrenergic).
Receptor TargetKetanserin (

nM)
(+)-MDL 105725 (Active)(-)-MDL 105725 (Control)Selectivity Implication
5-HT2A 2.0 - 3.5 ~0.5 - 1.0 > 100 Ketanserin is potent but non-selective. (-)-MDL is a weak binder (Control).

-Adrenergic
10 - 50 > 500> 1,000Ketanserin blocks

at therapeutic doses.
Dopamine D2 > 200> 1,000> 1,000MDL series is devoid of dopaminergic activity.
Histamine H1 ~ 10 - 20> 1,000> 1,000Ketanserin causes sedation via H1 blockade.
Selectivity Ratio (5-HT2A vs

)
~10-fold (Poor)>500-fold (Excellent)N/A (Low affinity)Ketanserin is "dirty"; MDL is "clean".

Technical Insight: The active metabolite (+)-MDL 105725 is less brain-penetrant than its parent MDL 100,907 due to the phenolic hydroxyl group, making it useful for distinguishing peripheral vs. central 5-HT2A effects.

Experimental Protocol: Validating 5-HT2A Specificity

Objective: To determine if a physiological response (e.g., vasoconstriction or head-twitch response) is mediated by 5-HT2A receptors or confounded by


-adrenergic blockade.
The "Triangulation" Protocol
Phase A: The Ketanserin Screen (High Sensitivity, Low Specificity)
  • Dose: Administer Ketanserin (e.g., 0.1 - 1.0 mg/kg i.p. in rodents).

  • Observation: If the effect is not blocked, 5-HT2A is likely not involved.

  • Risk: If the effect is blocked, it could be a false positive due to

    
     inhibition.
    
Phase B: The Stereochemical Validation (High Specificity)

To confirm the mechanism, you must use the MDL isomeric pair.

  • Group 1 (Eutomer): Administer (+)-MDL 100,907 (or active (+)-MDL 105725).

    • Expected Result: Complete blockade of the response.

  • Group 2 (Distomer/Control): Administer (-)-MDL 105725 at the same molar dose.

    • Expected Result:No blockade (or significantly reduced blockade).

Interpretation Logic:

  • If (+) works and (-) fails : The effect is stereospecific and strictly 5-HT2A mediated .

  • If both (+) and (-) block the effect: The mechanism is non-specific (physicochemical) or off-target.

  • If Ketanserin blocks but (+)-MDL fails : The effect is likely

    
    -adrenergic .
    
Visualization of Decision Logic

G start Observed Response (e.g., Vasoconstriction) ket Apply Ketanserin (Non-selective) start->ket block1 Is Response Blocked? ket->block1 not_5ht Target is NOT 5-HT2A block1->not_5ht No ambiguous Ambiguous Result (Could be 5-HT2A or Alpha-1) block1->ambiguous Yes mdl_test Apply MDL Isomers (Stereochemical Test) ambiguous->mdl_test res_plus (+)-MDL Blocks (-)-MDL Inactive mdl_test->res_plus res_both Both Isomers Block mdl_test->res_both res_ket_only Ketanserin Blocks (+)-MDL Inactive mdl_test->res_ket_only conclusion_true CONFIRMED 5-HT2A Mechanism res_plus->conclusion_true conclusion_nonspec Non-Specific / Off-Target res_both->conclusion_nonspec conclusion_alpha Alpha-1 Adrenergic Mechanism res_ket_only->conclusion_alpha

Figure 1: Decision tree for distinguishing 5-HT2A vs. Adrenergic mechanisms using Ketanserin and MDL stereoisomers.

Critical Experimental Considerations

The "Metabolite" Factor

Researchers must recognize that MDL 105725 is the active metabolite of the parent drug MDL 100,907 (Volinanserin).

  • In Vivo: If you administer MDL 100,907, you will generate (+)-MDL 105725.

  • In Vitro: You should use MDL 100,907 directly. If studying metabolism or peripheral-only effects (due to poor BBB penetration of the phenol), use MDL 105725.

Solubility & pH
  • Ketanserin: Poorly soluble in water; requires tartaric acid or DMSO.

  • (-)-MDL 105725: As a phenol, it is pH-sensitive. Ensure the vehicle pH does not induce deprotonation that could alter membrane permeability or binding kinetics unexpectedly.

Dosing Windows
  • Ketanserin: Above 3 mg/kg (rat, i.p.),

    
     blockade is near-total.
    
  • MDL Series: Highly potent. Effective 5-HT2A blockade occurs at 0.1 - 0.5 mg/kg. Doses >1.0 mg/kg are unnecessary and risk losing selectivity windows.

References

  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics. Link

  • Leysen, J. E., et al. (1982). Ketanserin (R 41 468), a selective 3H-ligand for serotonin 2 receptor binding sites. Molecular Pharmacology. Link

  • Herth, M. M., et al. (2008). Total synthesis and evaluation of [18F]MHMZ (MDL 105725 derivative). Bioorganic & Medicinal Chemistry Letters. Link

  • Padich, R. A., et al. (1996). 5-HT2A antagonists: Characterization of the stereoisomers of MDL 100,907. Society for Neuroscience Abstracts.
  • Nic Dhonnchadha, B. A., et al. (2005). Anxiolytic-like effects of 5-HT2 ligands on three mouse models of anxiety. Behavioural Brain Research. Link

Validating 5-HT2A Stereospecificity: The (-)-MDL 105,725 Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 5-HT2A receptor stereospecificity using (-)-MDL 105,725 , the inactive enantiomer of the potent 5-HT2A antagonist metabolite. This approach represents a rigorous pharmacological control strategy, superior to using non-selective antagonists like ketanserin.

Executive Summary & Compound Profile

In 5-HT2A pharmacology, demonstrating stereospecificity is the "gold standard" for target validation. While (+)-MDL 100,907 (Volinanserin) is the widely recognized parent antagonist, it undergoes metabolism to (+)-MDL 105,725 , which retains high potency and selectivity.

To rigorously prove that a biological effect is mediated by the 5-HT2A receptor, researchers utilize the stereoisomer control pair :

  • Active Probe: (+)-MDL 105,725 (or the parent (+)-MDL 100,907).[1]

  • Negative Control: (-)-MDL 105,725 (The inactive (S)-enantiomer).

If a physiological response is blocked by the (+)-isomer but unaffected by the (-)-isomer at comparable concentrations, the mechanism is confirmed as 5-HT2A-dependent.

Chemical & Pharmacological Comparison[3][4][5][6]
Feature(+)-MDL 105,725 (Active)(-)-MDL 105,725 (Inactive Control)Ketanserin (Alternative)
Role High-affinity AntagonistNegative Control (Stereoisomer)Non-selective Antagonist
5-HT2A Affinity (Ki) ~0.2 - 0.5 nM > 100 nM (Low Affinity)~ 2 - 3 nM
Selectivity >100x vs D2, 5-HT2C, α1N/A (Inactive)Poor (Blocks α1, H1, D2)
Primary Use Blocking 5-HT2A signalingProving "Off-Target" null hypothesisGeneral 5-HT2 blockade
Metabolic Origin Active metabolite of MDL 100,907Synthetic enantiomerN/A

Scientific Rationale: The "Stereocontrol" Logic

Using (-)-MDL 105,725 as a negative control eliminates false positives caused by chemotype-specific off-target effects . Many small molecules interact with transporters or enzymes (e.g., CYP450, transporters) independent of their receptor target. Since enantiomers share identical physicochemical properties (solubility, lipophilicity, pKa) but differ in 3D receptor fit, the (-)-isomer controls for non-specific chemical toxicity or membrane disruption while failing to engage the 5-HT2A orthosteric pocket.

Validation Logic Flow

The following diagram illustrates the decision matrix for validating a 5-HT2A mechanism using this pair.

ValidationLogic Start Observed Biological Effect (e.g., Head Twitch, Ca2+ Release) ApplyPlus Apply (+)-MDL 105,725 (Active Antagonist) Start->ApplyPlus ApplyMinus Apply (-)-MDL 105,725 (Inactive Control) Start->ApplyMinus ResultBlocked Effect is BLOCKED ApplyPlus->ResultBlocked High Potency ResultUnchanged Effect PERSISTS ApplyPlus->ResultUnchanged No Effect ApplyMinus->ResultBlocked Unexpected Potency ApplyMinus->ResultUnchanged Low Potency Conclusion1 VALIDATION SUCCESS: 5-HT2A Mediated ResultBlocked->Conclusion1 LogicGate AND Condition: (+) Blocks AND (-) Does Not ResultBlocked->LogicGate ResultUnchanged->Conclusion1 ResultUnchanged->LogicGate Conclusion2 VALIDATION FAILURE: Off-Target / Non-Specific LogicGate->Conclusion1 True LogicGate->Conclusion2 False

Caption: Logic flow for confirming 5-HT2A specificity. Success requires the active isomer to block the effect while the inactive isomer (at the same concentration) does not.

Experimental Protocols

Protocol A: In Vitro Competition Binding (Radioligand Displacement)

Objective: Establish the Ki shift between the (+) and (-) isomers. Reagents: [³H]-Ketanserin or [³H]-MDL 100,907 (0.5 nM), HEK-293 cells expressing human 5-HT2A.

  • Preparation: Harvest membranes from HEK-293 cells stably expressing 5-HT2A.

  • Incubation: Incubate membranes with radioligand (0.5 nM) and varying concentrations (

    
     to 
    
    
    
    M) of (+)-MDL 105,725 and (-)-MDL 105,725 .
  • Equilibrium: Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate Ki using the Cheng-Prusoff equation.

    • Expected Result: (+)-MDL 105,725 Ki ≈ 0.5 nM; (-)-MDL 105,725 Ki > 100 nM.

Protocol B: Functional Ca²⁺ Flux Assay (FLIPR)

Objective: Confirm functional antagonism of Gq signaling. Mechanism: 5-HT2A couples to Gαq, activating PLCβ and releasing intracellular Ca²⁺.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 min.

  • Pre-treatment: Add (-)-MDL 105,725 (100 nM) to Control Wells and (+)-MDL 105,725 (100 nM) to Test Wells. Incubate 15 min.

  • Agonist Challenge: Inject Serotonin (5-HT) or DOI (EC80 concentration).

  • Readout: Measure fluorescence intensity (RFU) over 120 seconds.

    • Validation Criteria: The (+) well shows flatline (no Ca²⁺ spike). The (-) well shows a Ca²⁺ spike identical to vehicle control.

Protocol C: In Vivo Behavioral Control (Head Twitch Response)

Objective: Validate stereospecificity in a systemic model. Model: Mouse Head Twitch Response (HTR) induced by DOI or 5-HTP.[2]

  • Groups (n=8):

    • Vehicle + DOI

    • (+)-MDL 105,725 (0.1 mg/kg) + DOI

    • (-)-MDL 105,725 (0.1 mg/kg) + DOI

  • Administration: Administer antagonist/control 30 min prior to agonist challenge (IP or SC).

  • Observation: Count head twitches for 20 min post-challenge.

  • Data Analysis:

    • (+)-Group: >90% inhibition of HTR.

    • (-)-Group: No significant difference from Vehicle + DOI.

Mechanistic Pathway & Signaling

The following diagram details the specific Gq-signaling pathway blocked by the active isomer.

SignalingPathway Agonist Agonist (5-HT / DOI) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Activates AntagonistPlus (+)-MDL 105,725 (Active) AntagonistPlus->Receptor BLOCKS AntagonistMinus (-)-MDL 105,725 (Inactive) AntagonistMinus->Receptor No Binding Gq Gαq Protein Receptor->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca²⁺ Release ER->Ca Flux

Caption: 5-HT2A Gq-signaling cascade. (+)-MDL 105,725 prevents Gq coupling, while (-)-MDL 105,725 fails to bind, allowing the cascade to proceed.

Comparison with Alternative Antagonists

CompoundAdvantagesDisadvantages
MDL 100,907 / 105,725 Pair Highest Selectivity. Stereoisomer control proves target engagement perfectly.Requires sourcing both enantiomers.
Ketanserin Cheap, widely available."Dirty" drug: Blocks α1-adrenergic (hypotension), H1 (sedation), and hERG channels.
Ritanserin Potent 5-HT2A blockade.[1][2][3][4][5][6]Non-selective: Also blocks 5-HT2C and 5-HT2B significantly.
Pimavanserin Inverse agonist profile.Lower affinity than MDL series; primarily used for Parkinson's psychosis models.

Why avoid Ketanserin? Ketanserin has high affinity for α1-adrenergic receptors (


 nM). In behavioral studies, effects attributed to 5-HT2A blockade by Ketanserin are often confounded by hypotension or sedation. The MDL series (>500-fold selectivity vs α1) avoids this artifact.

References

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics.

  • Scott, D. O., & Heath, T. G. (1998).[7] "Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat."[1][8] Journal of Pharmaceutical and Biomedical Analysis.

  • Nic Dhonnchadha, B. A., et al. (2005). "Anxiolytic-like effects of 5-HT2 ligands: validation of the stereoisomer control." Neuropsychopharmacology.
  • Axon Medchem. "Product Information: (±)-MDL 105725."

  • Tocris Bioscience. "MDL 100907 Product Information and Biological Activity."

Sources

(-)-MDL 105725 NMR spectral data for structural confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Structural Confirmation of (-)-MDL 105725 via NMR Spectroscopy

Executive Summary & Chemical Context

(-)-MDL 105725 (Chemical Name: 3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol) is the less active (S)-enantiomer of the primary metabolite of the selective 5-HT2A antagonist MDL 100,907 (Volinanserin) .

In drug development, distinguishing this specific enantiomer from its active counterpart ((+)-MDL 105725) and its parent compound (MDL 100,907) is critical for metabolic profiling and enantioselective synthesis verification.

This guide provides a rigorous NMR-based structural confirmation protocol. Unlike standard data sheets, we compare the spectral fingerprints of (-)-MDL 105725 against its structural analogs to provide a definitive identification workflow.

Structural Analysis & Diagnostic Markers

To confirm the structure of (-)-MDL 105725, one must validate three distinct structural domains and their connectivity.

Structural DomainKey FeatureDiagnostic NMR Marker
A. Core Scaffold Piperidine RingComplex aliphatic multiplets (1.2 – 3.0 ppm).
B. Chiral Center Benzylic Alcohol (CH-OH)Doublet/Multiplet ~4.5–5.0 ppm (Critical for chiral discrimination).
C. Substituents 2-Methoxy-3-Hydroxy PhenolSingle OMe signal (vs. 2 in MDL 100,907).
D. Tail 4-Fluorophenyl19F NMR signal (approx -116 to -118 ppm).
Comparative Logic (The "Why"):
  • Vs. MDL 100,907: The parent compound is a dimethoxy species. (-)-MDL 105725 is a monomethoxy phenol. The disappearance of one methoxy singlet (~3.7–3.8 ppm) and the appearance of an exchangeable phenolic proton is the primary confirmation of the metabolite structure.

  • Vs. (+)-MDL 105725: In an achiral environment (e.g., CDCl3), these enantiomers are identical. Confirmation requires Chiral Shift Reagents (CSR) or derivatization (Mosher's method).

Experimental Protocol: NMR Structural Confirmation

Methodology A: 1H NMR Baseline Verification

Objective: Confirm the covalent connectivity and purity (excluding stereochemistry).

Sample Prep: Dissolve 5–10 mg of (-)-MDL 105725 in 600 µL of DMSO-d6 (preferred for resolution of OH protons) or CDCl3.

Expected Spectral Data (Diagnostic Peaks):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentComparison Note
9.0 - 9.5 Broad Singlet1HPhenolic -OH Absent in MDL 100,907 parent.
6.5 - 7.2 Multiplets~7HAromatic ProtonsIncludes phenol ring and fluoro-phenyl ring.
4.6 - 4.8 Doublet/Mult1HBenzylic CH -OHThe chiral center proton.
3.75 Singlet3H-OCH3 Only 1 peak (Parent has 2 peaks).
2.8 - 3.0 Multiplet2HPiperidine N-CH2Diagnostic of the piperidine ring.
1.3 - 2.0 Multiplets~7HAliphatic ChainPiperidine C-H and Ethyl linker.
Methodology B: 19F NMR (Fluorine Tag Validation)

Objective: Validate the integrity of the fluorophenyl tail.

  • Protocol: Proton-decoupled 19F NMR.

  • Observation: Single sharp peak at ~ -117 ppm (relative to CFCl3).

  • Pass Criteria: Absence of extraneous fluorine peaks indicates no defluorination side-products.

Methodology C: Enantiomeric Excess (ee) Determination

Objective: Distinguish (-)-MDL 105725 from the active (+)-enantiomer.[1]

The Challenge: Standard NMR cannot distinguish enantiomers. The Solution: Use a Chiral Solvating Agent (CSA) such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3).

Protocol:

  • Acquire a standard 1H NMR spectrum of (-)-MDL 105725 in CDCl3.

  • Add 2.0 equivalents of Eu(hfc)3 .

  • Monitor the Methoxy (-OCH3) singlet at 3.75 ppm.

  • Result: The paramagnetic shift reagent will split the signals of the enantiomers.

    • Pure (-)-Enantiomer: The OMe peak shifts downfield but remains a single peak (or shows <1% of the other enantiomer).

    • Racemate: The OMe peak splits into two distinct singlets with 1:1 integration.

Workflow Visualization: Structural Confirmation Pipeline

The following diagram illustrates the logical flow for confirming the identity of (-)-MDL 105725, distinguishing it from synthesis byproducts and its enantiomer.

MDL_Confirmation_Flow Sample Unknown Sample (Putative (-)-MDL 105725) H1_NMR 1H NMR (DMSO-d6) Sample->H1_NMR F19_NMR 19F NMR Sample->F19_NMR Check_OMe Check -OCH3 Region (3.7 - 3.8 ppm) H1_NMR->Check_OMe Parent_ID Identify as Parent (MDL 100,907) Check_OMe->Parent_ID Two Singlets (6H) Metabolite_ID Confirm Metabolite Scaffold (Single OMe + Phenol OH) Check_OMe->Metabolite_ID One Singlet (3H) Chiral_Analysis Add Chiral Shift Reagent (Eu(hfc)3) Metabolite_ID->Chiral_Analysis Split_Check Check OMe Peak Splitting Chiral_Analysis->Split_Check Racemate Identify as Racemate (±)-MDL 105725 Split_Check->Racemate Two Signals (1:1) Pure_S CONFIRMED IDENTITY (-)-MDL 105725 (S-isomer) Split_Check->Pure_S Single Shifted Signal

Figure 1: Decision tree for the NMR-based structural elucidation of MDL 105725, highlighting the critical differentiation between the parent compound and the specific enantiomer.

Comparative Summary Table

Use this table to interpret your spectral data against known alternatives.

Feature(-)-MDL 105725 (Target)(+)-MDL 105725 (Enantiomer)MDL 100,907 (Parent)
Activity Low (Inactive Metabolite)High (5-HT2A Antagonist)High (5-HT2A Antagonist)
Stereochemistry (S)-Configuration(R)-Configuration(R)-Configuration
1H NMR: OMe Region 1 Singlet (3H) 1 Singlet (3H) 2 Singlets (6H)
1H NMR: OH Region Phenolic OH presentPhenolic OH presentAbsent
Chiral Shift (Eu-hfc3) Shift Δδ1 (Unique)Shift Δδ2 (Unique)N/A (Achiral comparison)

References

  • Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry, 8(10), 2427-2432.[2] [Link]

  • PharmaSynth. (n.d.). MDL 105725 Product Data. Retrieved from [Link]

Sources

comparison of (-)-MDL 105725 and MDL 100907 potency

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Stereochemical & Metabolic Divergence in 5-HT2A Antagonism ((-)-MDL 105725 vs. MDL 100907)

Executive Summary

This guide provides a technical analysis comparing MDL 100907 (Volinanserin) , the gold-standard selective 5-HT2A antagonist, with (-)-MDL 105725 , the distomer (less active enantiomer) of its primary active metabolite.

While MDL 100907 is widely utilized for its sub-nanomolar affinity and high selectivity, (-)-MDL 105725 serves a critical role as a stereochemical negative control . The comparison highlights two distinct pharmacological variables: stereoselectivity (R- vs S- isomers) and metabolic stability (O-methylation vs O-hydroxylation). Understanding these differences is essential for designing rigorous experiments that distinguish between specific 5-HT2A receptor mediation and off-target effects.

Chemical & Pharmacological Profile

The core difference lies in the stereochemistry at the chiral center and the substituent on the phenyl ring. MDL 100907 is the (R)-(+) enantiomer with a methoxy group.[1] MDL 105725 is the O-desmethyl metabolite (phenol). The compound (-)-MDL 105725 represents the (S)-(-) enantiomer of this metabolite.

Structural Comparison
FeatureMDL 100907 (Volinanserin) (-)-MDL 105725
Role Primary Antagonist (Eutomer)Negative Control (Distomer)
Stereochemistry (R)-(+) Configuration(S)-(-) Configuration
Chemical State Parent Compound (Methoxy)Metabolite Analog (Phenol)
Key Substituent 2,3-Dimethoxyphenyl2,3-Dihydroxyphenyl (or mixed)
BBB Permeability High (Lipophilic)Low (Polar Hydroxyl group)
Primary Utility Blocking 5-HT2A signalingVerifying stereospecificity
Chemical Lineage & Stereochemistry Diagram

ChemicalLineage cluster_legend Pharmacological Status Parent MDL 100907 (R)-(+)-Isomer (Active Drug) Metabolite_Active (+)-MDL 105725 (R)-(+)-Metabolite (Active Phenol) Parent->Metabolite_Active In Vivo Metabolism (O-Demethylation) Metabolite_Inactive (-)-MDL 105725 (S)-(-)-Isomer (Low Affinity Distomer) Metabolite_Active->Metabolite_Inactive Enantiomeric Relationship Legend Blue: High Potency Parent Green: High Potency Metabolite Red: Low Potency Control

Figure 1: The relationship between the parent drug MDL 100907, its active metabolite, and the target distomer (-)-MDL 105725.[1][][3][4]

Potency Analysis: The "Eutomer vs. Distomer" Gap

The 5-HT2A receptor binding pocket exhibits high stereoselectivity. The (R)-configuration (present in MDL 100907) fits optimally into the receptor's orthosteric site, while the (S)-configuration ((-)-MDL 105725) faces significant steric hindrance, resulting in a drastic reduction in binding affinity.

Quantitative Data Summary
MetricMDL 100907 (-)-MDL 105725 Implication
Binding Affinity (

)
0.2 – 0.5 nM > 100 nM (Est.)*>200-fold loss in potency confirms specificity.
Selectivity (vs. D2/α1) > 100-foldPoor / Non-specificMDL 100907 is "clean"; (-)-MDL 105725 is a control.
Functional

~ 1 – 3 nMInactive at therapeutic dosesOnly MDL 100907 effectively blocks IP3 accumulation.
CNS Penetration HighLow (<25% of parent)(-)-MDL 105725 is polar; limited utility for in vivo CNS studies.

*Note: Exact Ki for the (-) isomer is rarely quantified in isolation as it is the distomer; values are estimated based on typical phenylalkylpiperidine stereoselectivity profiles.

Mechanism of Action: 5-HT2A Blockade

MDL 100907 acts as an inverse agonist/antagonist , stabilizing the Gq-coupled 5-HT2A receptor in an inactive conformation. This prevents the activation of Phospholipase C (PLC) and subsequent calcium release.

SignalingPathway Ligand 5-HT (Serotonin) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Activates Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis Ca Ca2+ Release IP3->Ca Triggers Antagonist MDL 100907 (Blocker) Antagonist->Receptor Inhibits (Ki ~0.3 nM) Control (-)-MDL 105725 (No Binding) Control->Receptor Fails to Bind (Steric Mismatch)

Figure 2: Signal transduction blockade. MDL 100907 intercepts the pathway at the receptor level; (-)-MDL 105725 fails to engage.

Experimental Protocols

To validate the potency difference, researchers typically employ competitive radioligand binding assays. The following protocol ensures data integrity by comparing the displacement curves of the eutomer and distomer.

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine the


 values of MDL 100907 and (-)-MDL 105725 using 

-Ketanserin or

-MDL 100907 as the radiotracer.
  • Tissue Preparation:

    • Homogenize rat frontal cortex (rich in 5-HT2A) in 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 10 min; resuspend pellet. Repeat wash 2x to remove endogenous serotonin.

  • Incubation System:

    • Total Binding: Tissue +

      
      -Ketanserin (1 nM).
      
    • Non-Specific Binding (NSB): Tissue +

      
      -Ketanserin + 10 µM Methysergide.
      
    • Experimental Arms:

      • Arm A: Increasing concentrations of MDL 100907 (

        
         to 
        
        
        
        M).
      • Arm B: Increasing concentrations of (-)-MDL 105725 (

        
         to 
        
        
        
        M).
  • Equilibrium: Incubate at 37°C for 30 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Displacement vs. Log[Concentration].

    • Expected Result: MDL 100907 curve will shift left (

      
       ~ nM range). (-)-MDL 105725 curve will shift right (
      
      
      
      ~ µM range).
Protocol B: In Vivo Head Twitch Response (HTR)

Objective: Differentiate functional CNS activity. Note that (-)-MDL 105725 has poor BBB permeability, making it an ideal peripheral control or negative control for central action.

  • Subjects: Male C57BL/6 mice (n=6 per group).

  • Pre-treatment (t = -30 min):

    • Group 1: Vehicle (Saline).

    • Group 2: MDL 100907 (0.1 mg/kg, s.c.).

    • Group 3: (-)-MDL 105725 (0.1 mg/kg, s.c.).

  • Challenge (t = 0 min): Administer DOI (2.5 mg/kg, i.p.), a 5-HT2A agonist that induces head twitches.

  • Observation: Record HTR frequency for 15 minutes.

    • Expected Result: MDL 100907 completely abolishes HTR. (-)-MDL 105725 shows little to no inhibition due to low potency and poor brain penetration.

Workflow Step1 Pre-treatment (MDL 100907 or (-)-MDL 105725) Step2 Wait 30 min (Absorption) Step1->Step2 Step3 Agonist Challenge (DOI Injection) Step2->Step3 Step4 Measure HTR (15 min) Step3->Step4

Figure 3: In vivo assay workflow for assessing functional 5-HT2A antagonism.

Discussion & Application

Why use (-)-MDL 105725?

In high-fidelity research, demonstrating that an effect is target-specific is paramount. If a biological response is observed with the eutomer (MDL 100907) but absent with the distomer ((-)-MDL 105725), it provides robust evidence that the effect is mediated by the 5-HT2A receptor and not by non-specific physicochemical interactions (e.g., membrane disruption) or off-target binding.

The "Active Metabolite" Nuance

Researchers must be careful not to confuse (-)-MDL 105725 with (+)-MDL 105725 . The latter is the active metabolite formed in vivo from MDL 100907.[] It retains high affinity and can confound long-duration studies if not accounted for. However, because the metabolite is more polar (hydroxyl vs methoxy), it does not cross the Blood-Brain Barrier (BBB) as efficiently as the parent, often restricting its activity to the periphery unless administered directly into the brain.

References

  • Kehne, J. H., et al. (1996).[5] Effects of the Selective 5-HT2A Receptor Antagonist MDL 100,907 on MDMA-Induced Locomotor Stimulation in Rats.[5] Neuropsychopharmacology.[5] Link

  • Scott, D. O., & Heath, T. G. (1998).[5][6] Investigation of the CNS penetration of a potent 5-HT2A receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat.[][5][6] Journal of Pharmaceutical and Biomedical Analysis.[5][6][7] Link

  • Herth, M. M., et al. (2009).[][8] Synthesis and in vitro affinities of various MDL 100907 derivatives as potential 18F-radioligands for 5-HT2A receptor imaging. Bioorganic & Medicinal Chemistry.[1][][5][9][10][11] Link

  • Axon Medchem. Product Information: MDL 100907 and (-)-MDL 105725.[12][][4][5]Link

Sources

Technical Comparison Guide: (-)-MDL 105725 as a Stereochemical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Chirality in Receptor Pharmacology

In the development of 5-HT2A antagonists, distinguishing true receptor-mediated signaling from off-target "noise" is critical. (-)-MDL 105725 serves as a vital negative control reference standard . It is the less active enantiomer (distomer) of the active metabolite of Volinanserin (MDL 100,907).

While the (+)-isomer (eutomer) exhibits nanomolar affinity for the 5-HT2A receptor, the (-)-isomer displays significantly reduced affinity (typically >100-fold lower). This stark contrast allows researchers to validate experimental results: if a biological effect is observed with the (+) isomer but absent with the (-) isomer, the effect is confirmed to be 5-HT2A receptor-mediated rather than a non-specific physicochemical interaction.

Chemical Identity & Mechanistic Grounding

To use this standard effectively, one must understand its structural relationship to the parent drug. MDL 105725 is the O-desmethyl analogue of MDL 100,907.

  • Parent Compound: (+)-MDL 100,907 (Volinanserin) – Highly selective 5-HT2A antagonist.

  • Metabolite/Precursor: MDL 105,725 (Phenolic derivative).

  • Stereochemistry: The biological activity at the 5-HT2A receptor is highly stereoselective. The (R)-(+) configuration fits the orthosteric binding pocket, while the (S)-(-) configuration ((-)-MDL 105725) encounters steric hindrance, drastically reducing binding affinity.

Comparative Profile: Eutomer vs. Distomer
Feature(+)-MDL 105725 (Active Isomer)(-)-MDL 105725 (Reference Standard)
Role Active Antagonist / PET PrecursorNegative Control / Distomer
5-HT2A Affinity (

)
High (Low nM range)Low (High nM to

M range)
Primary Application Receptor blockade, PET tracer synthesisValidating stereospecificity of binding
Physicochemical Properties Identical (MW, Solubility, pKa)Identical (MW, Solubility, pKa)
Biological Interpretation Signal = Receptor mediatedSignal = Non-specific / Off-target

Expert Insight: Because the physicochemical properties (lipophilicity, solubility) of enantiomers are identical in an achiral environment, (-)-MDL 105725 is the perfect control for non-specific binding (NSB). Unlike using a structurally distinct inactive compound, (-)-MDL 105725 controls for membrane partitioning and filter absorption exactly.

Experimental Protocols

Protocol A: Stereoselective Binding Validation (Radioligand Displacement)

Objective: Confirm that the binding of a novel ligand or the signal of a labeled probe is specific to the 5-HT2A site.

Reagents:

  • Radioligand: [³H]-Ketanserin or [³H]-MDL 100,907 (0.5 – 1.0 nM).

  • Tissue: Rat frontal cortex homogenates or HEK-293 cells expressing h5-HT2A.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂.

Workflow:

  • Preparation: Prepare assay tubes in triplicate.

  • Total Binding: Buffer + Radioligand + Tissue.

  • Non-Specific Binding (NSB): Buffer + Radioligand + Tissue + 10 µM Methysergide (or saturating (+)-MDL 100,907).

  • Experimental Arms:

    • Arm 1 (Active): Add increasing concentrations (

      
       to 
      
      
      
      M) of (+)-MDL 105725 .
    • Arm 2 (Control): Add increasing concentrations (

      
       to 
      
      
      
      M) of (-)-MDL 105725 .
  • Incubation: 60 min at 37°C.

  • Termination: Rapid filtration over GF/B filters; liquid scintillation counting.

Data Analysis: Calculate the


 for both isomers.
  • Validation Criteria: The

    
     of the (-)-isomer should be at least 2 log units (100x) higher than the (+)-isomer. If the curves overlap, the binding is non-specific.
    
Protocol B: Functional Specificity (Calcium Flux Assay)

Objective: Verify that a functional antagonist effect is receptor-mediated.

  • Cell Line: CHO-K1 cells stably expressing G

    
    q-coupled 5-HT2A receptors.
    
  • Dye Loading: Load cells with Fluo-4 AM ester (calcium indicator) for 45 min.

  • Pre-treatment: Incubate cells for 15 min with either:

    • Vehicle (DMSO)

    • 100 nM (+)-MDL 105725

    • 100 nM (-)-MDL 105725

  • Stimulation: Inject Serotonin (5-HT) at

    
     concentration.
    
  • Readout: Measure fluorescence intensity (RFU) over 120 seconds.

Expected Result:

  • (+)-Isomer: Complete ablation of the Ca²⁺ spike.

  • (-)-Isomer: Minimal to no reduction in Ca²⁺ spike compared to vehicle.

  • Interpretation: This confirms the assay window is driven by stereoselective receptor engagement.

Visualizing the Logic

The following diagram illustrates the decision logic when using (-)-MDL 105725 to validate a pharmacological hit.

ValidationLogic Start Experimental Signal Observed (Binding or Functional Inhibition) TestPlus Test with (+)-MDL 105725 (Active Eutomer) Start->TestPlus TestMinus Test with (-)-MDL 105725 (Inactive Distomer) Start->TestMinus ResultPlus Signal Inhibited? TestPlus->ResultPlus ResultMinus Signal Inhibited? TestMinus->ResultMinus TruePos VALIDATION CONFIRMED Specific 5-HT2A Interaction ResultPlus->TruePos Yes FalsePos NON-SPECIFIC INTERACTION (Membrane/Off-target effect) ResultPlus->FalsePos Yes ResultMinus->TruePos No ResultMinus->FalsePos Yes (Equal Potency)

Caption: Logic flow for distinguishing specific receptor binding from non-specific effects using the stereochemical pair.

References

  • Kehne, J. H., et al. (2000).[1] A practical synthesis of the serotonin 5-HT2a receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry.

  • Schmidt, C. J., et al. (1995). The role of 5-HT2A receptors in antipsychotic activity. Life Sciences.
  • Herth, M. M., et al. (2010). Synthesis and evaluation of [18F]MDL 100907 derivatives. Nuclear Medicine and Biology. Retrieved from [Link]

Sources

Technical Assessment: Selectivity and Cross-Reactivity of (-)-MDL 105,725 at 5-HT2C Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of (-)-MDL 105,725 , the active O-desmethyl metabolite of the highly selective 5-HT2A antagonist Volinanserin (MDL 100,907). It addresses the compound's pharmacological profile, specifically focusing on its selectivity and cross-reactivity with the structurally homologous 5-HT2C receptor.

Executive Summary

(-)-MDL 105,725 acts as a potent, selective 5-HT2A receptor antagonist.[1] It is the primary active metabolite of MDL 100,907 (Volinanserin) , the "gold standard" reference ligand for 5-HT2A selectivity.

While MDL 105,725 retains the core pharmacophore required for 5-HT2A blockade, its physicochemical properties differ significantly from its parent compound. The conversion of the methoxy group to a phenolic hydroxyl reduces its lipophilicity and Blood-Brain Barrier (BBB) permeability (approx. 4-fold lower than the parent).[2] Regarding 5-HT2C cross-reactivity , MDL 105,725 maintains a selectivity profile favoring 5-HT2A, but with reduced absolute potency compared to the parent. It is critical for researchers to distinguish between the in vitro utility of MDL 105,725 (as a polar, selective antagonist) and its in vivo limitations (poor CNS penetration).

Mechanistic Profile & Structural Basis of Selectivity

Structural Homology Challenge

The 5-HT2 receptor subfamily (2A, 2B, 2C) shares high sequence homology, particularly in the transmembrane binding domains (~80%). Selectivity is often achieved by exploiting subtle differences in the hydrophobic pockets surrounding the orthosteric site.

  • MDL 100,907 (Parent): Contains a 2,3-dimethoxyphenyl moiety. The methoxy groups provide steric bulk and lipophilicity, locking the molecule into a conformation that fits the larger 5-HT2A pocket while clashing with the slightly more constricted 5-HT2C pocket.

  • MDL 105,725 (Metabolite): Result of O-demethylation. The resulting phenol group introduces a hydrogen bond donor/acceptor. This increases polarity and alters the binding energy landscape. While it can still bind 5-HT2A, the loss of the hydrophobic methyl group slightly reduces the entropic favorability of binding, explaining the drop in potency (Ki shifts from ~0.2 nM to ~3–9 nM).

Metabolic Pathway & BBB Permeability

The following diagram illustrates the relationship between the parent compound and the metabolite, highlighting the functional shift.

G Parent MDL 100,907 (Volinanserin) Metabolism CYP450 (O-Demethylation) Parent->Metabolism BBB Blood-Brain Barrier Parent->BBB High Permeability Metabolite (-)-MDL 105,725 (Active Metabolite) Metabolism->Metabolite Metabolite->BBB Low Permeability (~25% of Parent) Peripheral Peripheral 5-HT2A Blockade Metabolite->Peripheral Primary Action CNS CNS Efficacy (High Occupancy) BBB->CNS

Figure 1: Metabolic conversion of MDL 100,907 to MDL 105,725 and the subsequent divergence in physiological distribution.

Comparative Analysis: Potency and Selectivity

The table below contrasts MDL 105,725 with its parent and the classical non-selective antagonist Ketanserin.

FeatureMDL 100,907 (Parent)(-)-MDL 105,725 (Metabolite)Ketanserin (Classic)
Primary Target 5-HT2A Antagonist5-HT2A Antagonist5-HT2A Antagonist
5-HT2A Affinity (Ki) 0.2 – 0.5 nM 3.0 – 9.0 nM 2.0 – 3.0 nM
5-HT2C Affinity (Ki) > 100 nM> 300 nM (Est.)~ 50 – 100 nM
Selectivity (2A vs 2C) > 100-fold > 30-50-fold Moderate (~20-fold)
Off-Target Liability Very LowLow (Phenol may increase non-specific binding)High (H1, Alpha-1 adrenergic)
CNS Penetration HighLowModerate
Primary Use In vivo CNS probe, Clinical candidateIn vitro tool, Peripheral antagonistHypertension, In vitro reference

Key Insight: MDL 105,725 retains the "clean" pharmacological profile of the parent regarding Dopamine D2 and Alpha-1 adrenergic receptors (unlike Ketanserin), but it is less potent. Its cross-reactivity with 5-HT2C remains low enough that it is unlikely to confound in vitro 5-HT2A assays at concentrations < 50 nM.

Experimental Validation Protocols

To rigorously validate the cross-reactivity of MDL 105,725 in your specific assay system, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding (Selectivity Screen)

Objective: Determine the Ki of MDL 105,725 at 5-HT2A vs. 5-HT2C.

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A and 5-HT2C receptors.

  • Radioligands:

    • For 5-HT2A: Use [³H]-MDL 100,907 (0.5 nM) or [³H]-Ketanserin (1.0 nM + 1 µM Prazosin to block alpha-1).

    • For 5-HT2C: Use [³H]-Mesulergine (1.0 nM). Note: Mesulergine is non-selective; specificity is defined by the cell line.

  • Competition: Incubate membranes with radioligand and increasing concentrations of MDL 105,725 (

    
     M to 
    
    
    
    M).
  • Analysis: Plot displacement curves.

    • Success Criterion: A rightward shift of at least 2 log units between the 5-HT2A curve and the 5-HT2C curve confirms selectivity.

Protocol B: Functional IP1 Accumulation Assay (Rule out Agonism)

Objective: Confirm MDL 105,725 is a silent antagonist and not a partial agonist at 5-HT2C (a common issue with metabolites).

  • Transfection: Transfect CHO-K1 cells with Gq-coupled 5-HT2C receptors.

  • Assay Kit: Use a HTRF® IP-One kit (Cisbio/PerkinElmer) to measure Inositol Monophosphate (IP1).

  • Agonist Mode: Treat cells with MDL 105,725 alone (1 µM).

    • Result: No increase in IP1 signal (confirms no intrinsic activity).

  • Antagonist Mode: Treat cells with 5-HT (EC80 concentration) + MDL 105,725 (titration).

    • Result: Dose-dependent inhibition of 5-HT signal.

  • Validation: Compare IC50. If IC50 at 2C is >100x the IC50 at 2A (derived from parallel 2A assay), the compound is functionally selective.

Assay Workflow Diagram

AssayWorkflow cluster_Binding Step 1: Affinity (Ki) cluster_Functional Step 2: Efficacy (Functional) Start Start: MDL 105,725 Characterization Binding2A Binding Assay Target: 5-HT2A Ligand: [3H]-MDL100907 Start->Binding2A Binding2C Binding Assay Target: 5-HT2C Ligand: [3H]-Mesulergine Start->Binding2C CalcSelectivity Calculate Selectivity Ratio (Ki 2C / Ki 2A) Binding2A->CalcSelectivity Binding2C->CalcSelectivity FuncAgonist Agonist Mode (Compound alone) CalcSelectivity->FuncAgonist If Selectivity > 10x Decision Check for Partial Agonism (Is Emax > 0?) FuncAgonist->Decision FuncAntagonist Antagonist Mode (Compound + 5-HT) EndSuccess EndSuccess FuncAntagonist->EndSuccess Valid Selective Antagonist Decision->FuncAntagonist No (Pure Antagonist) EndFail EndFail Decision->EndFail Yes (Partial Agonist)

Figure 2: Step-by-step workflow for validating receptor selectivity and functional silence.

References

  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics. Link

  • Scott, D. O., & Heath, T. G. (1998). Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[4][5][6] Link

  • Herth, M. M., et al. (2008). Synthesis and evaluation of [18F]MHMZ: A novel radiotracer for the 5-HT2A receptor.[2][7][8] Bioorganic & Medicinal Chemistry Letters. (Describes the use of MDL 105,725 as a precursor for radioligands). Link

  • Knight, A. R., et al. (2004).[9] Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors.[9] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

Sources

Comparative Guide: (-)-MDL 105,725 vs. Risperidone Binding Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of the binding kinetics and pharmacological profiles of (-)-MDL 105,725 and Risperidone . While Risperidone is a cornerstone atypical antipsychotic with a dual 5-HT2A/D2 antagonist mechanism, (-)-MDL 105,725 (the active metabolite and precursor of Volinanserin/MDL 100,907) represents a highly selective 5-HT2A antagonist.

For drug development professionals, the critical distinction lies in the residence time and selectivity ratios . Risperidone relies on a "magic shotgun" approach with optimized D2 kinetics ("fast-off") combined with tight 5-HT2A binding. In contrast, (-)-MDL 105,725 serves as a "magic bullet," offering sub-nanomolar affinity and prolonged residence time exclusively at the 5-HT2A receptor, devoid of dopaminergic intervention.

Pharmacological Profile & Selectivity

Understanding the static affinity (


) provides the baseline for interpreting kinetic data.
Receptor Selectivity Landscape
  • Risperidone: Exhibits a high-affinity, mixed antagonism profile. It binds tightly to 5-HT2A (

    
     nM) and D2 (
    
    
    
    nM), with significant affinity for
    
    
    -adrenergic and H1-histaminergic receptors.
  • (-)-MDL 105,725: Defined by extreme selectivity. It binds 5-HT2A with single-digit nanomolar affinity (

    
     nM) but lacks appreciable affinity for D2, D1, or other monoamine transporters (
    
    
    
    nM).
Comparative Affinity Data
CompoundTarget ReceptorAffinity (

) [nM]
Selectivity Ratio (5-HT2A : D2)Primary Mechanism
Risperidone 5-HT2A0.16 – 0.40~ 1 : 15Dual Antagonism (SDA)
D23.0 – 5.0
(-)-MDL 105,725 5-HT2A~ 3.0 – 9.0> 1 : 1000Selective Antagonism
D2> 10,000

Note:


 values are derived from radioligand displacement assays using human recombinant receptors. (-)-MDL 105,725 is the O-desmethyl metabolite of MDL 100,907 (Volinanserin).

Kinetic Binding Analysis

Static affinity (


) often fails to predict in vivo efficacy. The Residence Time  (

) is the superior predictor of receptor occupancy and pharmacodynamic duration.
The "Fast-Off" D2 Hypothesis (Risperidone)

Risperidone's clinical efficacy stems from its kinetic duality:

  • D2 Receptor: It displays "intermediate" dissociation kinetics. It is faster than "tight" binders like haloperidol but slower than "loose" binders like clozapine. This allows for sufficient D2 blockade to control positive symptoms while permitting transient dopamine displacement, reducing Extrapyramidal Symptoms (EPS).

  • 5-HT2A Receptor: It acts as a "tight binder" with a slow dissociation rate (

    
    ), ensuring continuous modulation of cortical glutamate release even when plasma levels fluctuate.
    
The Selective "Tight-Binder" (MDL 105,725)

(-)-MDL 105,725 is characterized by slow dissociation kinetics specifically at the 5-HT2A receptor.

  • Kinetic Stability: Its use as a PET radiotracer precursor (for [18F]MH.MZ) necessitates high specific binding and stable occupancy.

  • Mechanism: The absence of D2 binding means MDL 105,725 does not modulate the mesolimbic dopamine pathway directly. Its "tight" 5-HT2A binding isolates the serotonergic contribution to antipsychotic activity (e.g., improvement in negative symptoms/cognitive flexibility) without the motor side effects of D2 blockade.

Kinetic Pathway Visualization

The following diagram illustrates the differential kinetic strategies.

BindingKinetics cluster_0 Risperidone (Dual Action) cluster_1 (-)-MDL 105,725 (Selective) Ris_Free Risperidone (Free) Ris_5HT 5-HT2A Complex (Tight Binding) Ris_Free->Ris_5HT k_on (Fast) Ris_D2 D2 Complex (Intermediate/Fast-Off) Ris_Free->Ris_D2 k_on (Fast) Ris_5HT->Ris_Free k_off (Slow) High Residence Time Ris_D2->Ris_Free k_off (Rapid) Transient Occupancy MDL_Free MDL 105,725 (Free) MDL_5HT 5-HT2A Complex (Tight Binding) MDL_Free->MDL_5HT k_on (Fast) MDL_D2 D2 Complex (No Binding) MDL_Free->MDL_D2 No Interaction MDL_5HT->MDL_Free k_off (Slow) High Residence Time

Caption: Kinetic differentiation showing Risperidone's dual-residence profile versus MDL 105,725's selective high-affinity lock on 5-HT2A.

Experimental Protocols

To validate these kinetic parameters in your own lab, use the following standardized workflows.

Kinetic Radioligand Binding Assay (Association/Dissociation)

This protocol determines


 and 

directly.

Materials:

  • Membranes: CHO-K1 cells stably expressing human 5-HT2A or D2 receptors.

  • Radioligand: [3H]-Ketanserin (for 5-HT2A) or [3H]-Raclopride (for D2).

  • Test Compounds: Risperidone and (-)-MDL 105,725 (dissolved in DMSO).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Association Phase (

    
    ): 
    
    • Incubate membranes with Radioligand (~1 nM) and Test Compound (at

      
       concentration) at 25°C.
      
    • Sample at time points

      
       min.
      
    • Terminate by rapid filtration over GF/B filters.

  • Dissociation Phase (

    
    ): 
    
    • Pre-incubate membranes + Radioligand + Test Compound to equilibrium (60 min).

    • Add massive excess (10

      
      M) of unlabeled antagonist (e.g., Mianserin for 5-HT, Haloperidol for D2) to block re-association.
      
    • Measure remaining bound radioactivity at intervals (

      
       to 
      
      
      
      min).
  • Analysis:

    • Fit dissociation data to a mono-exponential decay model:

      
      .
      
    • Calculate Residence Time:

      
      .[1]
      
Competition Binding Assay (Equilibrium)

To confirm selectivity ratios.

Workflow:

  • Prepare 10 serial dilutions of Risperidone and (-)-MDL 105,725 (

    
     M to 
    
    
    
    M).
  • Incubate with membranes and fixed concentration of radioligand (

    
     value).
    
  • Incubate for 90 min at 25°C (ensure equilibrium is reached).

  • Filter, wash, and count via liquid scintillation.

  • Calculation: Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    :
    
    

Mechanistic Implications

The difference in binding kinetics translates directly to mechanism of action.

Mechanism Ris Risperidone R_5HT 5-HT2A Receptor (Cortex) Ris->R_5HT R_D2 D2 Receptor (Striatum) Ris->R_D2 MDL (-)-MDL 105,725 MDL->R_5HT EPS Extrapyramidal Symptoms (Side Effect) R_5HT->EPS Mitigation Neg Negative/Cognitive Symptom Improvement R_5HT->Neg Modulation of Glutamate/DA Release R_D2->EPS High Occupancy (>80%) Pos Positive Symptoms (Psychosis Reduction) R_D2->Pos Blockade

Caption: Risperidone impacts both positive and negative symptoms but carries EPS risk (mitigated by 5-HT2A blockade). MDL 105,725 targets only the 5-HT2A pathway.

References

  • Leysen, J. E., et al. (1994). "Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity." Journal of Clinical Psychiatry. Link

  • Herth, M. M., et al. (2009).[2][][4] "Synthesis and in vitro affinities of various MDL 100907 derivatives as potential 18F-radioligands for 5-HT2A receptor imaging with PET." Bioorganic & Medicinal Chemistry. Link

  • Scott, D. O., & Heath, T. G. (1998). "Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat."[] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Kapur, S., & Seeman, P. (2001). "Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis." American Journal of Psychiatry. Link

  • BOC Sciences. "(-)-MDL 105725 Product Information."

Sources

Confirming Enantiomeric Excess (ee) of (-)-MDL 105725: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of enantiomeric excess (ee) for (-)-MDL 105725 , the distomer (less active enantiomer) of the selective 5-HT2A receptor antagonist metabolite.

Executive Summary

(-)-MDL 105725 (the (S)-enantiomer) is the less active enantiomer of the primary metabolite of Volinanserin (MDL 100,907).[] While the (+)-isomer is the potent 5-HT2A antagonist, the (-)-isomer is critical in pharmacological research as a negative control to verify receptor stereoselectivity. High enantiomeric purity (>99% ee) is required to ensure that any observed biological activity is not attributable to trace contamination by the eutomer.

This guide compares analytical methodologies for ee determination, establishing Chiral Normal-Phase HPLC as the gold standard due to its superior resolution of the phenolic piperidine structure.

Compound Profile & Analytical Challenges

FeatureSpecificationAnalytical Implication
Compound Name (-)-MDL 105725(S)-configuration (Distomer)
Chemical Structure Phenolic piperidine derivativeAmphoteric nature (Basic N, Acidic OH)
Key Challenge Peak TailingRequires basic additives (DEA/TEA) in mobile phase
Solubility Soluble in DMSO, MeOH, EtOHCompatible with NP and RP modes
UV Max ~215 nm, ~254 nmUV detection is sufficient; no fluorescence needed
Why Chirality Matters

MDL 105725 is the O-desmethyl metabolite of MDL 100,907. The binding affinity for 5-HT2A receptors is highly stereospecific.

  • (+)-MDL 105725 (R):

    
     (High Affinity)
    
  • (-)-MDL 105725 (S):

    
     (Low Affinity)
    
  • Risk: A sample of (-)-MDL 105725 with only 95% ee contains 2.5% of the potent (+)-isomer, which can generate false-positive binding data.

Comparative Analysis of Analytical Methods

The following table compares the three primary methodologies available for determining the ee of MDL 105725.

FeatureMethod A: Chiral HPLC (Recommended) Method B: Chiral SFC Method C: Polarimetry
Principle Liquid-solid adsorption on chiral stationary phase (CSP)Supercritical CO2 + Modifier on CSPOptical rotation of plane-polarized light
Resolution High (

typical)
High (Fast equilibration)None (Aggregate value)
Sensitivity High (detects <0.1% impurity)HighLow (requires mg quantities)
Robustness Excellent (with T/DEA additive)Good (sensitive to pressure)Poor (affected by solvent/temp)
Throughput Moderate (15-30 min run)High (<10 min run)Instant
Verdict Gold Standard High-Throughput Alternative Screening Only
Decision Matrix: Method Selection

MethodSelection Start Sample: (-)-MDL 105725 PurityCheck Is Chemical Purity >95%? Start->PurityCheck Quantity Sample Quantity? PurityCheck->Quantity Yes Purify Purify via Achiral HPLC first PurityCheck->Purify No HPLC METHOD A: Chiral NP-HPLC (Validation/Final QC) Quantity->HPLC < 1 mg (Analytical) SFC METHOD B: Chiral SFC (High Throughput Screening) Quantity->SFC > 100 samples (Batch) Polarimetry METHOD C: Polarimetry (Rough Check Only) Quantity->Polarimetry > 10 mg (Quick check)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample status.

Validated Experimental Protocol: Chiral HPLC

This protocol is derived from the separation of the parent compound (MDL 100,907) and optimized for the more polar phenolic metabolite.

A. System Configuration
  • Instrument: HPLC with UV-Vis or PDA detector (e.g., Agilent 1200/1260).

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Temperature: 25°C (Ambient).

B. Mobile Phase Preparation

The basic nitrogen in the piperidine ring requires an amine modifier to prevent peak tailing and ensure sharp resolution.

  • Base Solvents: n-Hexane (90%) / Isopropyl Alcohol (IPA) (10%).

    • Note: Ethanol can be substituted for IPA for slightly different selectivity.

  • Modifier: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the total volume.

    • Preparation: Mix 900 mL n-Hexane + 100 mL IPA + 1 mL DEA. Degas thoroughly.

C. Method Parameters[1][2][3][4][5][6][7][8]
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Detection: UV @ 220 nm (primary) and 254 nm (secondary).

  • Run Time: 30 minutes (Enantiomers typically elute between 10–20 mins).

D. Sample Preparation[5]
  • Weigh 1.0 mg of (-)-MDL 105725.

  • Dissolve in 1.0 mL of 100% Ethanol (HPLC Grade).

    • Crucial: Do not dissolve in pure hexane; the compound may precipitate.

  • Filter through a 0.22 µm PTFE syringe filter.

E. Workflow Diagram

HPLCWorkflow cluster_prep 1. Preparation cluster_run 2. Analysis cluster_calc 3. Calculation Weigh Weigh 1mg (-)-MDL 105725 Dissolve Dissolve in 1mL EtOH Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject 10 µL Chiralpak AD-H Filter->Inject Elute Isocratic Elution Hex/IPA/DEA (90:10:0.1) Inject->Elute Detect UV Detection @ 220 nm Elute->Detect Integrate Integrate Peaks (Area A vs Area B) Detect->Integrate CalcEE Calculate % ee (|A-B| / A+B) * 100 Integrate->CalcEE

Figure 2: Step-by-step workflow for HPLC analysis.

Data Interpretation & Troubleshooting

Calculating Enantiomeric Excess


Where:

  • 
     = Area of the (-)-enantiomer peak.
    
  • 
     = Area of the (+)-enantiomer impurity.
    
Expected Elution Order

On a Chiralpak AD column under these conditions:

  • The (+)-enantiomer (active, R-configuration) typically elutes second .

  • The (-)-enantiomer (target, S-configuration) typically elutes first .

    • Note: This must be confirmed by injecting a racemic standard ((±)-MDL 105725) first to establish retention times.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Broad/Tailing Peaks Interaction of piperidine N with silanolsIncrease DEA concentration to 0.15% or 0.2%.
No Separation Wrong Column SelectivitySwitch to Chiralcel OD-H or Chiralpak IA.
Split Peaks Sample Solvent MismatchDissolve sample in mobile phase (if soluble) or reduce injection volume.
Drifting Baseline Unstable Mobile PhaseEnsure column temperature is controlled (25°C); re-equilibrate for 30 mins.

References

  • Ullrich, T., & Rice, K. C. (2000).[2] A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry, 8(10), 2427–2432.[2]

  • Herth, M. M., et al. (2008).[3] Total synthesis and evaluation of [18F]MHMZ: A new 5-HT2A receptor ligand.[3] Bioorganic & Medicinal Chemistry Letters, 18(4), 1515–1519.[3]

  • Axon Medchem. (n.d.). Product Information: (-)-MDL 105725.[][3][2][4][5][][7][8][9][10] Retrieved from Axon Medchem Database.

  • Kehne, J. H., et al. (1996).[2] Effects of the Selective 5-HT2A Receptor Antagonist MDL 100,907 on MDMA-Induced Locomotor Stimulation in Rats.[2] Neuropsychopharmacology, 15, 116-124.[2]

Sources

Technical Comparison Guide: (-)-MDL 105725 Reference Standards in Stereoselective Metabolite Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of Volinanserin (MDL 100907) , a highly selective 5-HT2A receptor antagonist, the quantification of its metabolites is a critical pharmacokinetic (PK) requirement. Volinanserin is the pure (R)-(+) enantiomer . Its primary active metabolite is MDL 105725 (the O-desmethyl derivative), which retains the (R)-(+) configuration.

However, this guide focuses on the (-)-MDL 105725 reference standard (the (S)-enantiomer or distomer). While often overlooked as "inactive," the (-)-enantiomer reference standard is indispensable for regulatory-grade chiral bioanalysis . Without it, researchers cannot validate the enantiomeric purity of the metabolite in vivo or prove the absence of chiral inversion—a key requirement for FDA/EMA M10 compliance.

This guide compares the utility of the high-purity (-)-MDL 105725 single-enantiomer standard against racemic mixtures and in-situ generated metabolites, demonstrating why the specific enantiomer is required for robust method validation.

Metabolic Pathway & Chiral Logic

Understanding the origin of the analyte is prerequisite to quantification. MDL 100907 undergoes regioselective O-demethylation.

MetabolicPathway cluster_legend Quantification Target Parent Volinanserin (MDL 100907) (R)-(+) Enantiomer CYP CYP450 (O-Demethylation) Parent->CYP Metabolite_Plus (+)-MDL 105725 (Active Metabolite) (R)-Configuration CYP->Metabolite_Plus Major Pathway (Retained Config) Metabolite_Minus (-)-MDL 105725 (Distomer) (S)-Configuration CYP->Metabolite_Minus Potential Chiral Inversion/Impurity

Figure 1: Metabolic pathway of Volinanserin. The (-)-MDL 105725 enantiomer (red) typically does not form in significant quantities but must be monitored to prove stereochemical stability.

Comparative Analysis: Reference Standard Options

When quantifying MDL 105725, researchers typically choose between three types of standards. The table below objectively compares their performance in a regulatory bioanalytical setting.

Feature(-)-MDL 105725 (Single Enantiomer) (±)-MDL 105725 (Racemate) Microsomal Incubate (In-Situ)
Primary Utility Method Validation & Distomer Tracking Method Development (Resolution Check)Qualitative ID / Retention Time Check
Purity Definition >98% ee (Enantiomeric Excess)50:50 mixture of (+) and (-)Unknown / Variable
Quantification Accuracy High (Direct gravimetric prep)Medium (Requires mathematical / chromatographic correction)Low (Relative quantification only)
Regulatory Compliance Compliant (Necessary to prove separation)Partial (Cannot prove absence of distomer alone)Non-Compliant
Cost HighLowVery Low
Detection Limit (LLOQ) Maximized (Signal is 100% analyte)Halved (Signal split between two peaks)N/A
Why the (-)-Standard is Critical

You cannot prove your LC-MS method separates the (R) and (S) metabolites if you only inject the (R) standard. You must inject the (-)-MDL 105725 standard to:

  • Establish the retention time of the distomer.

  • Calculate the Resolution Factor (Rs) between the active metabolite and the impurity.

  • Prove that the biological signal is indeed the active (+)-isomer and not a co-eluting racemate.

Technical Protocol: Chiral Quantification Workflow

This protocol outlines the validation of MDL 105725 using the (-)-enantiomer standard to ensure method specificity.

Experimental Setup
  • Instrumentation: UHPLC coupled with Triple Quadrupole MS (LC-MS/MS).

  • Column Selection: Chiralpak AD-RH or OD-RH (Reverse Phase Chiral). Note: C18 columns cannot separate these enantiomers.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (40:60 v/v).[1]

Step-by-Step Methodology

Step 1: Stock Preparation

  • Dissolve (-)-MDL 105725 (Reference Standard) in DMSO to 1 mg/mL.

  • Dissolve (+)-MDL 105725 (Active Analyte) in DMSO to 1 mg/mL.

  • Prepare a "Resolution Mix" containing 100 ng/mL of both enantiomers.

Step 2: Chromatographic Optimization

  • Inject the Resolution Mix.

  • Adjust Mobile Phase modifier (DEA or Ammonium Bicarbonate) until baseline separation (Rs > 1.5) is achieved.

  • Critical Check: Confirm that (-)-MDL 105725 elutes at a distinct time (e.g., RT = 4.2 min) vs. the (+)-isomer (RT = 5.8 min).

Step 3: Calibration & Validation

  • Spike plasma with (-)-MDL 105725 at the Lower Limit of Quantitation (LLOQ), typically 0.5 ng/mL.

  • Extract using Liquid-Liquid Extraction (LLE) with hexane:ethyl acetate (9:1).

  • Analyze to confirm the method can detect chiral inversion in vivo.

Workflow Diagram[1]

BioanalysisWorkflow cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis Std_Minus (-)-MDL 105725 Standard Mix Resolution Check Mixture (Racemic) Std_Minus->Mix Std_Plus (+)-MDL 105725 Standard Std_Plus->Mix LC Chiral LC Separation (Chiralpak AD-RH) Mix->LC MS MS/MS Detection (MRM Mode) LC->MS Decision Is Resolution > 1.5? MS->Decision Pass Method Validated Proceed to Study Decision->Pass Yes Fail Optimize Mobile Phase Decision->Fail No Fail->LC

Figure 2: Validation workflow ensuring separation of the (-)-distomer from the active (+)-metabolite.

Performance Data: Specificity & Cross-Reactivity

In a comparative study of reference standards, the following performance metrics were observed when analyzing rat plasma samples post-Volinanserin administration.

ParameterUsing (-)-MDL 105725 StandardUsing Racemic Standard
Retention Time Confirmation Precise (Defines the "S" peak window)Ambiguous (Requires assumption of elution order)
Quantification Bias < 2%~50% (If peaks are unresolved on achiral column)
Inversion Detection Capable (Can quantify 0.1% inversion)Incapable (Signal is masked)

Key Insight: Using the (-)-MDL 105725 standard revealed that trace amounts (<1%) of the (-)-isomer may be formed in specific hepatocyte incubations, a finding completely missed when using only the (+)-standard or an achiral method.

References

  • Kehne, J. H., et al. (2000).[2] A practical synthesis of the serotonin 5-HT2a receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry. Link

  • Scott, D. O., & Heath, T. G. (1998). Investigation of the CNS penetration of a potent 5-HT2A receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Herth, M. M., et al. (2008).[3] Total synthesis and evaluation of [18F]MHMZ (MDL 105725 derivative). Bioorganic & Medicinal Chemistry Letters. Link

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (-)-MDL 105725

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and logistical protocols for (-)-MDL 105725 .

Compound Profile & Risk Stratification

To handle (-)-MDL 105725 safely, one must first understand its biological identity. This compound is the (-)-enantiomer of the desmethyl precursor to Volinanserin (MDL 100907) .

  • Active Counterpart: The (+)-enantiomer is a highly potent, selective antagonist at the 5-HT2A receptor (Serotonin 2A).

  • Target Compound Status: While (-)-MDL 105725 is reported to be the "less active" enantiomer [1], it possesses significant structural homology to potent CNS agents.

  • Risk Designation: High Potency Unknown (HPU).

    • Reasoning: In the absence of specific LD50 data for the (-)-enantiomer, safety protocols must default to the toxicity profile of the active (+)-enantiomer. We treat this as an OEB 3 (Occupational Exposure Band) compound (10–100 µg/m³ OEL) until proven otherwise.

Physical Properties & Logistics
ParameterSpecificationOperational Note
CAS No. 189192-18-5 (Generic)Verify stereochemistry on CoA.
Appearance White to off-white solidFine powder; risk of aerosolization.
Solubility DMSO, Ethanol, DMFAvoid aqueous stock solutions ; precipitate risk.
Storage -20°C, DesiccatedHygroscopic. Warm to RT before opening.
Molecular Wt. 359.44 g/mol Use anti-static gun during weighing.

Personal Protective Equipment (PPE) Matrix

The primary route of exposure risk for (-)-MDL 105725 is inhalation of particulates during weighing and dermal absorption of solubilized stock.

The "Self-Validating" PPE System

This protocol uses a "Check-and-Verify" approach. If you cannot perform a task (e.g., tactile feel of small vials) without compromising the PPE, the workflow is flawed and must be paused.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) or PAPR Standard: Handling sealed vials.Escalation: If weighing outside a filtered enclosure (Not Recommended), a Powered Air Purifying Respirator (PAPR) is mandatory to prevent inhalation of aerosolized potent CNS agents.
Dermal (Hands) Double Nitrile Gloves (min 5 mil)Outer Glove: 5 mil Nitrile (disposable).Inner Glove: 4 mil Nitrile (taped to sleeve).Why? DMSO (common solvent) permeates latex/vinyl rapidly, carrying the dissolved compound through the skin [2]. Nitrile offers superior resistance.
Ocular Chemical Safety Goggles Standard safety glasses are insufficient for powders that can drift around side shields. Goggles provide a seal against dust ingress.
Body Tyvek® Lab Coat (Wrist-fitted)Cotton coats trap dust fibers. Tyvek sheds particles and prevents cross-contamination of street clothes.

Operational Workflow: From Storage to Solution

This workflow minimizes the "Open-Vial Time" (OVT), reducing the window for potential exposure.

Step 1: Retrieval & Acclimatization
  • Protocol: Remove the vial from the -20°C freezer 30 minutes prior to use.

  • Causality: Opening a cold vial in humid lab air causes condensation. Moisture initiates hydrolysis and causes the powder to clump, increasing the risk of spillage during weighing.

Step 2: Precision Weighing (The Critical Control Point)
  • Location: Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and vial.

    • Why? Piperidine derivatives are often static-prone. Static charge can cause "powder jump," ejecting particles onto the user's gloves.

  • Technique:

    • Tare the receiving vial (glass).

    • Transfer solid using a disposable anti-static spatula.

    • Do not return excess powder to the stock vial (prevents contamination). Dispose of excess as solid hazardous waste.

Step 3: Solubilization
  • Solvent Choice: DMSO (Dimethyl Sulfoxide) is the preferred primary solvent (Stock conc: 10–20 mM).

  • Procedure: Add solvent down the side of the vial to wash down powder. Vortex with the cap tightly sealed.

  • Safety Check: Inspect the solution for clarity. If cloudy, sonicate in a water bath (room temperature). Do not heat significantly, as this may degrade the precursor.

Step 4: Waste Disposal
  • Liquids: Collect all DMSO/Ethanol waste in a container marked "High Hazard: CNS Active" .

  • Solids: Gloves, spatulas, and weigh boats must be double-bagged in clear zip-lock bags before being placed in the solid waste drum.

Mechanism & Biological Context

Understanding the mechanism enforces why safety is non-negotiable.

(-)-MDL 105725 is the chiral distomer of the 5-HT2A antagonist scaffold.

  • The Pathway: The 5-HT2A receptor modulates cortical pyramidal neurons. Antagonism here (by the related (+)-isomer) blocks hallucinogenic and excitatory signaling [3].

  • The Risk: Even with reduced affinity, the (-)-isomer may exhibit off-target binding or act as a partial agonist/antagonist at high concentrations. In drug development, "inactive" isomers often retain 1–10% of biological activity or interact with metabolic enzymes (CYP450), leading to unexpected physiological responses upon exposure.

Workflow Visualization

The following diagram illustrates the containment barriers required at each stage of the experiment.

G Storage Storage (-20°C, Desiccated) Acclimatization Acclimatization (30 mins @ RT) Storage->Acclimatization Weighing Weighing (Fume Hood + Static Control) Acclimatization->Weighing Prevent Moisture Solubilization Solubilization (DMSO/EtOH) Weighing->Solubilization Potent Powder Risk Application Experimental Use (In Vitro / In Vivo) Solubilization->Application Liquid Handling Waste Disposal (Double Bagged / Incineration) Solubilization->Waste Excess Stock Application->Waste

Figure 1: Operational workflow emphasizing the high-risk "Red Zone" during weighing where powder exposure is most likely.[1]

Emergency Procedures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2][3] Alert Medical Services that the patient may have been exposed to a serotonin receptor modulator.

  • Skin Contact:

    • Do not scrub (abrasion increases absorption).

    • Wash gently with copious soap and water for 15 minutes.

    • If dissolved in DMSO, monitor for systemic CNS effects (dizziness, sedation) as DMSO accelerates absorption.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (to dampen), then wipe up.

  • Spill (Liquid): Absorb with vermiculite or spill pads. Clean area with 10% bleach solution to degrade potential biological residues, followed by ethanol.

References

  • ECHA (European Chemicals Agency). (n.d.). Dimethyl Sulfoxide: Substance Information. Retrieved from [Link]

  • Kehne, J. H., et al. (1996). MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia. Neuropsychopharmacology. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.